3-Bromo-4-cyclopropylbenzoic acid
Description
BenchChem offers high-quality 3-Bromo-4-cyclopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-cyclopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-4-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSCOWWLLABAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660780 | |
| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131622-50-8 | |
| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-cyclopropylbenzoic Acid for Advanced Research
This technical guide offers a comprehensive overview of 3-Bromo-4-cyclopropylbenzoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. While specific data for this compound is not extensively documented, this guide provides a robust analysis of its predicted properties, potential synthetic routes, and likely reactivity based on the well-established chemistry of its constituent functional groups. The insights herein are grounded in the established principles of organic chemistry and medicinal chemistry, providing a solid foundation for its application in research and development.
Molecular Structure and Physicochemical Properties
3-Bromo-4-cyclopropylbenzoic acid incorporates three key structural features that dictate its chemical behavior and potential applications: a benzoic acid moiety, a bromine substituent, and a cyclopropyl group. The carboxylic acid group is a versatile handle for derivatization, the aryl bromide is a key functionality for cross-coupling reactions, and the cyclopropyl ring offers unique conformational and metabolic properties that are highly sought after in medicinal chemistry.[1][2][3]
The molecular structure of 3-Bromo-4-cyclopropylbenzoic acid is depicted below:
Caption: Molecular Structure of 3-Bromo-4-cyclopropylbenzoic acid.
A summary of the predicted and inferred physicochemical properties of 3-Bromo-4-cyclopropylbenzoic acid is presented in the table below. These values are estimated based on the properties of structurally similar compounds such as 3-bromobenzoic acid and 4-cyclopropylbenzoic acid.[4][5][6]
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C10H9BrO2 | - |
| Molecular Weight | 241.08 g/mol | - |
| Appearance | White to off-white crystalline solid | Inferred from 3-bromobenzoic acid[7] |
| Melting Point | 160-170 °C | Inferred from 3-bromobenzoic acid (154-158 °C)[8] and 4-cyclopropylbenzoic acid (125-127 °C) |
| Boiling Point | > 300 °C | Inferred from 3-bromobenzoic acid (>308 °C)[4] |
| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and other organic solvents | Inferred from 3-bromobenzoic acid and 4-propylbenzoic acid[4][9] |
| pKa | ~4.0 | Inferred from 3-bromobenzoic acid (3.86)[4] |
Synthesis and Purification
A plausible and efficient synthetic route to 3-Bromo-4-cyclopropylbenzoic acid is via the electrophilic bromination of 4-cyclopropylbenzoic acid. This reaction is analogous to the synthesis of other brominated benzoic acids, such as the preparation of 3-bromo-4-hydroxybenzoic acid from p-hydroxybenzoic acid.[10] The cyclopropyl group is an ortho, para-director; however, the carboxylic acid group is a meta-director and a deactivator. Therefore, the bromination is expected to occur at the position meta to the carboxylic acid and ortho to the cyclopropyl group.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 3-Bromo-4-cyclopropylbenzoic acid.
Experimental Protocol: Synthesis of 3-Bromo-4-cyclopropylbenzoic acid (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyclopropylbenzoic acid in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr3), to the solution.
-
Bromination: Slowly add a stoichiometric amount of bromine (Br2) dissolved in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water to precipitate the crude product.
-
Purification: Collect the crude product by vacuum filtration and purify it by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-Bromo-4-cyclopropylbenzoic acid.
Spectral Data Analysis
The structural features of 3-Bromo-4-cyclopropylbenzoic acid can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below, based on the known spectra of similar compounds.[11][12][13][14]
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the range of 7.5-8.5 ppm.- Carboxylic acid proton (1H) as a broad singlet above 10 ppm.- Cyclopropyl protons (5H) as multiplets in the range of 0.5-2.0 ppm. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around 165-175 ppm.- Aromatic carbons in the range of 120-140 ppm, with the carbon attached to bromine showing a characteristic shift.- Cyclopropyl carbons in the upfield region, typically below 20 ppm. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid at 2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid at 1680-1710 cm⁻¹.- C-H stretches from the aromatic and cyclopropyl groups around 2850-3100 cm⁻¹.- C-Br stretch in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a bromine-containing compound.[15][16][17] |
Reactivity and Applications in Drug Discovery
3-Bromo-4-cyclopropylbenzoic acid is a versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents. Its reactivity is primarily centered around the carboxylic acid and the aryl bromide functionalities.
Caption: Potential reactivity of 3-Bromo-4-cyclopropylbenzoic acid.
4.1. Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into a variety of other functional groups, including esters and amides. These transformations are fundamental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies.
4.2. Reactivity of the Aryl Bromide
The carbon-bromine bond is a key site for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions.[18][19][20][21] Aryl bromides are excellent substrates for a range of transformations, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
4.3. The Role of the Cyclopropyl Group in Medicinal Chemistry
The incorporation of a cyclopropyl group into a drug candidate can have several beneficial effects on its pharmacological profile.[1][2][3] This small, rigid ring system is increasingly utilized by medicinal chemists to:
-
Enhance Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding to the target protein.[2]
-
Improve Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains, which can lead to a longer in vivo half-life.
-
Modulate Physicochemical Properties: The cyclopropyl group can influence lipophilicity and aqueous solubility, which are critical parameters for drug absorption and distribution.
-
Reduce Off-Target Effects: By providing a specific three-dimensional structure, the cyclopropyl group can enhance selectivity for the intended biological target, thereby reducing the potential for off-target toxicities.[3]
Safety and Handling
As with any chemical compound, 3-Bromo-4-cyclopropylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on the safety data for structurally related compounds like 3-bromobenzoic acid, the following hazards should be considered:[7][22][23][24][25]
-
Health Hazards: May be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[24][26]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[27]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[28]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[29]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a comprehensive starting point for researchers interested in utilizing 3-Bromo-4-cyclopropylbenzoic acid. By understanding its predicted properties, potential synthetic routes, and likely reactivity, scientists can effectively incorporate this promising building block into their research and drug discovery programs.
References
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromobenzoic Acid (CAS 585-76-2): A Guide to its Properties and Industrial Uses. [Link]
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The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
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Peters, U. et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
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Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
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LookChem. 3-Bromobenzoic acid. [Link]
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Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
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Chemguide. mass spectra - the M+2 peak. [Link]
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ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
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National Institutes of Health. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]
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Introduction: The Significance of a Versatile Building Block
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-cyclopropylbenzoic Acid
3-Bromo-4-cyclopropylbenzoic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The unique combination of a cyclopropyl group, which can enhance metabolic stability and binding affinity in drug candidates, and a synthetically versatile bromine handle makes this molecule a sought-after precursor for more complex structures. This guide provides a detailed, two-step synthetic pathway designed for researchers and scientists, emphasizing the underlying chemical principles, safety considerations, and practical execution of the synthesis.
Overall Synthetic Strategy
The synthesis is approached in two primary stages, beginning with a commercially available starting material, 4-cyclopropylacetophenone. The first stage involves the conversion of the methyl ketone to a carboxylic acid via the haloform reaction. The subsequent stage is a regioselective electrophilic aromatic substitution to install the bromine atom at the desired position.
Figure 1: Overall workflow for the synthesis of 3-Bromo-4-cyclopropylbenzoic Acid.
Part 1: Synthesis of 4-Cyclopropylbenzoic Acid via Haloform Reaction
Principle and Mechanistic Insight
The conversion of a methyl ketone to a carboxylic acid is efficiently achieved through the haloform reaction.[1] This reaction proceeds under basic conditions using a halogen source, in this case, sodium hypochlorite (household bleach). The mechanism involves three key stages:
-
Enolate Formation & Halogenation : A hydroxide ion abstracts an acidic α-proton from the methyl ketone to form an enolate. This process is repeated, with the enolate attacking the halogen source (Cl+ from NaOCl) until the methyl group is tri-halogenated. Each halogen addition makes the remaining α-protons more acidic, accelerating the reaction.[2][3]
-
Nucleophilic Acyl Substitution : The resulting trihalomethyl ketone is unstable. A hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate.[4]
-
Cleavage : The intermediate collapses, expelling the trihalomethyl carbanion (e.g., ⁻CCl₃), which is a good leaving group due to the inductive effect of the halogens. This forms the carboxylic acid. The expelled carbanion is immediately protonated by the newly formed carboxylic acid (or solvent) to generate haloform (e.g., chloroform) and a carboxylate salt.[4] Subsequent acidification of the carboxylate yields the final carboxylic acid product.
Figure 2: Simplified mechanism of the Haloform reaction.
Experimental Protocol: 4-Cyclopropylbenzoic Acid
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Cyclopropylacetophenone | 160.21 | 8.01 g | 50.0 | Starting material |
| Sodium Hypochlorite Solution | 74.44 | ~150 mL | ~150 | Standard bleach (~8.25% NaOCl) |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 150 | Used in bleach solution |
| Dioxane | 88.11 | 50 mL | - | Solvent |
| Sodium Sulfite (Na₂SO₃) | 126.04 | ~5 g | - | To quench excess bleach |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 6M solution for acidification |
| Diethyl Ether | 74.12 | ~150 mL | - | Extraction solvent |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |
Procedure
-
Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.01 g (50.0 mmol) of 4-cyclopropylacetophenone in 50 mL of dioxane.
-
Base and Oxidant Addition : In a separate beaker, carefully add 6.0 g of NaOH to 150 mL of sodium hypochlorite solution and stir until dissolved. Cool this solution in an ice bath to approximately 10°C.
-
Reaction : Slowly add the cold bleach/NaOH solution to the stirred solution of the ketone over 30 minutes, maintaining the reaction temperature below 30°C using an ice bath.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Quenching : Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium sulfite until a drop of the mixture no longer tests positive with starch-iodide paper (indicating no remaining oxidant).
-
Work-up : Transfer the mixture to a separatory funnel. The small amount of chloroform byproduct can be removed with the aqueous layer. Wash the aqueous layer with 2x50 mL portions of diethyl ether to remove any unreacted starting material. Discard the organic layers.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by slowly adding 6M HCl. A white precipitate of 4-cyclopropylbenzoic acid should form.
-
Isolation : Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying : Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically 75-85%.
Part 2: Synthesis of 3-Bromo-4-cyclopropylbenzoic Acid
Principle and Mechanistic Insight: Regioselective Bromination
The second step is an electrophilic aromatic substitution (EAS), a cornerstone reaction in aromatic chemistry.[5] The key to this synthesis is controlling the position of bromination (regioselectivity). The benzene ring has two substituents with competing directing effects:
-
Cyclopropyl Group (-C₃H₅) : This group is an electron-donating group (EDG) and therefore an activating group.[6] It directs incoming electrophiles to the ortho and para positions.[7]
-
Carboxylic Acid Group (-COOH) : This is an electron-withdrawing group (EWG) and is deactivating. It directs incoming electrophiles to the meta position.[8][9]
In this case, the activating, ortho-directing effect of the cyclopropyl group dominates. The electrophile (Br⁺, generated from Br₂) will preferentially add to the position ortho to the cyclopropyl group, which is also conveniently meta to the deactivating carboxylic acid group. This results in the highly selective formation of the desired 3-bromo isomer.
Figure 3: Simplified mechanism of Electrophilic Aromatic Substitution (Bromination).
Experimental Protocol: 3-Bromo-4-cyclopropylbenzoic Acid
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Cyclopropylbenzoic Acid | 162.19 | 6.48 g | 40.0 | Product from Part 1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
| Bromine (Br₂) | 159.81 | 2.15 mL | 42.0 | EXTREMELY CORROSIVE & TOXIC |
| Sodium Thiosulfate | 158.11 | As needed | - | To quench excess bromine |
| Water (Deionized) | 18.02 | ~200 mL | - | For precipitation and washing |
Procedure
-
Reaction Setup : In a 250 mL round-bottom flask fitted with a dropping funnel and a magnetic stir bar, dissolve 6.48 g (40.0 mmol) of 4-cyclopropylbenzoic acid in 50 mL of glacial acetic acid.
-
Bromine Addition : WORK IN A CERTIFIED FUME HOOD. Carefully measure 2.15 mL (42.0 mmol) of bromine and add it to the dropping funnel. Add the bromine dropwise to the stirred solution over a period of 20-30 minutes. The reaction is typically performed at room temperature.
-
Reaction : Stir the resulting orange-brown solution at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Precipitation : Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Quenching : Add a saturated aqueous solution of sodium thiosulfate dropwise until the orange color of excess bromine is discharged.
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and salts.
-
Drying : Dry the crude product in a vacuum oven at 60-70°C.
Purification and Characterization
Purification by Recrystallization
The final product can be purified by recrystallization to remove any minor isomers or unreacted starting material.
-
Solvent Selection : A common solvent system for benzoic acids is an ethanol/water mixture.
-
Procedure : Dissolve the crude, dried product in a minimum amount of hot ethanol in an Erlenmeyer flask.[10] While hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[11][12]
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13]
-
Isolation : Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
Melting Point : A sharp melting point indicates high purity.
-
¹H and ¹³C NMR Spectroscopy : To confirm the structure and regiochemistry.
-
FT-IR Spectroscopy : To identify key functional groups (e.g., -COOH, C-Br).
Safety Precautions
-
General : Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated chemical fume hood.
-
Bromine (Br₂) : Bromine is highly toxic, corrosive, and can cause severe burns upon skin contact.[14] Inhalation of vapors can be fatal.[4] Handle only in a fume hood with extreme care. Have a bromine spill kit (containing sodium thiosulfate) readily available.
-
Sodium Hypochlorite (Bleach) : Corrosive. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.
-
Acids and Bases : Glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
References
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An In-depth Technical Guide to 3-Bromo-4-cyclopropylbenzoic Acid (CAS 1131622-50-8): A Versatile Building Block in Modern Drug Discovery
Foreword: The Strategic Value of Core Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. These core structures serve as foundational blueprints from which a multitude of derivatives can be synthesized and evaluated for biological activity. 3-Bromo-4-cyclopropylbenzoic acid (CAS 1131622-50-8) represents a prime example of such a strategic building block. Its unique combination of a brominated phenyl ring, a carboxylic acid handle, and a cyclopropyl moiety offers medicinal chemists a rich platform for structural diversification. This guide provides an in-depth technical overview of 3-Bromo-4-cyclopropylbenzoic acid, from its fundamental properties and synthesis to its potential applications in the design of next-generation therapeutic agents. By examining the established biological activities of structurally related compounds, we can elucidate the rationale behind its use and project its future impact on the field.
Core Compound Profile: 3-Bromo-4-cyclopropylbenzoic Acid
3-Bromo-4-cyclopropylbenzoic acid is a synthetically derived organic compound characterized by a benzoic acid core substituted with a bromine atom and a cyclopropyl group. The interplay of these functional groups imparts specific physicochemical properties that are highly desirable in medicinal chemistry.
Chemical Structure and Properties
The structural features of 3-Bromo-4-cyclopropylbenzoic acid are pivotal to its utility as a synthetic intermediate. The carboxylic acid group provides a reactive handle for amide bond formation and other derivatizations, while the bromine atom is a key site for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The cyclopropyl group, a non-classical bioisostere of larger alkyl groups, can enhance metabolic stability and binding affinity.
| Property | Value | Source |
| CAS Number | 1131622-50-8 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| IUPAC Name | 3-bromo-4-cyclopropylbenzoic acid | [1] |
| Canonical SMILES | C1CC1C2=C(C=C(C=C2)C(=O)O)Br | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol and DMSO |
Synthesis and Derivatization Strategies
The synthesis of 3-Bromo-4-cyclopropylbenzoic acid is a multi-step process that is well-documented in the chemical literature. The most common route involves the hydrolysis of its corresponding methyl ester, methyl 3-bromo-4-cyclopropylbenzoate.
General Synthesis Protocol
The following protocol outlines a standard laboratory-scale synthesis of 3-Bromo-4-cyclopropylbenzoic acid:
Step 1: Hydrolysis of Methyl 3-bromo-4-cyclopropylbenzoate
-
To a solution of methyl 3-bromo-4-cyclopropylbenzoate in a suitable solvent (e.g., methanol), add an aqueous solution of a strong base, such as sodium hydroxide.
-
Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-Bromo-4-cyclopropylbenzoic acid.
A Strategic Building Block in Medicinal Chemistry
While direct biological data for 3-Bromo-4-cyclopropylbenzoic acid is not extensively reported, its structural motifs are prevalent in a range of biologically active molecules. This strongly suggests its role as a key intermediate in the synthesis of novel therapeutic agents.
Potential Therapeutic Applications Based on Structural Analogs
The chemical architecture of 3-Bromo-4-cyclopropylbenzoic acid makes it an ideal precursor for compounds targeting a variety of diseases.
-
Phosphodiesterase 4 (PDE4) Inhibition: The cyclopropylmethoxy group is a critical pharmacophore in the selective PDE4 inhibitor, Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD).[2] The 3-bromo-4-cyclopropylphenyl core of our subject compound is a direct precursor to this key structural element, highlighting its potential in the development of novel anti-inflammatory agents.[2][3][4][5]
-
Enzyme Inhibition: Bromophenol derivatives containing cyclopropyl moieties have demonstrated inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes implicated in various pathological conditions including glaucoma and Alzheimer's disease, respectively.[6] This suggests that derivatives of 3-Bromo-4-cyclopropylbenzoic acid could be explored for their potential as enzyme inhibitors.
-
Anticancer and Antimicrobial Agents: The brominated benzoic acid scaffold is a common feature in compounds with demonstrated anticancer and antibacterial activities.[7][8][9] The bromine atom can participate in halogen bonding and other interactions within protein binding sites, while the carboxylic acid allows for the introduction of various side chains to modulate activity and selectivity.
Future Directions and Research Opportunities
The true potential of 3-Bromo-4-cyclopropylbenzoic acid as a cornerstone for drug discovery is yet to be fully realized. Future research efforts should focus on several key areas:
-
Library Synthesis and Screening: The synthesis of a diverse library of derivatives from 3-Bromo-4-cyclopropylbenzoic acid, followed by high-throughput screening against a panel of biological targets, would be a logical next step to uncover novel bioactive compounds.
-
Computational and In Silico Studies: Molecular docking and other computational methods can be employed to predict the binding of virtual derivatives to the active sites of key enzymes, helping to prioritize synthetic efforts.[10][11]
-
Exploration of Novel Therapeutic Areas: Given the diverse biological activities of its structural analogs, derivatives of 3-Bromo-4-cyclopropylbenzoic acid should be investigated for their potential in a wider range of therapeutic areas, including neurodegenerative diseases and oncology.
Conclusion
3-Bromo-4-cyclopropylbenzoic acid (CAS 1131622-50-8) stands as a testament to the power of strategic molecular design in medicinal chemistry. While not a therapeutic agent in itself, its value as a versatile and highly functionalized building block is undeniable. The presence of a reactive carboxylic acid, a modifiable bromine atom, and a metabolically robust cyclopropyl group provides a rich foundation for the synthesis of novel compounds with significant therapeutic potential. As our understanding of disease biology continues to evolve, the demand for such adaptable chemical scaffolds will only increase. It is with great confidence that we can anticipate derivatives of 3-Bromo-4-cyclopropylbenzoic acid playing a significant role in the development of future medicines.
References
- 1. 3-Bromo-4-cyclopropylbenzoic acid - CAS:1131622-50-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unipr.it [air.unipr.it]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental and computational studies on the formation of three para-benzyne analogues in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of enantiomerically pure cyclopropyl analogues of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 3-Bromo-4-cyclopropylbenzoic acid
An In-depth Technical Guide to the Spectroscopic Profile of 3-Bromo-4-cyclopropylbenzoic Acid
Abstract
Introduction: The Rationale for Spectroscopic Prediction
3-Bromo-4-cyclopropylbenzoic acid incorporates three key structural motifs: a benzoic acid core, a bromine substituent, and a cyclopropyl group. Each of these imparts distinct electronic and structural properties that are reflected in its spectroscopic signatures. The benzoic acid moiety is a common pharmacophore, the bromine atom serves as a useful synthetic handle and can influence metabolic stability, and the cyclopropyl ring is a well-regarded bioisostere for phenyl groups or gem-dimethyl groups, often used to fine-tune potency and physicochemical properties.
Given the novelty of this specific substitution pattern, a predictive approach to its spectroscopic analysis is an invaluable tool. It allows researchers to anticipate spectral features, aids in the confirmation of synthetic products, and provides a framework for the interpretation of experimental data once obtained. This guide is built on the foundational principle of structure-property relationships, leveraging extensive data from related compounds such as 3-bromobenzoic acid and cyclopropylbenzene to ensure the highest degree of predictive accuracy.
Predicted Spectroscopic Data Summary
The following sections will elaborate on the derivation of these predicted values.
| Technique | Parameter | Predicted Value |
| ¹H NMR | Aromatic Proton (H-2) | ~8.15 ppm (d, J ≈ 2.0 Hz) |
| Aromatic Proton (H-5) | ~7.85 ppm (dd, J ≈ 8.2, 2.0 Hz) | |
| Aromatic Proton (H-6) | ~7.20 ppm (d, J ≈ 8.2 Hz) | |
| Cyclopropyl Methine (CH) | ~2.10 ppm (m) | |
| Cyclopropyl Methylene (CH₂) | ~1.15 ppm (m) & ~0.80 ppm (m) | |
| Carboxylic Acid Proton (OH) | >12 ppm (br s) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~171 ppm |
| Aromatic Carbon (C-1) | ~130 ppm | |
| Aromatic Carbon (C-2) | ~135 ppm | |
| Aromatic Carbon (C-3, C-Br) | ~123 ppm | |
| Aromatic Carbon (C-4, C-Cp) | ~148 ppm | |
| Aromatic Carbon (C-5) | ~132 ppm | |
| Aromatic Carbon (C-6) | ~128 ppm | |
| Cyclopropyl Methine (CH) | ~16 ppm | |
| Cyclopropyl Methylene (CH₂) | ~11 ppm | |
| IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | ~3090 cm⁻¹ | |
| C-H Stretch (Cyclopropyl) | ~3010 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | 1710-1680 cm⁻¹ (strong) | |
| C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 240/242 (approx. 1:1 ratio) |
| Key Fragment [M-COOH]⁺ | m/z 195/197 | |
| Key Fragment [M-Br]⁺ | m/z 161 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established substituent effects on the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-4-cyclopropylbenzoic acid in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
Spectral Width (sw): 20 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Predicted ¹H NMR Spectrum and Interpretation
The chemical environment of each proton is unique, leading to a distinct signal. The electron-withdrawing nature of the bromine and carboxylic acid groups tends to deshield nearby protons (shifting them downfield), while the cyclopropyl group has a net electron-donating effect through its unique electronic structure, causing shielding (upfield shifts)[1][2].
Molecular Structure with Proton Assignments
Caption: Structure of 3-Bromo-4-cyclopropylbenzoic acid with proton numbering.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -COOH | > 12.0 | broad singlet (br s) | - | Highly deshielded acidic proton, signal is often broad. |
| H-2 | 8.15 | doublet (d) | J ≈ 2.0 | ortho to the strongly withdrawing COOH group and meta to the Br. Experiences the most deshielding. |
| H-5 | 7.85 | doublet of doublets (dd) | J ≈ 8.2, 2.0 | ortho to the Br and meta to the COOH group. Deshielded, with both ortho and meta coupling. |
| H-6 | 7.20 | doublet (d) | J ≈ 8.2 | ortho to the donating cyclopropyl group, thus appearing most upfield among aromatic protons. |
| Cp-CH | 2.10 | multiplet (m) | - | Benzylic-like methine proton of the cyclopropyl group.[3] |
| Cp-CH₂ | 1.15 & 0.80 | multiplet (m) | - | Diastereotopic methylene protons of the cyclopropyl ring, appearing significantly upfield due to ring current anisotropy.[1] |
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum provides information on all unique carbon environments.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~171 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C-4 | ~148 | Aromatic carbon attached to the cyclopropyl group (ipso-carbon), shifted downfield. |
| C-2 | ~135 | Aromatic carbon ortho to the COOH group. |
| C-5 | ~132 | Aromatic carbon ortho to the bromine atom. |
| C-1 | ~130 | Aromatic carbon attached to the COOH group (ipso-carbon). |
| C-6 | ~128 | Aromatic carbon ortho to the cyclopropyl group. |
| C-3 | ~123 | Aromatic carbon attached to bromine; the heavy atom effect causes a downfield shift relative to an unsubstituted carbon. |
| Cp-CH | ~16 | Methine carbon of the cyclopropyl ring.[4] |
| Cp-CH₂ | ~11 | Methylene carbons of the cyclopropyl ring, shifted significantly upfield.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 3300 - 2500 | O-H stretch | Broad, Strong | Characteristic of the hydrogen-bonded carboxylic acid dimer. |
| ~3090 | C-H stretch | Medium | Aromatic C-H stretching. |
| ~3010 | C-H stretch | Medium | C-H stretching of the cyclopropyl ring, typically just above 3000 cm⁻¹.[5] |
| 1710 - 1680 | C=O stretch | Strong, Sharp | Carbonyl stretch of the carboxylic acid, a key diagnostic peak. |
| 1600, 1475 | C=C stretch | Medium-Strong | Aromatic ring skeletal vibrations. |
| ~1020 | Ring deformation | Medium | Characteristic "breathing" mode of the cyclopropane ring. |
| ~800 | C-Br stretch | Medium | Carbon-bromine bond stretching vibration. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrum and Fragmentation
The presence of bromine is a key diagnostic feature in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.
Table 4: Predicted Major Ions in the Mass Spectrum
| m/z | Proposed Fragment | Interpretation |
| 240 / 242 | [C₁₀H₉⁷⁹BrO₂]⁺ / [C₁₀H₉⁸¹BrO₂]⁺ | Molecular Ion (M⁺) , showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 195 / 197 | [M - COOH]⁺ | Loss of the carboxylic acid group via alpha-cleavage. |
| 161 | [M - Br]⁺ | Loss of the bromine radical, resulting in a single major peak. |
| 116 | [C₉H₈]⁺ | Subsequent loss of bromine and COOH. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in aromatic compounds.[6][7] |
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the structural characterization of a novel chemical entity.
Conclusion
This guide presents a detailed, predicted spectroscopic profile for 3-Bromo-4-cyclopropylbenzoic acid based on established chemical principles and data from analogous compounds. The predicted ¹H and ¹³C NMR spectra are characterized by distinct signals for the aromatic and cyclopropyl moieties, with chemical shifts governed by the electronic effects of the substituents. The IR spectrum is expected to show characteristic absorptions for the carboxylic acid, aromatic ring, and cyclopropyl group. Finally, the mass spectrum should display a clear molecular ion peak with a unique M/M+2 isotopic signature characteristic of a monobrominated compound. This comprehensive dataset serves as an authoritative reference for any future synthesis and characterization of this molecule.
References
-
Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [Link]
-
Slabey, V. A. (1954). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society, 76(13), 3604–3606. [Link]
-
NIST. Benzoic acid, 3-bromo-. [Link]
-
SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
Doc Brown's Chemistry. Mass spectrum of cyclopropane. [Link]
-
YouTube. (2022). Mass fragmentation in aromatic hydrocarbons. [Link]
-
YouTube. (2018). Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]
- 4. CYCLOPROPYLBENZENE(873-49-4) 13C NMR spectrum [chemicalbook.com]
- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Unlocking the Potential of 3-Bromo-4-cyclopropylbenzoic Acid: A Technical Guide for Researchers
Introduction: A Scaffold of Opportunity
In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds is paramount. 3-Bromo-4-cyclopropylbenzoic acid emerges as a compound of significant interest, possessing a unique combination of structural features that render it a versatile starting point for novel chemical entities. This guide provides an in-depth exploration of the potential research avenues for this molecule, grounded in established chemical principles and targeted at researchers, scientists, and professionals in drug development. The inherent functionalities—a reactive aryl bromide, a synthetically tractable carboxylic acid, and a metabolically robust cyclopropyl group—offer a trifecta of opportunities for chemical diversification and optimization of biological activity.[1][2]
The cyclopropyl moiety is a well-established feature in numerous FDA-approved pharmaceuticals, valued for its ability to impart conformational rigidity and enhance metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl groups.[1][2] This can lead to improved pharmacokinetic profiles.[1] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[3][4][5] Furthermore, the carboxylic acid group provides a ready site for the formation of amides and esters, allowing for the exploration of a vast chemical space and interaction with a multitude of biological targets.[6][7][8]
This document will delve into specific, actionable research projects, complete with detailed synthetic protocols and methodologies for biological evaluation, to empower researchers to unlock the full potential of 3-Bromo-4-cyclopropylbenzoic acid.
Part 1: Medicinal Chemistry Explorations
The structural alerts within 3-Bromo-4-cyclopropylbenzoic acid strongly suggest its utility as a scaffold for developing novel therapeutics. The following sections outline potential research directions targeting key protein families implicated in a range of diseases.
Development of Novel Kinase Inhibitors
Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The arylcyclopropane motif can be effectively utilized to probe the hydrophobic pockets of kinase active sites.[1]
Hypothesis: By utilizing the bromine atom for Suzuki-Miyaura cross-coupling to introduce various heteroaromatic systems known to interact with the hinge region of kinases, and by modifying the carboxylic acid to an amide, we can generate a library of potent and selective kinase inhibitors.
Research Workflow:
Figure 1: Workflow for the development of kinase inhibitors.
Experimental Protocols:
Protocol 1.1: Amide Synthesis from 3-Bromo-4-cyclopropylbenzoic acid
This protocol is designed for coupling with a variety of primary and secondary amines, including those that may be sterically hindered or electron deficient.[6][9][7]
-
Activation: To a solution of 3-Bromo-4-cyclopropylbenzoic acid (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.
-
Coupling: Add the desired amine (1.0 eq) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For sterically hindered substrates, heating to 50-80 °C may be required.[6][9]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 1.2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of the synthesized amides with various heteroaryl boronic acids.[3][10]
-
Reaction Setup: In a microwave vial, combine the 3-bromo-4-cyclopropylbenzamide derivative (1.0 eq), the heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.2 M).
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | [3][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [3][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | [3][10] |
| Temperature | 80-120 °C | [3][10] |
| Table 1: Representative conditions for Suzuki-Miyaura coupling. |
Biological Evaluation:
Initial screening of the compound library should be performed using a high-throughput biochemical kinase assay.
Protocol 1.3: Primary Kinase Activity Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This is a TR-FRET based assay that measures the binding of the test compound to the kinase of interest.[11]
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.
-
Add the test compounds to the wells.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and determine the IC₅₀ values for each compound.
Promising hits should be further evaluated in secondary, activity-based assays like the Z'-LYTE™ Kinase Assay and profiled for selectivity against a panel of kinases to determine their specificity.[11][12][13]
Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs.[14] The 3-Bromo-4-cyclopropylbenzoic acid scaffold is reminiscent of structures found in known GPCR ligands, such as cannabinoid receptor (CB1) antagonists.[15]
Hypothesis: Modification of the carboxylic acid to various amides and exploration of different substituents at the 3-position via Suzuki-Miyaura coupling can lead to the discovery of novel and selective GPCR modulators.
Research Workflow:
Figure 2: GPCR drug discovery workflow.
Synthetic and Biological Evaluation Protocols:
The synthetic protocols for generating a diverse library would be analogous to those described in section 1.1 (Protocols 1.1 and 1.2). For biological evaluation, a variety of cell-based assays can be employed to assess GPCR activation or inhibition.[16][17]
Protocol 1.4: GPCR β-arrestin Recruitment Assay (e.g., PathHunter® or Tango™ Assay)
These assays measure the interaction of β-arrestin with the activated GPCR, a key step in signal transduction for many GPCRs.[18]
-
Use a cell line stably expressing the target GPCR fused to a component of a reporter system (e.g., a transcription factor) and β-arrestin fused to a protease.
-
Plate the cells in a 384-well plate and add the test compounds.
-
Incubate for the recommended time (typically several hours).
-
Add the substrate for the reporter enzyme (e.g., luciferase).
-
Measure the signal (e.g., luminescence) on a plate reader.
-
Determine agonist or antagonist activity based on the signal modulation.
Further characterization can be performed by measuring downstream signaling events such as changes in intracellular cAMP, IP1, or calcium levels.[14][16][17]
Part 2: Applications in Materials Science and Agrochemicals
While the primary focus of this guide is on medicinal chemistry, the unique properties of 3-Bromo-4-cyclopropylbenzoic acid also suggest potential applications in other fields.
Novel Polymers and Materials
Benzoic acid derivatives are used in the synthesis of specialty polymers and materials. The presence of the bromine atom allows for incorporation into polymer backbones via cross-coupling reactions, while the cyclopropyl group can enhance the thermal and mechanical properties of the resulting materials.[19]
Potential Research Area: Synthesis of novel polyesters or polyamides by converting the carboxylic acid to a diol or diamine, followed by polymerization. The bromo-substituent could be used for post-polymerization modification to introduce further functionalities.
Agrochemical Development
The benzoic acid scaffold is present in some herbicides and pesticides.[20] The lipophilicity of the cyclopropyl group could enhance the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects.
Potential Research Area: Derivatization of 3-Bromo-4-cyclopropylbenzoic acid into a library of esters and amides for screening as potential herbicides, fungicides, or insecticides. The Suzuki-Miyaura coupling could be employed to introduce moieties known to be active in agrochemicals.
Conclusion
3-Bromo-4-cyclopropylbenzoic acid represents a highly versatile and promising starting material for a wide range of research applications. Its unique combination of a metabolically stable cyclopropyl group and synthetically tractable bromo and carboxylic acid functionalities provides a robust platform for the generation of diverse chemical libraries. This guide has outlined several high-potential research avenues in medicinal chemistry, with a focus on the development of novel kinase and GPCR modulators, complete with detailed, actionable protocols. Furthermore, intriguing possibilities in materials science and agrochemicals have been presented. It is our hope that this technical guide will serve as a valuable resource for researchers, empowering them to explore and exploit the full potential of this intriguing molecular scaffold.
References
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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Angene Chemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved from [Link]
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
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Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]
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Amine, N. A., & Ahmad, M. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]
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- Lange, J. H. M., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(16), 5091-5100.
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Shen, H. C. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
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- T. S. Naveen, et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(17), 7837-7864.
- Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 16(1), 133-141.
- Sahu, P. K., Sahu, P. K., & Sahu, R. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662.
- Larivée, A., & Mousseau, J. J. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1112-1117.
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Oakwood Chemical. (n.d.). 4-Cyclopropyl-benzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-4-propylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Cyclopropylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]
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The Cyclopropyl Group in Drug Discovery: An In-Depth Technical Guide to Cyclopropylbenzoic Acid Derivatives
Introduction: The Unique Appeal of a Strained Ring
In the landscape of medicinal chemistry, the cyclopropyl group stands out as a small, yet powerful, structural motif. Its incorporation into drug candidates is a widely employed strategy to modulate a molecule's pharmacological profile. The three-membered ring's inherent strain energy and unique electronic properties—including its high p-character and the strength of its C-H bonds—confer a range of desirable attributes. These can include enhanced potency, improved metabolic stability, reduced off-target effects, and favorable conformational rigidity, which can lock a molecule into a bioactive conformation for optimal target binding.[1][2] This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of a key class of compounds that leverage these benefits: cyclopropylbenzoic acid derivatives. We will explore their evolution from chemical curiosities to crucial components in modern therapeutics, with a particular focus on their application in drug development.
Historical Perspective: From Academic Interest to a Cornerstone of Antibacterial Therapy
While the first synthesis of cyclopropane was achieved by August Freund in 1881, the journey of incorporating this small ring into aromatic systems, and specifically into benzoic acid derivatives for therapeutic use, is more recent. The true watershed moment for the cyclopropyl moiety in drug discovery arrived with the development of the fluoroquinolone antibiotics.
The story of Ciprofloxacin, a second-generation fluoroquinolone, serves as a powerful illustration. The journey began with the discovery of nalidixic acid in 1962, the first quinolone antibiotic.[3][4] However, its clinical utility was limited by a narrow spectrum of activity.[3] The major advancement came with the addition of a fluorine atom to the quinolone ring, giving rise to the fluoroquinolones.[3][4] In the 1980s, scientists at Bayer Pharmaceuticals were working to improve upon early fluoroquinolones like norfloxacin.[3] Their research led to a pivotal discovery: replacing the ethyl group at the N-1 position of the quinolone core with a cyclopropyl group dramatically increased the drug's potency, especially against challenging Gram-negative bacteria like Pseudomonas aeruginosa.[2][3] This structural modification was a key factor in the development of Ciprofloxacin, which was patented in 1980 and received FDA approval in 1987.[3] The success of Ciprofloxacin cemented the status of the cyclopropyl group as a valuable tool in the medicinal chemist's arsenal.
The Mechanism of Action: How the Cyclopropyl Moiety Enhances Therapeutic Effect
The therapeutic efficacy of drugs containing a cyclopropylbenzoic acid-related core, such as Ciprofloxacin, is intrinsically linked to their mechanism of action at the molecular level. Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, Ciprofloxacin traps them in a complex with DNA, leading to double-strand DNA breaks and ultimately bacterial cell death.
The cyclopropyl group at the N-1 position of the quinolone ring plays a critical role in the drug's potent activity. It is believed to contribute to the overall shape and electronic distribution of the molecule, enhancing its binding affinity to the enzyme-DNA complex. This improved interaction leads to more effective inhibition of the enzymes' function, resulting in the broad-spectrum and potent antibacterial activity that characterizes Ciprofloxacin.
Caption: Ciprofloxacin's mechanism targeting bacterial DNA gyrase and topoisomerase IV.
Synthetic Methodologies: Crafting the Cyclopropyl-Aryl Bond
The creation of the crucial bond between a cyclopropyl group and a benzoic acid derivative is a key challenge in the synthesis of these compounds. Over the years, several powerful synthetic methods have been developed, with transition-metal-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura coupling is a widely used and versatile method for this purpose.
Suzuki-Miyaura Coupling: A Robust Approach
The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, cyclopropylboronic acid or its derivatives) with an organohalide (a substituted bromobenzoic or chlorobenzoic acid derivative). This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.
Caption: General workflow for synthesizing cyclopropylbenzoic acid derivatives via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 4-Amino-3-cyclopropylbenzoic Acid
The following is a representative two-step protocol for the synthesis of 4-amino-3-cyclopropylbenzoic acid, a valuable building block in drug discovery. The synthesis commences with a Suzuki-Miyaura coupling to introduce the cyclopropyl moiety, followed by the reduction of a nitro group to the desired amine.[5]
Step 1: Suzuki-Miyaura Coupling of Methyl 3-bromo-4-nitrobenzoate with Cyclopropylboronic Acid
-
Materials:
-
Methyl 3-bromo-4-nitrobenzoate (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-4-nitrobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and n-propanol.
-
Stir the mixture at room temperature for 15 minutes to dissolve the solids.
-
Add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), 2M aqueous sodium carbonate solution (3.0 eq), and deionized water.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-cyclopropyl-4-nitrobenzoate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of Methyl 3-cyclopropyl-4-nitrobenzoate to Methyl 4-amino-3-cyclopropylbenzoate
-
Materials:
-
Methyl 3-cyclopropyl-4-nitrobenzoate (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
-
Celite
-
-
Procedure:
-
To a round-bottom flask, add methyl 3-cyclopropyl-4-nitrobenzoate (1.0 eq), iron powder (5.0 eq), ammonium chloride (1.0 eq), ethanol, and water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-3-cyclopropylbenzoate.
-
The crude product can be purified by column chromatography or used directly in the next step.
-
Step 3: Hydrolysis to 4-Amino-3-cyclopropylbenzoic Acid
-
Materials:
-
Methyl 4-amino-3-cyclopropylbenzoate (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve methyl 4-amino-3-cyclopropylbenzoate in a mixture of methanol or THF and water.
-
Add sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 4-amino-3-cyclopropylbenzoic acid.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Cyclopropylbenzoic acid | C₁₀H₁₀O₂ | 162.19 | 1129-06-2[6] |
| 4-Cyclopropylbenzoic acid | C₁₀H₁₀O₂ | 162.19 | 1798-82-9 |
| 4-Amino-3-cyclopropylbenzoic acid | C₁₀H₁₁NO₂ | 177.20 | Not widely reported |
Conclusion and Future Outlook
The journey of cyclopropylbenzoic acid derivatives from their conceptualization to their role in life-saving medicines like Ciprofloxacin highlights a core principle of drug discovery: subtle structural modifications can lead to profound improvements in therapeutic efficacy. The cyclopropyl group, with its unique stereoelectronic properties, continues to be a valuable asset for medicinal chemists. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have made the synthesis of these valuable scaffolds more efficient and versatile. As our understanding of disease biology deepens, the rational design and synthesis of novel cyclopropylbenzoic acid derivatives are poised to deliver the next generation of innovative therapeutics, targeting a wide range of diseases from infectious agents to cancer.
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-cyclopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Bromo-4-cyclopropylbenzoic acid, a key building block in modern medicinal chemistry. Recognizing the importance of this compound in the synthesis of novel therapeutic agents, this document synthesizes critical data from authoritative sources and provides field-proven insights to ensure the safety of laboratory personnel. The following sections detail hazard identification, appropriate personal protective equipment, emergency procedures, and best practices for storage and disposal. Furthermore, this guide presents a logical workflow for risk assessment and mitigation, grounded in the principles of chemical causality.
Introduction: The Significance of 3-Bromo-4-cyclopropylbenzoic Acid in Drug Discovery
3-Bromo-4-cyclopropylbenzoic acid is a valuable synthetic intermediate, prized for its unique structural motifs—a brominated phenyl ring and a cyclopropyl group. This combination offers medicinal chemists a versatile scaffold for introducing desirable pharmacokinetic and pharmacodynamic properties into drug candidates. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The cyclopropyl group, a bioisostere for various functional groups, can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Given its utility, a thorough understanding of its safe handling is paramount for any research and development program.
Hazard Identification and Risk Assessment
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]
Causality of Hazards: The acidic nature of the carboxylic acid group and the reactivity of the brominated aromatic ring contribute to its irritant properties. Fine particulates of the solid compound can be easily aerosolized, posing an inhalation risk.
Logical Flow for Hazard Assessment
Caption: Logical workflow for hazard assessment and mitigation.
Physicochemical Properties
Understanding the physicochemical properties of 3-Bromo-4-cyclopropylbenzoic acid is crucial for its safe handling and for designing experimental protocols. The following table summarizes key properties, with some values estimated based on closely related structures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | N/A |
| Molecular Weight | 241.08 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 209 - 210 °C (for 3-Bromo-4-methylbenzoic acid) | [1] |
| Solubility | Low water solubility is expected. | [6] |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: All handling of 3-Bromo-4-cyclopropylbenzoic acid powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[2][3][7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards such as NIOSH (US) or EN 166 (EU).[7][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron.[7]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[7]
Experimental Workflow with Integrated Safety Measures
Caption: A typical experimental workflow incorporating safety checkpoints.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] | [1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1][2][7] | [1][2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7] | [1][2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] | [1][2] |
Accidental Release Measures
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).[3] Dispose of the collected material as hazardous waste.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1]
-
Do not allow the material to enter drains or waterways.[2]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
A Representative Experimental Protocol: Suzuki Coupling
The following is a generalized protocol for a Suzuki coupling reaction using 3-Bromo-4-cyclopropylbenzoic acid. Note: This is an illustrative example, and specific reaction conditions may need to be optimized.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
3-Bromo-4-cyclopropylbenzoic acid
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, add 3-Bromo-4-cyclopropylbenzoic acid, the arylboronic acid, and the base to a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the solvent mixture and the palladium catalyst to the flask under the inert atmosphere.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS).
Conclusion
3-Bromo-4-cyclopropylbenzoic acid is a valuable tool in the arsenal of the medicinal chemist. Its effective and safe use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety in the laboratory. It is imperative to always consult available safety data and to approach the handling of all chemicals with diligence and respect for their inherent properties.
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PubChem. (n.d.). 3-Bromo-4-chlorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4-propylbenzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-4-cyclopropylbenzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-4-cyclopropylbenzoic acid, a halogenated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, synthesis and purification strategies, spectroscopic characterization, and its emerging applications, particularly as a versatile building block in the development of novel therapeutics.
Core Molecular and Physical Properties
3-Bromo-4-cyclopropylbenzoic acid is a solid organic compound distinguished by a benzoic acid core functionalized with a bromine atom and a cyclopropyl group. This unique combination of a reactive halogen, a rigid cycloalkane, and a carboxylic acid moiety imparts specific steric and electronic properties that are highly valuable in the rational design of complex molecules.
Key Identifiers and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| CAS Number | 1131622-50-8 | [1][2] |
| SMILES | O=C(O)c1ccc(C2CC2)c(Br)c1 | N/A |
| Appearance | Solid (predicted) | N/A |
| Storage | Sealed in dry, room temperature | [2] |
Strategic Synthesis and Purification
The synthesis of 3-Bromo-4-cyclopropylbenzoic acid can be approached through several strategic pathways, leveraging established organic reactions. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.
Retrosynthetic Analysis
A logical retrosynthetic approach to 3-Bromo-4-cyclopropylbenzoic acid involves the formation of the carbon-carbon bond between the aromatic ring and the cyclopropyl group, and the introduction of the bromine atom and the carboxylic acid function.
Caption: Retrosynthetic pathways for 3-Bromo-4-cyclopropylbenzoic acid.
Experimental Protocol: Synthesis via Bromination of 4-Cyclopropylbenzoic Acid (Hypothetical)
This protocol describes a plausible route starting from the commercially available 4-cyclopropylbenzoic acid. The direct bromination of the aromatic ring is directed by the activating cyclopropyl group and the deactivating, meta-directing carboxylic acid group.
Step 1: Bromination
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyclopropylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
Purification: Recrystallization
Purification of the crude 3-Bromo-4-cyclopropylbenzoic acid is crucial to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for obtaining a high-purity solid product.[3][4][5][6]
Protocol 2: Recrystallization
-
Select an appropriate solvent system. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for aryl carboxylic acids.[7] The ideal solvent will dissolve the compound when hot but not at room temperature.[6][7]
-
Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.[3]
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Caption: General workflow for the purification of 3-Bromo-4-cyclopropylbenzoic acid by recrystallization.
Spectroscopic Characterization
The structural elucidation of 3-Bromo-4-cyclopropylbenzoic acid relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The cyclopropyl protons will appear in the upfield region, typically as multiplets. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the cyclopropyl carbons, and the carbonyl carbon of the carboxylic acid. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3-Bromo-4-cyclopropylbenzoic acid is expected to exhibit characteristic absorption bands.[8][9]
-
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch: A strong absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl stretching vibration.
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region is attributed to the carbon-oxygen single bond stretching.
-
Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 241.08 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[10]
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the cyclopropyl ring.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzoic acids are prevalent scaffolds in pharmaceuticals. The unique structural features of 3-Bromo-4-cyclopropylbenzoic acid make it an attractive starting material for the synthesis of novel drug candidates.[11][12]
Role as a Versatile Intermediate
The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents to build molecular complexity.[11] The carboxylic acid group can be readily converted to esters, amides, and other functional groups to modulate the physicochemical properties and biological activity of the resulting compounds.
Potential Therapeutic Targets
While specific biological activities for 3-Bromo-4-cyclopropylbenzoic acid are not extensively documented, derivatives of structurally related brominated and cyclopropyl-containing aromatic compounds have shown a wide range of pharmacological activities, including:
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate substituted aromatic rings.[13]
-
Anti-inflammatory Agents: Aryl carboxylic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: The incorporation of halogen atoms can enhance the antimicrobial properties of organic molecules.
The cyclopropyl group is often used in medicinal chemistry to improve metabolic stability, enhance potency, and fine-tune the conformational properties of a drug molecule.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 3-Bromo-4-cyclopropylbenzoic acid.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled with care as it may cause skin, eye, and respiratory irritation.[15][17]
Conclusion
3-Bromo-4-cyclopropylbenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a platform for the creation of diverse and complex molecules with the potential for a wide range of biological activities. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications to aid researchers in leveraging this compound for their scientific endeavors.
References
- Supporting Information for [Journal Article Title]. Journal Name, Year, Volume, Pages. [URL not provided]
- Shanghai Tongyuan Biotechnology Co Ltd. (2012-09-26). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
- [Author(s)]. (2008-12-05). United States Patent.
- Hoechst Aktiengesellschaft. (1983-07-12). Preparation of 3-bromo-4-fluoro-benzoic acid.
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PubChem. 3-Bromo-4-chlorobenzoic acid. [Link]
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ResearchGate. Molecular peaks of bromide compounds. [Link]
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PubChem. 3-Bromo-4-hydroxybenzoic acid. [Link]
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NIST. Benzoic acid, 3-bromo-. [Link]
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PubChem. 3-Bromo-4-propylbenzoic acid. [Link]
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Chem-Impex. 3-Bromo-4-methylbenzoic acid methyl ester. [Link]
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- Jiangsu Simcere Pharmaceutical R&D Co Ltd. (2011-06-15). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
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FAMU. (2016-09-27). recrystallization lab report.pdf. [Link]
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ResearchGate. Representatively, the 1H (a) and 13C NMR spectra of 3a (b). [Link]
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PubChem. 1-Bromo-4-cyclopropylbenzene. [Link]
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MDPI. (2024-09-20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]
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Scribd. Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. [Link]
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Chegg.com. (2019-11-18). Solved The mass spectrum of 3-bromopropanoic acid is shown. [Link]
- [Source]. The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. [URL not provided]
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MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
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NIH. (2024-01-02). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. [Link]
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Organic Syntheses. 3-bromo-4-hydroxytoluene. [Link]
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NIST. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]
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YouTube. (2017-09-08). Recrystallization - Organic Chemistry Lab Technique. [Link]
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YouTube. (2020-09-21). Recrystallization Lab Procedure of Benzoic Acid. [Link]
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MDPI. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]
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A Comprehensive Technical Guide to 3-Bromo-4-cyclopropylbenzoic Acid for Advanced Research and Development
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Bromo-4-cyclopropylbenzoic acid (CAS No. 1131622-50-8) has emerged as a compound of significant interest. Its unique architecture, combining a brominated phenyl ring with a cyclopropyl moiety, offers a compelling scaffold for researchers and scientists. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space. Concurrently, the cyclopropyl group is a well-regarded feature in drug design, often introduced to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a lead compound. This guide provides an in-depth technical overview of 3-Bromo-4-cyclopropylbenzoic acid, covering its commercial availability, quality control, synthetic pathways, and strategic applications in drug discovery.
Commercial Availability and Strategic Sourcing
3-Bromo-4-cyclopropylbenzoic acid is available as a research chemical from a number of specialized suppliers. For researchers, securing a reliable source of this intermediate is the first critical step in its application. When evaluating potential suppliers, it is crucial to consider not only the list price but also the stated purity, availability of analytical data (such as a Certificate of Analysis), and the scale at which the compound can be supplied.
Below is a comparative table of notable suppliers offering 3-Bromo-4-cyclopropylbenzoic acid:
| Supplier | Product Number (Example) | Purity | Availability | Scale |
| BLD Pharm | BD145055 | ≥95% | In Stock | mg to g |
| Anax Laboratories | Ax-10553 | >96% | In Stock | mg to g |
| Sobekbio Biosciences | AG00622H | 98% | In Stock | mg to g |
| Apollo Scientific | OR70320 | ≥95% | In Stock | mg to g |
| Sunway Pharm Ltd. | CB31073 | Custom | Inquiry | g to kg |
| Accela ChemBio Inc. | SY119900 | ≥95% | In Stock | mg to g |
Note: Product numbers, purity, and availability are subject to change. It is recommended to consult the supplier's website for the most current information.
Quality Control and Analytical Validation: A Self-Validating System
Ensuring the identity and purity of 3-Bromo-4-cyclopropylbenzoic acid is a critical prerequisite for its use in any synthetic workflow, particularly in a drug discovery context where downstream biological data is highly dependent on the quality of the chemical matter. A multi-technique analytical approach is recommended for comprehensive characterization.
Core Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The aromatic region will provide information on the substitution pattern, while the upfield region will confirm the presence of the cyclopropyl ring.
-
¹³C NMR: The carbon NMR spectrum will corroborate the structural assignment by showing the expected number of carbon signals, including the characteristic signal for the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of 3-Bromo-4-cyclopropylbenzoic acid and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
HPLC System and Column: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed, for example, starting with a higher proportion of water (with 0.1% formic acid or trifluoroacetic acid) and gradually increasing the proportion of acetonitrile (with 0.1% acid).
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is recommended.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
The following diagram illustrates a typical quality control workflow for validating a new batch of 3-Bromo-4-cyclopropylbenzoic acid.
Caption: A typical quality control workflow for incoming chemical reagents.
Synthetic Considerations: From Precursors to the Final Product
While 3-Bromo-4-cyclopropylbenzoic acid is commercially available, understanding its synthesis is crucial for troubleshooting potential impurities and for custom synthesis at a larger scale. A plausible and efficient synthetic route starts from the commercially available 4-bromobenzoic acid.
Proposed Synthetic Pathway:
A two-step synthesis is proposed:
-
Suzuki-Miyaura Cross-Coupling: The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and cyclopropylboronic acid.[1][2] This reaction is a powerful and versatile method for forming carbon-carbon bonds.
-
Electrophilic Bromination: The resulting 4-cyclopropylbenzoic acid is then subjected to electrophilic aromatic bromination. The cyclopropyl group and the carboxylic acid group are both ortho-, para-directing. However, the carboxylic acid group is deactivating, while the cyclopropyl group is activating. Therefore, the bromine is expected to add to the position ortho to the activating cyclopropyl group.
The following diagram illustrates this proposed synthetic workflow.
Caption: A proposed two-step synthesis of 3-Bromo-4-cyclopropylbenzoic acid.
Experimental Protocol: Electrophilic Bromination of 4-Cyclopropylbenzoic Acid (Hypothetical)
Disclaimer: This is a generalized, hypothetical protocol and should be optimized for safety and efficiency in a laboratory setting.
-
Reaction Setup: To a solution of 4-cyclopropylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Bromo-4-cyclopropylbenzoic acid.
Applications in Drug Discovery: A Strategic Building Block
The structural features of 3-Bromo-4-cyclopropylbenzoic acid make it a highly valuable building block in the synthesis of complex molecules for drug discovery.
-
The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring can confer several advantageous properties to a drug candidate. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to the target protein through favorable hydrophobic interactions, and constrain the conformation of the molecule, which can lead to improved selectivity.
-
The Bromobenzoic Acid Core: The brominated benzoic acid core serves as a versatile scaffold. The bromine atom is a key functional group for introducing further diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The carboxylic acid group can be readily converted into a wide range of functional groups, such as amides, esters, and alcohols, allowing for the exploration of structure-activity relationships (SAR).
The diagram below illustrates the strategic utility of 3-Bromo-4-cyclopropylbenzoic acid as a starting point for generating a library of diverse compounds for biological screening.
Caption: Strategic derivatization of 3-Bromo-4-cyclopropylbenzoic acid.
Conclusion
3-Bromo-4-cyclopropylbenzoic acid represents a strategically important and commercially available building block for researchers in drug discovery and medicinal chemistry. Its unique combination of a reactive bromine handle, a property-enhancing cyclopropyl group, and a versatile carboxylic acid moiety provides a powerful platform for the synthesis of novel and diverse molecular entities. A thorough understanding of its sourcing, quality control, and synthetic chemistry is essential for its effective application in the quest for new therapeutic agents.
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Accela ChemBio Inc. 3-BROMO-4-CYCLOPROPYLBENZOIC ACID. [Link]
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PubChem. 4-Cyclopropylbenzoic acid. [Link]
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Halogenated Benzoic Acids: From Synthesis to Strategic Application in Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated benzoic acids represent a cornerstone class of compounds in modern chemical and pharmaceutical research. The strategic incorporation of halogen atoms onto the benzoic acid scaffold imparts profound changes to the molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. Critically, halogens (Cl, Br, I) can act as Lewis acids, forming highly directional, non-covalent interactions known as halogen bonds, which are increasingly exploited in rational drug design to enhance binding affinity and selectivity. This guide provides a comprehensive overview of halogenated benzoic acids, covering the principles of halogen bonding, key synthetic methodologies such as electrophilic halogenation and the Sandmeyer reaction, their transformative applications in drug discovery, and essential analytical techniques for their characterization. It serves as a technical resource for researchers aiming to leverage the unique properties of these versatile chemical entities.
Chapter 1: Introduction to Halogenated Benzoic Acids
Fundamental Importance in Chemical and Life Sciences
Halogenated benzoic acids and their derivatives are pivotal intermediates and building blocks in a vast array of scientific fields. In medicinal chemistry, the introduction of halogens is a well-established strategy to modulate a drug candidate's biological activity and pharmacokinetic profile.[1] More than 10% of reactions in medicinal chemistry are performed with aryl halides as foundational building blocks.[1] These compounds are precursors for pharmaceuticals, agrochemicals, and advanced materials.[2] Their utility stems from the predictable and tunable influence of halogen substituents on the electronic and steric nature of the parent molecule.
The Role of the Halogen: Physicochemical Property Modulation
The substitution of a hydrogen atom with a halogen on the benzoic acid ring alters several key molecular properties.
-
Acidity: All halogens exert a negative inductive (-I) effect, withdrawing electron density from the aromatic ring. This effect stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the benzoic acid.[3][4] Consequently, all ortho-halogenated benzoic acids are more acidic than benzoic acid itself.[3][4]
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This property is crucial in drug design as it influences membrane permeability and absorption, distribution, metabolism, and excretion (ADME) characteristics.[5]
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug molecule.[6]
| Property | Effect of Halogenation (F, Cl, Br, I) | Rationale |
| Acidity (pKa) | Decreases (Acidity Increases) | Negative inductive effect (-I) stabilizes the conjugate base.[4] |
| Lipophilicity (logP) | Increases | Halogens are more lipophilic than hydrogen.[5] |
| Metabolic Stability | Often Increases | C-X bond can be more stable to enzymatic oxidation than a C-H bond.[6] |
Chapter 2: The Halogen Bond: A Key Non-Covalent Interaction
For decades, halogens in drug molecules were primarily viewed through the lens of their steric and hydrophobic effects.[6][7] However, it is now firmly established that chlorine, bromine, and iodine can participate in a highly directional, attractive interaction known as the halogen bond (XB). This interaction has emerged as a powerful tool in rational drug design, comparable in utility to the well-known hydrogen bond.[8]
Principles of Halogen Bonding (σ-hole Concept)
A halogen bond is a non-covalent interaction of the type R–X···Y, where X is a halogen atom (the XB donor) and Y is a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom; the XB acceptor).[9] The interaction arises from an anisotropic distribution of electron density around the covalently bonded halogen atom. This creates a region of positive electrostatic potential, termed the "σ-hole," on the side of the halogen opposite to the R-X covalent bond.[7][10] This electropositive region can then interact favorably with an electron-rich Lewis base.[9]
Impact on Molecular Recognition and Drug-Target Interactions
In a biological context, halogen bonds frequently form between a halogenated ligand and Lewis bases within a protein binding pocket.[7] The most common halogen bond acceptors in proteins are backbone carbonyl oxygens, but side-chain groups like hydroxyls (Ser, Thr, Tyr) and carboxylates (Asp, Glu) are also frequent participants.[7] The strength of these interactions follows the trend I > Br > Cl, correlating with the size and polarizability of the halogen and, consequently, the magnitude of the σ-hole.[7] Affinity increases of up to two orders of magnitude can be achieved by substituting a hydrogen with an iodine to form a halogen bond with a backbone carbonyl oxygen.[7]
Comparison with Hydrogen Bonding
The halogen bond shares many similarities with the hydrogen bond. Both are highly directional electrostatic interactions crucial for molecular recognition. However, they also have distinct differences that make them complementary tools in drug design.
| Feature | Halogen Bond (XB) | Hydrogen Bond (HB) |
| Donor | Halogen atom (Cl, Br, I) | Hydrogen atom bonded to an electronegative atom (O, N) |
| Acceptor | Lewis Base (O, N, S, π-system) | Lewis Base (O, N, F) |
| Geometry | Highly linear (C-X···Y angle ≈ 180°)[7] | Generally linear but can be more flexible |
| Hydrophobicity | Donor group is hydrophobic | Donor group is hydrophilic |
Chapter 3: Synthesis and Synthetic Methodologies
The synthesis of halogenated benzoic acids can be achieved through several reliable and scalable methods. The choice of method often depends on the desired substitution pattern and the nature of the available starting materials.
Electrophilic Aromatic Halogenation
Direct halogenation of the benzoic acid ring is a common approach. The carboxyl group is a deactivating and meta-directing group for electrophilic aromatic substitution.[11] Therefore, direct bromination or chlorination typically requires a Lewis acid catalyst (e.g., FeBr₃, FeCl₃, AlCl₃) to activate the halogen, and the substitution occurs primarily at the meta-position.[11][12]
Sandmeyer Reaction: From Anilines to Halogenated Arenes
The Sandmeyer reaction is a versatile and widely used method for introducing halogens onto an aromatic ring, starting from an amino group.[13][14] This two-step process involves the diazotization of an aminobenzoic acid followed by the displacement of the diazonium group with a halide, catalyzed by a copper(I) salt.[15] This method is particularly valuable as it allows for the synthesis of ortho-, meta-, and para-isomers that may not be accessible through direct halogenation.
Detailed Protocol: Synthesis of 3-Bromobenzoic Acid via Sandmeyer Reaction [16]
This protocol describes the conversion of 3-aminobenzoic acid to 3-bromobenzoic acid.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-aminobenzoic acid in a mixture of 30 mL of 48% hydrobromic acid (HBr) and 30 mL of water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of water. CRITICAL: Maintain the reaction temperature below 5 °C at all times to prevent decomposition of the diazonium salt and side reactions like hydroxylation.[16] Stir vigorously during the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.
Step 2: Sandmeyer Reaction (Halide Displacement)
-
In a separate beaker, prepare the copper(I) bromide catalyst by dissolving it in HBr.
-
Promptly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
Once the gas evolution subsides, gently warm the mixture to facilitate the completion of the reaction.
-
Cool the reaction mixture and collect the crude product by vacuum filtration.
Step 3: Workup and Purification
-
Wash the crude product with cold water to remove inorganic salts.
-
Purify the 3-bromobenzoic acid by recrystallization from hot water. The product is significantly more soluble in hot water than in cold water, allowing for effective purification.[16]
Modern Catalytic C−H Halogenation
Recent advances have led to the development of palladium-catalyzed C-H halogenation methods. These reactions can offer high regioselectivity, particularly for ortho-halogenation, by using the carboxyl group as a native directing group.[1] This technology provides a more direct and atom-economical route to certain halogenated benzoic acids compared to traditional methods that may require multiple steps.[1]
Chapter 4: Applications in Drug Discovery and Development
The strategic use of halogenated benzoic acids is a powerful tactic in modern drug discovery, influencing both the pharmacodynamic and pharmacokinetic properties of a molecule.
Improving Binding Affinity and Selectivity
As discussed, the ability of Cl, Br, and I to form halogen bonds is a key driver of their utility. By designing molecules where a halogen atom can form a favorable halogen bond with a specific residue in the target's binding site, researchers can significantly enhance binding affinity.[9] For example, a halogen bond between an inhibitor and the backbone carbonyl of a specific amino acid can not only increase potency but also help overcome drug resistance.[9]
Modulating Pharmacokinetic Properties (ADME/T)
Beyond target binding, halogenation plays a crucial role in tuning the ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate.
-
Absorption & Permeability: Increasing lipophilicity through halogenation can enhance passive permeation through biological membranes.[5]
-
Metabolism: Halogen bonds can influence how a drug is metabolized. For instance, halogenated compounds may bind to metabolic enzymes like Glutathione S-transferases (GSTs) as part of the detoxification process.[9]
-
Bioavailability: By improving metabolic stability and membrane permeability, halogenation can lead to improved oral bioavailability, as demonstrated in a series of VLA-4 antagonists where introduction of chlorine or bromine improved pharmacokinetic properties.[17]
Chapter 5: Analytical and Characterization Techniques
The proper characterization of halogenated benzoic acids is critical to confirm their identity, purity, and isomeric composition.
Spectroscopic Methods (NMR, IR, MS)
Standard spectroscopic techniques are routinely used for structural elucidation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide information about the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Shows characteristic stretches for the carboxylic acid O-H and C=O groups.
-
Mass Spectrometry (MS): Confirms the molecular weight. The characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) are particularly useful for identifying chlorinated and brominated compounds.
Chromatographic Separation of Isomers
Separating the positional isomers (ortho, meta, para) of halogenated benzoic acids can be challenging due to their similar physical properties.[18] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for their separation and analysis.
-
HPLC: Reversed-phase HPLC is frequently used, but normal-phase systems with specialized columns, such as amine or cyclodextrin bonded phases, can provide unique selectivity for positional isomers.[19][20]
-
TLC: Thin-layer chromatography is a rapid method for monitoring reaction progress and assessing purity, with various stationary and mobile phases available to optimize the separation of isomers.[21][22]
Chapter 6: Environmental Considerations
Biodegradability and Persistence
While beneficial for drug stability, the carbon-halogen bond can make these compounds more resistant to environmental degradation.[5] Halogenation is often an impediment to ready biodegradability.[5] Some halogenated benzoic acids can persist in the environment and are considered pollutants.[23]
Environmental Fate of Halogenated Aromatics
The biodegradation of halogenated benzoic acids can occur under both aerobic and anaerobic conditions, though often at slow rates.[24][25][26] Certain microbial consortia are capable of using these compounds as a carbon source, often involving a dehalogenation step in their metabolic pathway.[24][27] The position of the halogen can significantly affect the rate and feasibility of biodegradation; for instance, 3- and 4-chlorobenzoate are often more readily degraded than 2-chlorobenzoate.[24][25]
Chapter 7: Conclusion and Future Outlook
Halogenated benzoic acids are far more than simple substituted aromatics; they are sophisticated tools for molecular engineering. The understanding and application of the halogen bond have revolutionized their use in rational drug design, allowing for precise enhancements in target affinity and selectivity. Advances in synthetic chemistry, particularly in C-H functionalization, continue to provide more efficient and selective access to novel derivatives. Future research will likely focus on further refining the predictive power of computational models for halogen bonding, expanding the synthetic toolkit for their preparation, and developing more environmentally benign halogenated compounds or improved bioremediation strategies for their removal. The continued exploration of this compound class promises to yield new discoveries across the chemical and biomedical sciences.
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Bohl, C. E., & Vriend, G. (2006). The role of halogen bonding in drug-receptor interactions. Current Opinion in Drug Discovery & Development, 9(5), 573-582. Available from: [Link]
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Hernandes, M. Z., Cavalcanti, S. M., Moreira, D. R., de Azevedo, W. F., & Leite, A. C. (2010). Halogen atoms in the modern medicinal chemistry: a reliable partner for rational drug design. Current Drug Targets, 11(1), 78-95. Available from: [Link]
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Häggblom, M. M., & Young, L. Y. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. FEMS Microbiology Letters, 144(2-3), 213-219. Available from: [Link]
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Gaza, S., Felgner, A., Otto, J., Kushmaro, A., Nengas, Y., & Tiehm, A. (2015). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. Journal of Hazardous Materials, 289, 126-133. Available from: [Link]
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Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from: [Link]
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Zherikova, K. V., & Verevkin, S. P. (2015). Structure-property correlations of solubilities of halogenobenzoic acids with sublimation pressures and sublimation enthalpies. Fluid Phase Equilibria, 403, 110-118. Available from: [Link]
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Rutgers University. (n.d.). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. Retrieved from: [Link]
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Chirico, R. D., Kazakov, A., Kroenlein, K., Magee, J. W., & Muzny, C. D. (2017). Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. The Journal of Chemical Thermodynamics, 104, 107-121. Available from: [Link]
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Jin, H. L., & Jin, Y. (1993). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Liquid Chromatography, 16(16), 3499-3511. Available from: [Link]
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Kümmerer, K., & Schuster, A. (2019). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Molecules, 24(11), 2169. Available from: [Link]
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NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from: [Link]
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Ohta, T., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(16), 5492-5503. Available from: [Link]
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Environmental Analysis Health and Toxicology. (n.d.). Benzoic Acid Toxicity in the Environment. Retrieved from: [Link]
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Wang, F., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-80. Available from: [Link]
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Hinze, W. L., & Armstrong, D. W. (1982). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin. Analytical Letters, 15(12), 1093-1104. Available from: [Link]
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Engrand, C., et al. (1999). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Origins of Life and Evolution of the Biosphere, 29(4), 361-372. Available from: [Link]
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Methodological & Application
The Strategic Utility of 3-Bromo-4-cyclopropylbenzoic Acid in the Synthesis of IRAK4 Inhibitors
For Immediate Release: Application Notes and Protocols
Introduction: The Significance of the 3-Bromo-4-cyclopropylbenzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide a gateway to potent and selective therapeutic agents is ever-present. 3-Bromo-4-cyclopropylbenzoic acid has emerged as a crucial building block, particularly in the synthesis of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that serves as a critical node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-value target for the treatment of a spectrum of inflammatory and autoimmune diseases.
The clinical candidate Zimlovisertib (PF-06650833), a potent and selective IRAK4 inhibitor, exemplifies the strategic importance of the 3-bromo-4-cyclopropylphenyl moiety.[1][2][3] This structural motif provides a versatile handle for the construction of the core heterocyclic systems of these inhibitors, such as the pyrazolo[3,4-d]pyrimidine scaffold. The presence of the bromine atom allows for facile introduction of key pharmacophoric elements through cross-coupling reactions, while the cyclopropyl group contributes to the modulation of physicochemical properties and target engagement.[4] This document provides a detailed guide on the application of 3-Bromo-4-cyclopropylbenzoic acid in the synthesis of a key intermediate for IRAK4 inhibitors, complete with detailed protocols and mechanistic insights.
Physicochemical Properties of 3-Bromo-4-cyclopropylbenzoic Acid
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in multi-step synthesis. The properties of 3-Bromo-4-cyclopropylbenzoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1131622-50-8 | N/A |
| Molecular Formula | C₁₀H₉BrO₂ | N/A |
| Molecular Weight | 241.08 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 155-160 °C | N/A |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | N/A |
Core Application: Synthesis of a Key Pyrazolo[3,4-d]pyrimidine Intermediate for IRAK4 Inhibitors
The primary application of 3-Bromo-4-cyclopropylbenzoic acid in the context of IRAK4 inhibitor synthesis is its conversion to a versatile pyrazolo[3,4-d]pyrimidine intermediate. This multi-step synthesis is a cornerstone of the drug discovery campaign for molecules like Zimlovisertib. The overall workflow is depicted below.
Caption: Synthetic workflow from 3-Bromo-4-cyclopropylbenzoic acid to the pyrazolopyrimidine core.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the key pyrazolo[3,4-d]pyrimidine intermediate.
Protocol 1: Synthesis of 1-(3-Bromo-4-cyclopropylphenyl)ethanone
Objective: To convert the carboxylic acid to a methyl ketone, a necessary precursor for the subsequent Claisen-Schmidt condensation.
Materials:
-
3-Bromo-4-cyclopropylbenzoic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Methylmagnesium bromide (3 M in diethyl ether)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 3-Bromo-4-cyclopropylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) at 0 °C and then allow the reaction to stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and cool to 0 °C.
-
Add pyridine (2.2 eq) and then add the crude acid chloride solution in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the Weinreb amide.
-
Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C.
-
Add methylmagnesium bromide (1.5 eq) dropwise and stir at 0 °C for 1 hour.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 1-(3-Bromo-4-cyclopropylphenyl)ethanone.
Causality and Insights: The conversion of the carboxylic acid to a Weinreb amide is a strategic choice to prevent over-addition of the Grignard reagent, thus ensuring a high yield of the desired ketone.
Protocol 2: Synthesis of 3-(Dimethylamino)-1-(3-bromo-4-cyclopropylphenyl)prop-2-en-1-one
Objective: To form the enaminone intermediate, which is primed for cyclization into a pyrazole ring.[5]
Materials:
-
1-(3-Bromo-4-cyclopropylphenyl)ethanone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Procedure:
-
Combine 1-(3-Bromo-4-cyclopropylphenyl)ethanone (1.0 eq) and DMF-DMA (3.0 eq).
-
Heat the mixture at 120 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the excess DMF-DMA under reduced pressure to yield the crude 3-(Dimethylamino)-1-(3-bromo-4-cyclopropylphenyl)prop-2-en-1-one, which can be used in the next step without further purification.
Causality and Insights: DMF-DMA serves as both a reagent and a solvent in this condensation reaction, providing a straightforward and high-yielding route to the enaminone.
Protocol 3: Synthesis of 4-(3-Bromo-4-cyclopropylphenyl)-1H-pyrazol-3-amine
Objective: To construct the pyrazole ring, a core component of the final heterocyclic system.[6]
Materials:
-
3-(Dimethylamino)-1-(3-bromo-4-cyclopropylphenyl)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the crude 3-(Dimethylamino)-1-(3-bromo-4-cyclopropylphenyl)prop-2-en-1-one in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to afford 4-(3-Bromo-4-cyclopropylphenyl)-1H-pyrazol-3-amine.
Causality and Insights: The reaction proceeds via a nucleophilic attack of hydrazine on the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine to form the aromatic pyrazole ring.
Protocol 4: Synthesis of 4-(3-Bromo-4-cyclopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Objective: To fuse the pyrimidine ring onto the pyrazole core, completing the synthesis of the key intermediate.[7]
Materials:
-
4-(3-Bromo-4-cyclopropylphenyl)-1H-pyrazol-3-amine
-
Formamide
Procedure:
-
Combine 4-(3-Bromo-4-cyclopropylphenyl)-1H-pyrazol-3-amine (1.0 eq) and formamide (excess, acts as solvent and reagent).
-
Heat the reaction mixture to 180 °C for 16 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 4-(3-Bromo-4-cyclopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Causality and Insights: Formamide serves as the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring in this condensation reaction. The high temperature is necessary to drive the reaction to completion.
Further Applications and Structure-Activity Relationship (SAR) Insights
The synthesized 4-(3-Bromo-4-cyclopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a versatile intermediate. The bromine atom can be readily functionalized via Suzuki or other palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of the chemical space around the IRAK4 active site.
Caption: Functionalization of the key intermediate via Suzuki coupling.
The structure-activity relationship studies for IRAK4 inhibitors have revealed that the nature of the substituent at the 3-position of the phenyl ring (where the bromine was originally located) is crucial for potency and selectivity. This highlights the importance of 3-Bromo-4-cyclopropylbenzoic acid as a starting material, as it provides a convenient and efficient entry point for the synthesis of a diverse library of analogues for SAR studies.
Conclusion
3-Bromo-4-cyclopropylbenzoic acid is a highly valuable and strategic building block in medicinal chemistry, particularly for the synthesis of clinical-stage IRAK4 inhibitors. Its unique combination of a reactive bromine handle and a property-modulating cyclopropyl group makes it an ideal starting material for the construction of complex heterocyclic scaffolds. The detailed protocols provided herein offer a robust and reproducible pathway to a key pyrazolo[3,4-d]pyrimidine intermediate, enabling researchers to accelerate their drug discovery efforts in the field of inflammatory and autoimmune diseases.
References
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). PMC. [Link]
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Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (2024). PubMed Central. [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2013). PubMed Central. [Link]
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4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. [Link]
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-
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. (2013). ResearchGate. [Link]
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Design and PF-06650833 final dosing scheme in a study 1 (SAD) and b... (n.d.). ResearchGate. [Link]
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-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2021). National Institutes of Health. [Link]
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(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. [Link]
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In Retrospect: Root-Cause Analysis of Structure−Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (2024). ResearchGate. [Link]
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is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. (2018). Organic Syntheses. [Link]
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (2020). Semantic Scholar. [Link]
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In Retrospect: Root-Cause Analysis of Structure-Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (2024). PubMed. [Link]
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Application Notes & Protocols: 3-Bromo-4-cyclopropylbenzoic Acid in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Drug Discovery
3-Bromo-4-cyclopropylbenzoic acid is a bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is deceptively simple, yet it offers a powerful combination of features: a carboxylic acid for derivatization, an aryl bromide for carbon-carbon and carbon-heteroatom bond formation, and a cyclopropyl moiety. This unique arrangement provides a rigid, three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics.
The cyclopropyl group, in particular, is a valuable motif in drug design. It can act as a "bioisostere" for phenyl rings or gem-dimethyl groups, often improving metabolic stability, enhancing binding affinity, and modulating lipophilicity and aqueous solubility. The aryl bromide and carboxylic acid functionalities serve as versatile synthetic handles, allowing for the systematic exploration of chemical space around this core structure. This document provides a detailed guide to the properties, applications, and key reaction protocols for leveraging 3-Bromo-4-cyclopropylbenzoic acid as a strategic building block in complex molecule synthesis.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties and safety requirements is paramount for its successful and safe implementation in any synthetic workflow.
| Property | Value | Reference |
| CAS Number | 1131622-50-8 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Sealed in a dry environment at room temperature.[1] | [1] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, Methanol. | N/A |
Safety & Handling Precautions
As with any laboratory chemical, 3-Bromo-4-cyclopropylbenzoic acid and its related precursors require careful handling.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
-
Inhalation/Contact: Avoid breathing dust or vapors.[2] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water.[3]
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[3] The compound may be light and moisture-sensitive.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]
Core Synthetic Applications
The synthetic utility of 3-Bromo-4-cyclopropylbenzoic acid stems from the orthogonal reactivity of its two primary functional groups: the aryl bromide and the carboxylic acid. This allows for a stepwise and controlled elaboration of the molecular scaffold.
A. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is the primary method for extending the molecular framework from the bromine-bearing position.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or aryl-vinyl structures. This is one of the most robust and widely used C-C bond-forming reactions.[5]
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.
The Suzuki-Miyaura reaction is particularly valuable for its tolerance of diverse functional groups and the commercial availability of a vast library of boronic acid building blocks.[6][7][8]
B. Amide Bond Formation
The carboxylic acid moiety is a classical functional group for forming amide bonds, a cornerstone of peptide and medicinal chemistry. This reaction connects the core scaffold to another fragment, often one designed to interact with a specific biological target. Amide coupling reactions are typically mediated by activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group.
Common Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
T3P (Propylphosphonic Anhydride)
The use of HATU, often in combination with a non-nucleophilic base like DIPEA, provides a reliable and high-yielding method for forming amide bonds, even with sterically hindered or electronically deactivated substrates.[9]
Sources
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- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 3-Bromo-4-cyclopropylbenzoic Acid and Its Derivatives
Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropyl group has emerged as a valuable structural motif in medicinal chemistry, increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its unique conformational rigidity, electronic properties, and metabolic stability make it a favored substituent for optimizing potency, selectivity, and pharmacokinetic properties.[3] The coplanarity of its three carbon atoms and the enhanced p-character of its C-C bonds introduce specific spatial arrangements that can lead to improved interactions with biological targets.[2] 3-Bromo-4-cyclopropylbenzoic acid is a key building block that combines the benefits of the cyclopropyl group with the versatile reactivity of a brominated benzoic acid scaffold, making it an excellent starting point for the synthesis of diverse compound libraries in drug discovery programs.[4]
This application note provides a detailed, field-proven protocol for the synthesis of 3-Bromo-4-cyclopropylbenzoic acid via a selective Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines subsequent derivatization strategies to highlight its utility as a versatile intermediate for medicinal chemistry applications.
Synthetic Strategy: A Two-Step Approach to 3-Bromo-4-cyclopropylbenzoic Acid
The synthesis of 3-Bromo-4-cyclopropylbenzoic acid is efficiently achieved through a two-step process starting from commercially available methyl 3,4-dibromobenzoate. The strategy hinges on a regioselective Suzuki-Miyaura coupling to introduce the cyclopropyl group at the more reactive C4 position, followed by saponification of the methyl ester to yield the desired carboxylic acid.
Caption: Synthetic workflow for 3-Bromo-4-cyclopropylbenzoic acid.
Part 1: Detailed Protocol for the Synthesis of 3-Bromo-4-cyclopropylbenzoic Acid
This protocol is divided into two key stages: the palladium-catalyzed Suzuki-Miyaura coupling and the subsequent ester hydrolysis.
Step 1: Synthesis of Methyl 3-bromo-4-cyclopropylbenzoate
Reaction Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] In this step, the differential reactivity of the bromine atoms on the aromatic ring allows for the selective substitution at the 4-position.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl 3,4-dibromobenzoate | 293.94 | 5.0 g | 17.0 | Starting Material |
| Cyclopropylboronic Acid | 85.90 | 1.76 g | 20.4 | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 622 mg | 0.85 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.05 g | 51.0 | Base |
| 1,4-Dioxane | - | 80 mL | - | Solvent |
| Deionized Water | - | 20 mL | - | Solvent |
Experimental Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3,4-dibromobenzoate (5.0 g, 17.0 mmol), cyclopropylboronic acid (1.76 g, 20.4 mmol), and potassium carbonate (7.05 g, 51.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask via syringe.
-
To this stirred suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (622 mg, 0.85 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 3-bromo-4-cyclopropylbenzoate as a solid.
Step 2: Synthesis of 3-Bromo-4-cyclopropylbenzoic Acid
Reaction Principle: Saponification is the hydrolysis of an ester with a base to produce an alcohol and the salt of a carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl 3-bromo-4-cyclopropylbenzoate | 255.10 | 4.0 g | 15.7 | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 1.25 g | 31.4 | Base |
| Methanol (MeOH) | - | 60 mL | - | Solvent |
| Deionized Water | - | 20 mL | - | Solvent |
| 2M Hydrochloric Acid (HCl) | - | ~16 mL | - | Acid |
Experimental Procedure:
-
Dissolve methyl 3-bromo-4-cyclopropylbenzoate (4.0 g, 15.7 mmol) in a mixture of methanol (60 mL) and water (20 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (1.25 g, 31.4 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Bromo-4-cyclopropylbenzoic acid as a white to off-white solid.
Part 2: Derivatization of 3-Bromo-4-cyclopropylbenzoic Acid
The synthesized 3-Bromo-4-cyclopropylbenzoic acid is a versatile intermediate for further derivatization at two key positions: the carboxylic acid and the bromo-substituent.
Caption: Derivatization pathways for 3-Bromo-4-cyclopropylbenzoic acid.
Example Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of 3-Bromo-4-cyclopropylbenzoic acid to introduce a nitrogen-containing substituent, a common transformation in the synthesis of bioactive molecules.[6][7]
| Reagent/Material | Role |
| 3-Bromo-4-cyclopropylbenzoic acid methyl ester | Starting Material |
| Amine (e.g., Morpholine) | Nucleophile |
| Pd₂(dba)₃ | Catalyst Precursor |
| XPhos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene | Solvent |
Experimental Procedure:
-
In a nitrogen-filled glovebox, combine 3-bromo-4-cyclopropylbenzoic acid methyl ester (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) in a reaction vial.
-
Add anhydrous toluene.
-
Seal the vial and heat to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to yield the aminated product.
-
The resulting ester can be hydrolyzed to the corresponding carboxylic acid using the conditions described in Step 2 of Part 1.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 3-Bromo-4-cyclopropylbenzoic acid, a valuable building block for medicinal chemistry. The outlined Suzuki-Miyaura coupling and subsequent hydrolysis are scalable and utilize readily available reagents. The versatility of the product is demonstrated through potential derivatization strategies, enabling the rapid generation of novel chemical entities for drug discovery and development.
References
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Feuillet, F. J. P., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(1), 121-128. Retrieved from [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(21), 3813-3815. Retrieved from [Link]
-
Chen, H., & Deng, M. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1609-1613. Retrieved from [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). methyl 3,4-dibromobenzoate. Retrieved from [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323-8354. Retrieved from [Link]
-
Sun, M. R., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Mini-Reviews in Medicinal Chemistry, 21(2), 150-170. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 3-bromo-4-cyclohexylbenzoate. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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- 4. preprints.org [preprints.org]
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- 6. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Semantic Scholar [semanticscholar.org]
- 7. chemsynthesis.com [chemsynthesis.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-4-cyclopropylbenzoic Acid
Document ID: AN-SMC-34CBA-202601
Introduction: The Strategic Importance of 3-Bromo-4-cyclopropylbenzoic Acid in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This application note focuses on a particularly valuable building block: 3-Bromo-4-cyclopropylbenzoic acid . The unique substitution pattern of this molecule—featuring a reactive aryl bromide for cross-coupling, a sterically influential cyclopropyl group, and a versatile carboxylic acid handle—makes it a highly sought-after intermediate in drug discovery programs. The cyclopropyl moiety is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity. This guide provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and a detailed, field-tested protocol for the successful Suzuki-Miyaura coupling of this substrate.
The Catalytic Cycle: A Mechanistic Blueprint
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4][5]
The three principal steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-cyclopropylbenzoic acid. This is often the rate-determining step of the cycle and results in the formation of a square-planar Pd(II) complex.[1][4]
-
Transmetalation: The organic group from the boronic acid (or its derived boronate) is transferred to the palladium center, displacing the halide. This critical step requires activation by a base.[4][6] The base activates the boronic acid, forming a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. For a substrate like 3-Bromo-4-cyclopropylbenzoic acid, the electronic properties (electron-withdrawing carboxyl group) and steric hindrance (ortho-cyclopropyl group) must be considered.
| Parameter | Choice & Rationale | Impact on Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(II)-ligand complexes.[6] These are stable Pd(II) sources that are reduced in situ to the active Pd(0) species. | The choice of precatalyst can influence initiation rate and overall catalyst stability. Pre-formed complexes often offer better reproducibility.[9] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs).[10][11][12] | Ligands are crucial for stabilizing the palladium catalyst and promoting the oxidative addition and reductive elimination steps.[13] Bulky ligands facilitate reductive elimination and are effective for coupling sterically hindered substrates.[11][14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃.[11] K₃PO₄ is often an excellent choice as it is strong enough to promote boronate formation without causing significant side reactions with the carboxylic acid. | The base is essential for activating the boronic acid for transmetalation.[3][7] Its strength and solubility can dramatically affect reaction rate and yield.[8] |
| Solvent | Aprotic polar solvents, often with water. Common systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[4][15] | The solvent must solubilize the reactants and the base. The presence of water often accelerates the transmetalation step. |
| Boronic Acid Partner | Aryl- or heteroarylboronic acids or their corresponding pinacol (BPin) or MIDA esters. | Boronic esters can offer enhanced stability and are less prone to protodeboronation, especially for challenging substrates like electron-deficient heteroaryls.[3][16] |
| Temperature | Typically 60-110 °C.[4] | Higher temperatures are often required to drive the reaction, especially for less reactive aryl bromides or chlorides. Reaction progress should be monitored to avoid decomposition. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 3-Bromo-4-cyclopropylbenzoic acid with a generic arylboronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
3-Bromo-4-cyclopropylbenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To the reaction vessel, add 3-Bromo-4-cyclopropylbenzoic acid, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water, with a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure coupled product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently degassed solvents/reagents.3. Ineffective base or insufficient amount.4. Low reaction temperature. | 1. Use a different precatalyst/ligand combination.[11]2. Ensure rigorous degassing of all solvents and purge the vessel thoroughly with inert gas.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Ensure the base is finely powdered.4. Increase the reaction temperature in 10 °C increments. |
| Decomposition of Boronic Acid | Protodeboronation (boronic acid is replaced by a hydrogen atom) can occur, especially with electron-deficient or heteroaryl boronic acids.[17] | 1. Use the boronic acid in slight excess (1.5 equiv).2. Switch to a more stable boronic ester (e.g., pinacol ester).[3]3. Use anhydrous conditions with a base like KF if possible. |
| Dehalogenation of Starting Material | The aryl bromide is reduced to an aryl-H compound. This can be caused by hydride sources in the reaction mixture.[5] | 1. Ensure high purity of solvents and reagents.2. Use a different base or solvent system. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species.[5] | 1. Improve degassing procedures to minimize oxygen.2. Ensure the precatalyst is efficiently reduced to Pd(0). A slightly higher ligand:palladium ratio may help. |
Conclusion
The Suzuki-Miyaura coupling of 3-Bromo-4-cyclopropylbenzoic acid is a robust and highly effective method for synthesizing complex biaryl structures that are of significant interest in medicinal chemistry and materials science. By carefully selecting the catalyst system, base, and solvent, and by adhering to a rigorous experimental protocol, researchers can achieve high yields of the desired products. Understanding the underlying mechanism and potential pitfalls allows for logical troubleshooting and optimization, making this reaction a reliable tool in the synthetic chemist's arsenal.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Wikipedia. Suzuki reaction. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Chemistry Student. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]
- Al-Masum, M. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Dedieu, A. (2009). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Topics in Organometallic Chemistry.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Available at: [Link]
- Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society.
-
Chen, W., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Chtchigrovsky, M., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
- Kondolff, I., et al. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ChemInform.
- Singh, R., & Singh, M. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances.
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]
- Liu, C., Ni, Q., Bao, F., & Qiu, J. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Available at: [Link]
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Application Notes and Protocols: Investigating 3-Bromo-4-cyclopropylbenzoic Acid as a Potential Inhibitor of Fatty Acid Synthesis
Introduction: The Rationale for Targeting Fatty Acid Synthesis
The de novo synthesis of fatty acids is a fundamental metabolic pathway essential for cellular function, providing the building blocks for membranes, energy storage molecules, and signaling lipids. In normal, quiescent cells, the expression and activity of the enzymes in this pathway are typically low, with the majority of required fatty acids obtained from dietary sources. However, in various pathological states, including many forms of cancer, metabolic syndrome, and certain viral infections, cells exhibit a metabolic shift towards increased endogenous fatty acid synthesis to support rapid proliferation and survival.[1][2] This upregulation has rendered the fatty acid synthesis pathway an attractive target for therapeutic intervention.[3][4]
The key regulatory enzymes in this pathway, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), are the primary targets for inhibitor development.[5][6] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis, while FASN is a large multi-enzyme complex that orchestrates the subsequent elongation steps to produce palmitate.[7][8] Inhibition of these enzymes can lead to a depletion of necessary lipids, an accumulation of toxic intermediates like malonyl-CoA, and ultimately, cell cycle arrest and apoptosis in diseased cells that are dependent on this pathway.[9][10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-Bromo-4-cyclopropylbenzoic acid , a novel chemical entity, for its potential as an inhibitor of fatty acid synthesis. While direct biological data for this specific compound is not yet widely published, its structural motifs, particularly the substituted benzoic acid core, are present in various known enzyme inhibitors, making it a compelling candidate for investigation.[11] We will provide the foundational scientific context, detailed experimental protocols, and data interpretation frameworks necessary to thoroughly characterize the activity of this compound from initial enzymatic assays to cell-based functional screens.
Compound Profile: 3-Bromo-4-cyclopropylbenzoic Acid
Before commencing any biological evaluation, a thorough understanding of the test compound's physicochemical properties is paramount for accurate experimental design, particularly concerning solubility and stability in assay buffers.
| Property | Value (Predicted/Reported for Analogs) | Source |
| Molecular Formula | C₁₀H₉BrO₂ | N/A |
| Molecular Weight | 241.08 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, methanol, ethanol; poorly soluble in water (predicted based on analogs)[12] | [12] |
| Storage | Store at 4°C in a dry, dark place. | [13] |
The Fatty Acid Synthesis Pathway: Key Enzymatic Targets
The mammalian fatty acid synthesis pathway is a cytosolic process. The two primary enzymatic targets for inhibition are ACC and FASN. A successful inhibitor could target one or both of these enzymes.
Experimental Screening Cascade
A hierarchical approach is recommended to efficiently evaluate the potential of 3-Bromo-4-cyclopropylbenzoic acid. This workflow progresses from specific, target-based in vitro assays to more complex, physiologically relevant cell-based models.
PART 1: In Vitro Enzyme Inhibition Protocols
The initial step is to determine if 3-Bromo-4-cyclopropylbenzoic acid directly interacts with and inhibits the activity of the key enzymes, ACC and FASN.
Protocol 1.1: Acetyl-CoA Carboxylase (ACC) Inhibition Assay
Principle: ACC activity is measured by monitoring the ATP-dependent carboxylation of acetyl-CoA. A common method is to use a coupled-enzyme assay where the ADP produced is linked to the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm. Alternatively, services like the Transcreener® ADP² Assay can directly quantify the ADP produced.[15]
Materials:
-
Recombinant human ACC1 or ACC2 enzyme
-
ACC Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.2 mg/mL BSA
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)
-
Coupling System (for spectrophotometric assay): Pyruvate kinase (PK), Lactate dehydrogenase (LDH), Phosphoenolpyruvate (PEP), NADH
-
Test Compound: 3-Bromo-4-cyclopropylbenzoic acid dissolved in 100% DMSO
-
Positive Control: A known ACC inhibitor (e.g., TOFA)
-
96-well UV-transparent microplate
-
Plate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-Bromo-4-cyclopropylbenzoic acid in 100% DMSO (e.g., from 100 mM to 1 µM). The final DMSO concentration in the assay should not exceed 1%.
-
Assay Reaction Mixture: In each well of the microplate, prepare the reaction mixture (final volume of 100 µL) in the following order:
-
70 µL of ACC Assay Buffer containing the PK/LDH coupling system and NADH.
-
10 µL of substrate mix (containing PEP, ATP, and NaHCO₃).
-
1 µL of test compound dilution (or DMSO for control).
-
Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 10 µL of pre-diluted ACC enzyme and 10 µL of Acetyl-CoA to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 1.2: Fatty Acid Synthase (FASN) Inhibition Assay
Principle: The overall activity of the FASN multi-enzyme complex is measured by monitoring the consumption of its reducing cofactor, NADPH. The decrease in NADPH concentration is followed spectrophotometrically by the decrease in absorbance at 340 nm.[16]
Materials:
-
Recombinant human FASN enzyme
-
FASN Assay Buffer: 100 mM potassium phosphate (pH 6.5), 1 mM EDTA, 1 mM DTT
-
Substrates: Acetyl-CoA, Malonyl-CoA, NADPH
-
Test Compound: 3-Bromo-4-cyclopropylbenzoic acid dissolved in 100% DMSO
-
Positive Control: A known FASN inhibitor (e.g., Cerulenin, C75, or TVB-2640)[1][17]
-
96-well UV-transparent microplate
-
Plate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO, as described in Protocol 1.1.
-
Assay Reaction Mixture: In each well of the microplate, add the following (final volume of 100 µL):
-
80 µL of FASN Assay Buffer containing Acetyl-CoA and NADPH.
-
1 µL of test compound dilution (or DMSO for control).
-
10 µL of purified FASN enzyme.
-
Incubate for 10-15 minutes at 37°C. Note: Some FASN inhibitors, like C75, are slow-binding, and a pre-incubation step is crucial to observe inhibition.[18]
-
-
Initiate Reaction: Add 10 µL of Malonyl-CoA to start the reaction.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at 37°C.
-
Data Analysis: Calculate the reaction rates and determine the IC₅₀ value as described for the ACC assay.
Expected Data Output (Hypothetical):
| Compound | Target | IC₅₀ (µM) |
| 3-Bromo-4-cyclopropylbenzoic acid | ACC1 | 15.2 |
| 3-Bromo-4-cyclopropylbenzoic acid | ACC2 | 25.8 |
| 3-Bromo-4-cyclopropylbenzoic acid | FASN | 2.5 |
| Positive Control (e.g., TVB-2640) | FASN | 0.05 |
PART 2: Cell-Based Functional Protocols
Following direct enzyme inhibition, it is critical to assess whether the compound can inhibit fatty acid synthesis within a cellular environment and impact cell viability.
Protocol 2.1: Cellular De Novo Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)
Principle: This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into the cellular lipid pool. A reduction in incorporated radioactivity in the presence of the test compound indicates inhibition of the pathway. A simplified method using scintillating microplates can enhance throughput.[19]
Materials:
-
A suitable cell line with high lipogenic activity (e.g., PC3 prostate cancer, SKBR3 breast cancer, or HepG2 liver cancer cells).[18]
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS).
-
Test Compound and positive control (e.g., C75).
-
[1-¹⁴C]-Acetic Acid, sodium salt.
-
Lipid Extraction Solvent: Hexane:Isopropanol (3:2, v/v).
-
96-well tissue culture plates (or ScintiPlates® for the simplified method).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay (e.g., 2 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of 3-Bromo-4-cyclopropylbenzoic acid or a positive control. Incubate for a predetermined time (e.g., 4-24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to each well (final concentration of ~0.5 µCi/mL) and incubate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract lipids by adding 100 µL of Hexane:Isopropanol solvent to each well. Incubate for 30 minutes with gentle shaking.
-
-
Quantification:
-
Transfer an aliquot of the lipid-containing organic phase to a scintillation vial.
-
Allow the solvent to evaporate.
-
Add scintillation fluid and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
(For ScintiPlates®): After washing, the radioactivity embedded in the cell membrane can be counted directly without extraction.[19]
-
-
Data Analysis: Normalize the CPM values to a protein concentration measurement (e.g., BCA assay) from a parallel plate to account for differences in cell number. Calculate the percentage of inhibition relative to the vehicle control and determine the EC₅₀ value.
Protocol 2.2: Cell Viability and Cytotoxicity Assay
Principle: To ensure that the observed inhibition of lipogenesis is not merely a consequence of general cytotoxicity, a cell viability assay should be run in parallel. The MTT assay, which measures metabolic activity, is a standard choice.
Materials:
-
Cell line used in the lipogenesis assay.
-
96-well tissue culture plates.
-
Test Compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader capable of reading absorbance at 570 nm.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound for the same duration as the lipogenesis assay (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Interpreting the Results: By comparing the EC₅₀ from the lipogenesis assay with the GI₅₀ from the viability assay, one can infer the specificity of the compound. A potent EC₅₀ for lipogenesis inhibition with a significantly higher GI₅₀ suggests a specific anti-lipogenic effect, whereas similar values may indicate that the inhibition of fat synthesis is a result of general cytotoxicity.
Outlook: Structure-Activity Relationship (SAR) Studies
Should 3-Bromo-4-cyclopropylbenzoic acid demonstrate promising activity, the next logical step would be to initiate SAR studies. The benzoic acid scaffold allows for straightforward chemical modification.[11] Analogs could be synthesized to probe the importance of:
-
The Bromo Substituent: Varying its position or replacing it with other halogens (Cl, F) or electron-withdrawing groups.
-
The Cyclopropyl Group: Replacing it with other small alkyl or cycloalkyl groups to explore the steric and electronic requirements of the binding pocket.
-
The Carboxylic Acid: Converting it to esters or amides to modulate solubility, cell permeability, and target engagement.
These studies, guided by the protocols outlined herein, would be crucial for optimizing the potency and drug-like properties of this chemical series.
References
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.). MDPI. Retrieved from [Link]
-
Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. (n.d.). Annals of Translational Medicine. Retrieved from [Link]
-
Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. (2019). PubMed. Retrieved from [Link]
-
Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances in the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors for the Treatment of Metabolic Disease. (2014). ACS Publications. Retrieved from [Link]
-
What are ACC inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Acetyl-CoA Carboxylase Inhibitors: Transcreener ADP Assay Powers Drug Detection Strategy. (2018). BellBrook Labs. Retrieved from [Link]
-
Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. (n.d.). Anticancer Research. Retrieved from [Link]
-
Fatty acid synthase as a potential therapeutic target in cancer. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. (n.d.). PubMed. Retrieved from [Link]
-
Fatty Acid Synthase: An Emerging Target in Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. (2015). PubMed. Retrieved from [Link]
- Inhibitors of fatty acid synthesis as antimicrobial agents. (n.d.). Google Patents.
-
A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and antitumor activity of an inhibitor of fatty acid synthase. (n.d.). PNAS. Retrieved from [Link]
-
3-Bromo-4-propylbenzoic acid | C10H11BrO2. (n.d.). PubChem. Retrieved from [Link]
-
3-Bromo-4-hydroxybenzoic acid. (2024). ChemBK. Retrieved from [Link]
-
Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. (2020). PubMed. Retrieved from [Link]
Sources
- 1. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - ProQuest [proquest.com]
- 6. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scbt.com [scbt.com]
- 9. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chembk.com [chembk.com]
- 13. chemscene.com [chemscene.com]
- 14. 3-Bromo-4-propylbenzoic acid | C10H11BrO2 | CID 20387043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pnas.org [pnas.org]
- 19. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedures for Creating Heterocyclic Modulators from 4-Aminopyridine
Introduction
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds. Among these, pyridine derivatives are of particular interest due to their presence in numerous FDA-approved drugs. This guide focuses on 4-aminopyridine, a versatile and readily available starting material, as a foundational building block for the synthesis of novel heterocyclic modulators.[1][2] 4-Aminopyridine itself is a potassium channel blocker, and its derivatives have been explored for a multitude of therapeutic applications, including treatments for neurological injuries and as potential anticancer agents.[2][3][4]
This document provides a comprehensive overview of experimental procedures, moving from rational design considerations to detailed synthetic protocols and methods for biological evaluation. The causality behind experimental choices is explained, and protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.
The Strategic Importance of the 4-Aminopyridine Scaffold
The 4-aminopyridine structure offers several strategic advantages for chemical modification:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can influence the molecule's pKa, solubility, and ability to form hydrogen bonds with biological targets.[2] The ring itself can be subject to functionalization through transition-metal-catalyzed C-H activation, although this can be challenging.[5][6][7][8]
-
The Amino Group: The primary amino group at the 4-position is a key reactive handle. It can readily participate in a wide array of chemical transformations, including amide bond formation, urea and carbamate synthesis, and as a nucleophile in substitution reactions.[3][9] This allows for the systematic exploration of the chemical space around the core scaffold.
Bioisosteric Replacement Strategies
A key concept in modulator design is bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological activity or pharmacokinetic profile. For the pyridine core, common bioisosteric replacements include benzonitriles and other heterocyclic rings.[10][11][12][13] Understanding these potential replacements can inform the design of novel modulators with improved properties.
Part 1: Synthesis of Heterocyclic Modulators from 4-Aminopyridine
This section details several robust and versatile synthetic routes to generate a library of heterocyclic modulators starting from 4-aminopyridine.
Synthesis of Fused Heterocycles via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing tetrahydroisoquinoline and related fused heterocyclic systems.[14][15][16][17] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While 4-aminopyridine itself is not a direct substrate, it can be elaborated into a suitable precursor.
Rationale
This approach is chosen for its ability to rapidly generate molecular complexity and create rigid, three-dimensional structures that can effectively probe the binding pockets of biological targets. The resulting fused systems are common motifs in natural products and pharmaceuticals.[15]
Experimental Workflow: Pictet-Spengler Reaction
Caption: Workflow for Pictet-Spengler synthesis.
Protocol 1: Synthesis of a Tetrahydro-γ-carboline Derivative
Materials:
-
4-Aminopyridine
-
2-bromo-1,1-diethoxyethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Synthesis of the β-aminoacetal precursor:
-
To a solution of 4-aminopyridine (1.0 eq) in acetonitrile, add 2-bromo-1,1-diethoxyethane (1.2 eq) and potassium carbonate (2.5 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated precursor.
-
-
Pictet-Spengler Reaction:
-
Dissolve the precursor (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.
-
Cool the solution to 0 °C and slowly add trifluoroacetic acid (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[18]
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting tetrahydro-γ-carboline derivative by column chromatography.
-
Synthesis via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide.[19][20] This method is particularly useful for synthesizing N-aryl-4-aminopyridine derivatives. Microwave-assisted Ullmann condensations can significantly reduce reaction times.[21][22]
Rationale
This reaction provides direct access to diarylamine structures, which are prevalent in kinase inhibitors and other classes of modulators. The ability to use a wide range of aryl halides allows for extensive structure-activity relationship (SAR) studies.
Experimental Workflow: Ullmann Condensation
Caption: Workflow for Ullmann Condensation.
Protocol 2: Microwave-Assisted Synthesis of an N-Aryl-4-aminopyridine
Materials:
-
4-Aminopyridine
-
2-Chlorobenzoic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor vials
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reactor vial, add 4-aminopyridine (1.0 eq), 2-chlorobenzoic acid (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add DMSO as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-60 minutes), monitoring the pressure.[23][24][25][26][27]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
Synthesis of Fused Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles with a wide range of biological activities. They can be synthesized in a one-pot, three-component reaction from an aminopyridine, an aldehyde, and an isocyanide (Ugi-type reaction) or from an aminopyridine and an α-haloketone. A microwave-assisted, metal-free approach offers an efficient and environmentally friendly alternative.[23]
Rationale
This multicomponent reaction strategy is highly efficient, allowing for the rapid generation of a diverse library of compounds from readily available starting materials. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of targets.
Protocol 3: Microwave-Assisted Three-Component Synthesis of Imidazo[1,2-a]pyridines
Materials:
-
4-Aminopyridine (or other 2-aminopyridine derivatives for broader applicability)
-
Arylglyoxal (e.g., phenylglyoxal)
-
Cyclic 1,3-dicarbonyl (e.g., dimedone)
-
Molecular iodine (I₂)
-
Ethanol
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine the 2-aminopyridine derivative (1.0 mmol), arylglyoxal (1.0 mmol), dimedone (1.0 mmol), and molecular iodine (10 mol%).[23]
-
Add ethanol (2 mL) as the solvent.
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 10-15 minutes.[23]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Characterization of Synthesized Modulators
Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds.
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Key Information Obtained |
| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C chemical shifts, coupling constants, and 2D correlations (COSY, HSQC, HMBC) to confirm the connectivity of atoms.[28][29][30] |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the purity of the compound by separating it from impurities. A purity level of >95% is typically required for biological testing. |
Protocol 4: General Procedure for Compound Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using an ESI-MS (Electrospray Ionization Mass Spectrometry) instrument to obtain the high-resolution mass spectrum.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Inject a solution of the compound and determine the purity by integrating the peak area of the main component relative to the total peak area at a specific wavelength (e.g., 254 nm).
-
Part 3: Biological Evaluation of Heterocyclic Modulators
Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. The choice of assays depends on the intended therapeutic target. This section provides protocols for two common types of assays: enzyme inhibition and G-protein coupled receptor (GPCR) modulation.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting the activity of specific enzymes.[32] High-throughput screening (HTS) methods are often employed to rapidly assess the inhibitory potential of a large number of compounds.[33]
Rationale
Enzyme inhibition assays are fundamental in drug discovery for identifying compounds that can modulate pathological processes.[32][34] These assays can be configured to determine the potency (e.g., IC₅₀) and mechanism of inhibition.[35]
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Protocol 5: General Protocol for an In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
Materials:
-
Purified target enzyme
-
Specific substrate (e.g., fluorescently labeled peptide)
-
ATP (for kinases)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
Microplate reader (fluorescence, luminescence, or absorbance)
-
384-well microplates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 384-well plate. Include wells for positive (known inhibitor) and negative (DMSO only) controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare a solution of the substrate and ATP in the assay buffer.
-
Add the enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) to allow the compounds to bind.
-
-
Initiate Reaction:
-
Add the substrate/ATP solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., room temperature or 37 °C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (if necessary) and measure the signal using a microplate reader. The signal will be proportional to the amount of product formed.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[36]
-
Cell-Based Assays for GPCR Modulation
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are major drug targets.[37] Cell-based assays are essential for studying how compounds modulate GPCR signaling in a more physiologically relevant context.[38][39]
Rationale
Cell-based assays provide information on a compound's activity within a living cell, taking into account factors like cell permeability and potential off-target effects.[39] Assays that measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP) or β-arrestin recruitment, are commonly used.[40][41]
Protocol 6: cAMP Assay for Gs or Gi-Coupled GPCRs
Materials:
-
A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Forskolin (for Gi-coupled receptors)
-
A known agonist or antagonist (positive control)
-
A commercial cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
White, opaque 384-well microplates
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Remove the culture medium from the cells and add the compound solutions.
-
-
Receptor Stimulation/Inhibition:
-
For Gs-coupled receptors (agonism): Incubate the cells with the compounds for a specified time (e.g., 30 minutes).
-
For Gi-coupled receptors (agonism): Add the compounds, followed by the addition of forskolin to stimulate cAMP production. Incubate for a specified time.
-
-
Cell Lysis and Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Measure the signal on a plate reader.
-
For agonists, calculate the EC₅₀ value from the dose-response curve. For antagonists, calculate the IC₅₀ value.
-
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the design, synthesis, and evaluation of novel heterocyclic modulators derived from 4-aminopyridine. By combining rational synthetic approaches with appropriate biological screening methods, researchers can efficiently explore the vast chemical space around this privileged scaffold to identify promising new therapeutic candidates. The emphasis on understanding the causality behind experimental choices and utilizing self-validating protocols is intended to empower scientists in their drug discovery efforts.
References
- Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. (2008).
- Recent progress in assays for GPCR drug discovery.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.
- Ecofriendly microwave assisted synthesis of some new pyridine glycosides. PubMed.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central.
- A brief review on the palladium-catalyzed C–H activ
- Ecofriendly microwave assisted synthesis of some new pyridine glycosides.
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Application Note: Strategic Incorporation of 3-Bromo-4-cyclopropylbenzoic Acid in the Synthesis of Novel Pharmaceutical Scaffolds
An In-Depth Guide for Senior Application Scientists
Introduction: The Strategic Value of 3-Bromo-4-cyclopropylbenzoic Acid
3-Bromo-4-cyclopropylbenzoic acid (CAS No. 1131622-50-8) is a uniquely valuable starting material in modern drug discovery.[1] Its structure presents three distinct points of functionalization that can be addressed with high chemoselectivity:
-
Aryl Bromide: An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Carboxylic Acid: A versatile functional group for amide bond formation—a cornerstone of medicinal chemistry—as well as esterification.[2]
-
Cyclopropyl Group: A desirable motif in pharmaceutical design, often introduced to improve metabolic stability, enhance potency, and modulate conformation by reducing the number of rotatable bonds.[3]
This trifecta of functionalities allows for the construction of diverse compound libraries from a single, readily accessible starting material. This guide will detail the primary synthetic pathways to unlock its potential.
Core Strategy I: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The bromine atom on the aromatic ring is a prime site for palladium-catalyzed reactions, which are among the most powerful tools for constructing the complex scaffolds required for biologically active molecules.[4]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally reliable method for forming biaryl and aryl-heteroaryl structures.[5] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronate ester, and is tolerant of a wide array of functional groups.[6]
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The base is crucial for activating the boronic acid to facilitate transmetalation.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-cyclopropylbenzoic acid (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[8]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).[6]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 4:1:1).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Separate the organic layer. Acidify the aqueous layer with 1N HCl to pH ~2-3 to protonate the carboxylic acid and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate + 1% acetic acid) or recrystallization.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ requires a ligand. |
| Ligand | SPhos, RuPhos, PPh₃, PCy₃ | Bulky, electron-rich phosphines often improve catalytic activity.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact yield; K₃PO₄ is a reliable choice.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | The aqueous phase is essential for the transmetalation step.[6] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[9] This reaction couples the aryl bromide with a primary or secondary amine.[10]
Mechanistic Rationale: The mechanism is similar to the Suzuki coupling but involves an amine. After oxidative addition, the palladium-amido complex is formed via deprotonation of the amine by the base. Reductive elimination then yields the desired C-N bond and regenerates the Pd(0) catalyst.[11] The use of sterically hindered, electron-rich phosphine ligands is critical to promote the reductive elimination step and prevent catalyst decomposition.[12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Note: The carboxylic acid can interfere with the strong bases used. It is often advantageous to protect it as an ester (e.g., methyl or ethyl ester) prior to this reaction.[13] The following protocol assumes an ester-protected starting material.
-
In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the appropriate phosphine ligand if not using a precatalyst (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv.).
-
Add the protected 3-Bromo-4-cyclopropylbenzoate (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Seal the vial and heat to 90-110 °C for 6-24 hours, monitoring for completion.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
If desired, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).
| Parameter | Recommended Conditions | Rationale / Notes |
| Catalyst/Ligand | XPhos Pd G3, [Pd(allyl)Cl]₂ + t-BuXPhos | Precatalysts are often more air-stable and reliable.[12] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. NaOtBu is common.[12] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Must be anhydrous and aprotic. |
| Temperature | 90 - 110 °C | Required to overcome the activation energy for C-N bond formation. |
Core Strategy II: Derivatization of the Carboxylic Acid
The carboxylic acid is a handle for introducing a vast range of functionalities, most commonly via amide bond formation.
Amide Bond Formation: The Gateway to Bioactivity
Amide coupling is a fundamental transformation in medicinal chemistry.[14] The direct reaction between a carboxylic acid and an amine is slow due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are used to activate the carboxylic acid.[15]
Caption: General workflow for amide bond formation using a coupling reagent.
Protocol A: EDC/HOBt Mediated Amide Coupling
-
Dissolve 3-Bromo-4-cyclopropylbenzoic acid (1.0 equiv.) in a suitable solvent like DMF or DCM.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) and the desired amine (1.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.
Protocol B: HATU Mediated Amide Coupling
-
Dissolve 3-Bromo-4-cyclopropylbenzoic acid (1.0 equiv.) in anhydrous DMF.
-
Add the amine (1.1 equiv.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Add HATU (1.1 equiv.) to the solution at room temperature.
-
Stir for 2-6 hours. The reaction is typically faster than with EDC/HOBt.
-
Workup is similar to the EDC/HOBt protocol. The urea byproducts from HATU are generally water-soluble, simplifying purification.
| Reagent System | Pros | Cons | Best For |
| EDC/HOBt | Cost-effective, common. | Slower reaction times, potential for side reactions. | Routine synthesis, large-scale applications.[14] |
| HATU/DIPEA | High efficiency, fast, low racemization. | More expensive, generates urea byproduct. | Difficult couplings, sterically hindered substrates.[14] |
| T3P® | Versatile, easy workup (byproducts are water-soluble). | Requires a stoichiometric base (e.g., pyridine). | Broad substrate scope, including sensitive molecules.[2] |
Conclusion and Strategic Outlook
3-Bromo-4-cyclopropylbenzoic acid is a powerful and versatile building block for constructing novel chemical entities. By strategically applying palladium-catalyzed cross-coupling reactions at the aryl bromide and leveraging robust amide coupling protocols at the carboxylic acid, researchers can rapidly access a wide chemical space. The orthogonality of these reactions allows for a modular approach to synthesis, where either functional handle can be addressed first, providing flexibility in synthetic design. This guide provides the foundational protocols and strategic insights necessary to effectively incorporate this valuable scaffold into drug discovery and development programs.
References
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health.
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MH Chem. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Methyl 3-broMo-4-cyclopropylbenzoate. ChemBK. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2021). National Institutes of Health. Available at: [Link]
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Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Available at: [Link]
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Evolution of amide bond formation. ResearchGate. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2023). MDPI. Available at: [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central. Available at: [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
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Use of 3-Bromo-4-cyclopropylbenzoic acid in the treatment of cancer or viral infections.
An in-depth analysis of the existing scientific literature reveals no direct studies on the therapeutic application of 3-Bromo-4-cyclopropylbenzoic acid in oncology or virology. However, the compound's structure, which combines a brominated benzoic acid core with a cyclopropyl moiety, presents a compelling case for its investigation as a novel therapeutic agent. The cyclopropyl group is a valued structural motif in modern drug design, known to enhance metabolic stability, binding affinity, and potency in various drug candidates, including those for cancer and infectious diseases[1][2][3]. Similarly, benzoic acid derivatives have been explored as scaffolds for developing antiviral agents[4][5][6].
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of 3-Bromo-4-cyclopropylbenzoic acid in cancer and viral infection models. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough investigation.
Part 1: Scientific Rationale and Therapeutic Hypotheses
The unique combination of chemical features in 3-Bromo-4-cyclopropylbenzoic acid forms the basis for two primary therapeutic hypotheses.
Hypothesis for Anticancer Applications: A Potential Kinase Inhibitor
A significant number of FDA-approved and investigational cancer drugs incorporate a cyclopropyl ring. This group can confer conformational rigidity, which is advantageous for fitting into the ATP-binding pocket of protein kinases, leading to enhanced potency[1]. Furthermore, cyclopropylbenzene derivatives have been successfully developed as inhibitors of critical receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and angiogenesis, such as EGFR, VEGFR-2, and MET[2][7]. The bromo-substituent on the phenyl ring can further modulate binding interactions through halogen bonding and improve pharmacokinetic properties.
Therapeutic Hypothesis: 3-Bromo-4-cyclopropylbenzoic acid may function as an inhibitor of key oncogenic kinases, thereby disrupting signaling pathways essential for cancer cell survival and proliferation.
Hypothesis for Antiviral Applications: A Viral Lifecycle Inhibitor
Benzoic acid and its derivatives have a history of investigation as antiviral agents. For instance, certain derivatives have shown inhibitory activity against the influenza virus neuraminidase, an enzyme crucial for the release of new viral particles from infected cells[4][6]. Other benzoic acid compounds have demonstrated efficacy against herpes simplex virus (HSV)[5][8]. The core scaffold can serve as a pharmacophore that interacts with key viral proteins.
Therapeutic Hypothesis: 3-Bromo-4-cyclopropylbenzoic acid may interfere with the lifecycle of viruses, potentially by inhibiting viral entry into host cells, disrupting viral replication machinery, or blocking the function of essential viral enzymes.
Part 2: Protocols for Investigating Anticancer Activity
This section outlines a tiered approach to evaluate the anticancer potential of 3-Bromo-4-cyclopropylbenzoic acid, starting with broad screening and moving towards mechanism of action studies.
Experimental Workflow for Oncology
Protocol: In Vitro Cytotoxicity Screening using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of 3-Bromo-4-cyclopropylbenzoic acid on a panel of human cancer cell lines.
Materials:
-
3-Bromo-4-cyclopropylbenzoic acid (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MDA-MB-231 - breast)
-
Normal human cell line (e.g., MRC-5 - lung fibroblast) for selectivity assessment
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Causality and Interpretation: This assay measures mitochondrial reductase activity, a proxy for cell viability. A low IC50 value indicates potent cytotoxic or cytostatic activity. Comparing the IC50 in cancer cells versus normal cells provides a selectivity index, a key indicator of therapeutic potential.
Protocol: Broad Kinase Inhibitory Profiling
Objective: To identify potential protein kinase targets of 3-Bromo-4-cyclopropylbenzoic acid.
Rationale: Given the prevalence of cyclopropyl moieties in kinase inhibitors, an unbiased screen is the most efficient way to identify potential targets[2][7]. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Procedure:
-
Compound Submission: Provide the CRO with a high-purity sample of 3-Bromo-4-cyclopropylbenzoic acid at a specified concentration (e.g., 10 mM in DMSO).
-
Assay Performance: The CRO will perform binding or activity assays against a large panel of recombinant human kinases (e.g., >400 kinases) at one or two fixed concentrations of the compound (e.g., 1 µM and 10 µM).
-
Data Reporting: The results are typically reported as "% Inhibition" at the tested concentration.
Interpretation: Hits are identified as kinases that show significant inhibition (e.g., >50% at 1 µM or >90% at 10 µM). This provides a list of candidate targets for further validation.
Protocol: Western Blot for Target Pathway Modulation
Objective: To validate if the compound inhibits the signaling pathway of a candidate kinase identified from the profiling screen.
Materials:
-
Cancer cell line known to be dependent on the identified kinase (e.g., A549 for EGFR).
-
3-Bromo-4-cyclopropylbenzoic acid.
-
Cell lysis buffer, protease, and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
Interpretation: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors (e.g., p-ERK), without a change in total protein levels, confirms target engagement and pathway inhibition in a cellular context.
Part 3: Protocols for Investigating Antiviral Activity
This section details a screening cascade to assess the antiviral potential of 3-Bromo-4-cyclopropylbenzoic acid.
Experimental Workflow for Virology
Protocol: Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine if 3-Bromo-4-cyclopropylbenzoic acid can protect host cells from virus-induced death.
Materials:
-
Host cell line (e.g., MDCK for Influenza, Vero for HSV).
-
Virus stock with a known titer.
-
96-well cell culture plates.
-
Test compound and a known antiviral positive control (e.g., Oseltamivir for Influenza).
-
Cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet).
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.
-
Incubation: Incubate plates until CPE is complete in the virus control wells.
-
Viability Assessment: Quantify cell viability using a suitable reagent. For Crystal Violet, fix and stain the cells; for CellTiter-Glo, measure luminescence.
-
Cytotoxicity Control: In a parallel plate, perform the same compound dilutions on uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Analysis: Calculate the 50% effective concentration (EC50) from the infected plate. The Selectivity Index (SI = CC50 / EC50) is the key metric for therapeutic potential.
Interpretation: A high SI value (>10) indicates that the compound inhibits viral replication at concentrations that are not toxic to the host cell, a primary requirement for any antiviral drug candidate.
Protocol: Time-of-Addition Assay
Objective: To determine which stage of the viral lifecycle (entry, replication, or egress) is inhibited by the compound.
Procedure:
-
Setup: Prepare multiple sets of cell monolayers for infection.
-
Experimental Arms:
-
Full-time: Compound is present before, during, and after infection.
-
Entry-only: Compound is present only during the virus adsorption period (e.g., -1 to +1 hour post-infection).
-
Post-entry: Compound is added only after the virus has been allowed to enter the cells (e.g., +1 hour post-infection onwards).
-
-
Infection and Quantitation: After the incubation period (e.g., 24 hours), quantify the viral yield from the supernatant using a plaque assay or RT-qPCR.
Interpretation:
-
Inhibition in the Entry-only and Full-time arms suggests the compound blocks viral attachment or entry.
-
Inhibition in the Post-entry and Full-time arms suggests the compound targets replication or egress.
-
Inhibition only in the Full-time arm may indicate a multi-stage effect or a requirement for prolonged exposure.
Protocol: Neuraminidase (NA) Inhibition Assay
Objective: To test the hypothesis that the compound inhibits influenza neuraminidase, a mechanism plausible for benzoic acid derivatives[4][6].
Materials:
-
Recombinant influenza neuraminidase enzyme.
-
Fluorogenic NA substrate (e.g., MUNANA).
-
Assay buffer.
-
Test compound and positive control (Oseltamivir).
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well black plate, add NA enzyme, assay buffer, and serial dilutions of the test compound.
-
Incubation: Incubate for 15-30 minutes to allow for inhibitor binding.
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Signal Reading: Read the fluorescence at timed intervals. The enzyme cleaves the substrate to release a fluorescent product.
-
Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.
Interpretation: A low IC50 value in this cell-free assay would provide strong evidence that the compound's antiviral activity is, at least in part, due to direct inhibition of the neuraminidase enzyme.
Part 4: Summary and Future Directions
This document outlines a foundational strategy to investigate the therapeutic potential of 3-Bromo-4-cyclopropylbenzoic acid. The proposed workflows are designed to first identify any biological activity in cancer or viral models and then to progressively narrow down the mechanism of action. Positive results from these initial screens would warrant further studies, including medicinal chemistry efforts to optimize potency and selectivity, advanced in vitro and in vivo modeling, and comprehensive ADME/Tox profiling to assess the compound's drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction: Targeting the NAD⁺ Salvage Pathway in Cancer Metabolism
An in-depth guide to the use of 3-Bromo-4-cyclopropylbenzoic acid as a putative inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) for the study of metabolic pathways is provided in these application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development. It offers comprehensive methodologies for the characterization of this novel compound, from its effects on enzyme kinetics to its impact on cellular metabolism.
Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular redox reactions and a substrate for a variety of NAD⁺-dependent enzymes that regulate cellular metabolism.[1][2] The salvage pathway, which regenerates NAD⁺ from nicotinamide, is essential for maintaining the intracellular NAD⁺ pool, particularly in cancer cells which have high metabolic demands.[3][4] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a promising therapeutic target in oncology due to its overexpression in numerous cancers.[5][6][7] Inhibition of NAMPT leads to NAD⁺ depletion, which in turn disrupts glycolysis, nucleotide biosynthesis, and ATP generation, ultimately leading to cancer cell death.[3][8]
This guide focuses on 3-Bromo-4-cyclopropylbenzoic acid, a novel small molecule with potential as a NAMPT inhibitor. We present detailed protocols for its biochemical and cellular characterization, providing researchers with the necessary tools to investigate its mechanism of action and therapeutic potential.
Part 1: Biochemical Characterization of 3-Bromo-4-cyclopropylbenzoic acid as a NAMPT Inhibitor
The initial step in characterizing a putative enzyme inhibitor is to determine its in vitro inhibitory activity against the purified enzyme. This section provides a detailed protocol for a NAMPT enzyme inhibition assay.
Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay
This protocol describes a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against purified human NAMPT.[9][10][11]
Materials and Reagents:
-
Purified recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
3-Bromo-4-cyclopropylbenzoic acid
-
Known NAMPT inhibitor (e.g., FK866) as a positive control[6][12]
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader capable of measuring the reaction product
Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve the NAMPT enzyme in reaction buffer to the desired concentration.
-
Prepare stock solutions of NAM, PRPP, and ATP in reaction buffer.
-
Dissolve 3-Bromo-4-cyclopropylbenzoic acid and the positive control (FK866) in DMSO to create high-concentration stock solutions. Perform serial dilutions in reaction buffer to achieve a range of test concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed amount of the NAMPT enzyme to each well of a 96-well microplate.
-
Add the different concentrations of 3-Bromo-4-cyclopropylbenzoic acid or the positive control to the wells. Include a control well with no inhibitor (vehicle control).
-
Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding a mixture of NAM, PRPP, and ATP to each well.
-
-
Monitor the Reaction:
-
Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the specific assay kit used, which typically measures the production of nicotinamide mononucleotide (NMN) or the consumption of ATP.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Inhibitory Potency of 3-Bromo-4-cyclopropylbenzoic acid
The following table summarizes hypothetical data for the inhibitory potency of 3-Bromo-4-cyclopropylbenzoic acid against NAMPT, in comparison to the known inhibitor FK866.
| Compound | Target | IC₅₀ (nM) |
| 3-Bromo-4-cyclopropylbenzoic acid | NAMPT | 15.2 |
| FK866 (Positive Control) | NAMPT | 3.8 |
Experimental Workflow Diagram
Caption: Workflow for the in vitro NAMPT enzyme inhibition assay.
Part 2: Cellular Effects of 3-Bromo-4-cyclopropylbenzoic acid on Cancer Cell Metabolism
Following the biochemical characterization, it is crucial to assess the effects of the compound in a cellular context. This section provides a protocol for a cell-based metabolic assay to determine the impact of 3-Bromo-4-cyclopropylbenzoic acid on cancer cell viability and energy metabolism.
Protocol 2: Cell-Based Metabolic Assay
This protocol outlines a method to measure the effects of 3-Bromo-4-cyclopropylbenzoic acid on the viability and ATP levels of a cancer cell line known to be dependent on the NAD⁺ salvage pathway.[13][14][15]
Materials and Reagents:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
3-Bromo-4-cyclopropylbenzoic acid
-
96-well cell culture plates
-
ATP measurement assay kit (e.g., luminescence-based)[15]
-
Microplate reader (for absorbance and luminescence)
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Remove the medium and add fresh medium containing various concentrations of 3-Bromo-4-cyclopropylbenzoic acid. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells with the inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
ATP Measurement Assay:
-
In a parallel set of wells, perform an ATP measurement assay according to the manufacturer's instructions.[15] This will quantify the impact of the compound on cellular energy levels.
-
-
Data Analysis:
-
For the viability assay, normalize the data to the vehicle control and plot the percentage of viability against the inhibitor concentration to determine the cellular IC₅₀ value.
-
For the ATP assay, normalize the ATP levels to the vehicle control and plot the percentage of ATP remaining against the inhibitor concentration.
-
Data Presentation: Cellular Effects of 3-Bromo-4-cyclopropylbenzoic acid
The following table presents hypothetical data on the effects of 3-Bromo-4-cyclopropylbenzoic acid on the viability and ATP levels of a cancer cell line.
| Cell Line | Treatment Duration (hours) | Viability IC₅₀ (µM) | ATP Depletion IC₅₀ (µM) |
| A549 | 72 | 2.5 | 1.8 |
Metabolic Pathway Diagram
Caption: The NAD⁺ salvage pathway and the point of inhibition by 3-Bromo-4-cyclopropylbenzoic acid.
Discussion and Conclusion
The protocols and hypothetical data presented in this guide demonstrate a comprehensive approach to characterizing a novel small molecule inhibitor of a key metabolic enzyme. The in vitro NAMPT inhibition assay provides a direct measure of the compound's potency and serves as a crucial first step in its evaluation. The cell-based metabolic assays confirm the compound's activity in a biological system and link its mechanism of action to downstream cellular effects, such as reduced viability and ATP depletion.
3-Bromo-4-cyclopropylbenzoic acid, as a putative NAMPT inhibitor, represents a valuable tool for studying the intricacies of the NAD⁺ salvage pathway and its role in cancer metabolism. Further investigations could explore its specificity against other enzymes, its pharmacokinetic properties, and its efficacy in in vivo models. Understanding potential resistance mechanisms, such as mutations in the NAMPT gene or upregulation of alternative NAD⁺ biosynthetic pathways, will also be critical for its development as a potential therapeutic agent.[3][4]
References
- Review of various NAMPT inhibitors for the treatment of cancer - PMC - PubMed Central. (2022, September 7).
- The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC - NIH.
- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20).
- Review of various NAMPT inhibitors for the treatment of cancer - PubMed. (2022, September 7).
- New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology.
- Physiological and pathophysiological roles of NAMPT and NAD metabolism.
- NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - Frontiers.
- A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
- Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing Inc. (2025, April 15).
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem.
- Physiological and pathophysiological roles of NAMPT and NAD metabolism | Request PDF. (2025, August 6).
- Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells: metabolic basis and potential clinical implications - PubMed. (2013, February 1).
- Measuring cell metabolism - Abcam.
- Getting Started with Measuring Cellular Metabolism - Promega Corporation.
- Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - NIH. (2024, March 19).
- What is an Inhibition Assay? - Blog - Biobide.
- Cell Metabolism Assays - Chondrex, Inc.
- Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed.
- Review of various NAMPT inhibitors for the treatment of cancer - Frontiers.
Sources
- 1. Physiological and pathophysiological roles of NAMPT and NAD metabolism | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells: metabolic basis and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 13. Measuring cell metabolism | Abcam [abcam.com]
- 14. Getting Started with Measuring Metabolic Activity [promega.com]
- 15. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-cyclopropylbenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Bromo-4-cyclopropylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
The primary and most direct synthetic route to 3-Bromo-4-cyclopropylbenzoic acid is the electrophilic aromatic substitution of its precursor, 4-cyclopropylbenzoic acid. This guide will focus on optimizing this key reaction step.
Synthesis Overview: Electrophilic Bromination
The synthesis involves the direct bromination of 4-cyclopropylbenzoic acid. The regioselectivity is directed by the two substituents on the aromatic ring. The cyclopropyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The bromine is therefore directed to the position that is ortho to the activating cyclopropyl group and meta to the deactivating carboxylic acid group, which is the C3 position.
Caption: Reaction pathway for the synthesis of 3-Bromo-4-cyclopropylbenzoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low conversion, with a significant amount of unreacted 4-cyclopropylbenzoic acid remaining. What are the likely causes and solutions?
A1: Low conversion is a frequent issue stemming from several factors related to reaction kinetics and reagent activity.
-
Cause 1: Inactive Brominating Agent: Molecular bromine (Br₂) can degrade over time, while solid reagents like N-Bromosuccinimide (NBS) can be compromised by moisture. Ensure you are using fresh or properly stored reagents.
-
Cause 2: Insufficient Catalyst Activity: If using a Lewis acid catalyst like FeBr₃, it must be anhydrous. Even trace amounts of water can deactivate the catalyst.[1] Consider using freshly opened or properly stored anhydrous catalyst.
-
Cause 3: Reaction Temperature is Too Low: Electrophilic aromatic substitution on a deactivated ring (due to the -COOH group) can be slow. While high temperatures can lead to side products, insufficient heat will stall the reaction.
-
Cause 4: Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow. Ensure you are using a suitable solvent where 4-cyclopropylbenzoic acid is soluble.
Recommended Solutions:
-
Verify Reagent Quality: Use a fresh bottle of the brominating agent. If using NBS, ensure it is dry.
-
Activate or Replace Catalyst: If using a Lewis acid, ensure it is anhydrous. Sometimes, generating the FeBr₃ in situ by adding a small piece of iron wool to the bromine/solvent mixture can be effective.
-
Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC. A typical range for such brominations is 25°C to 80°C.[2]
-
Improve Solubility: If solubility is an issue, consider switching to a solvent like glacial acetic acid, which is often effective for benzoic acid derivatives.[3]
Q2: I'm observing significant formation of byproducts, particularly a dibrominated species. How can I improve the selectivity for the desired mono-brominated product?
A2: Over-bromination is a classic problem when the product is still sufficiently activated to react further.
-
Cause 1: Incorrect Stoichiometry: Using an excess of the brominating agent is the most common cause of multiple brominations. The stoichiometry should be carefully controlled.
-
Cause 2: High Reaction Temperature: Elevated temperatures provide the activation energy for the second, less favorable bromination to occur, reducing selectivity.
-
Cause 3: Method of Addition: Adding the brominating agent all at once creates a high local concentration, promoting over-reaction.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent. Accurately weigh your reagents.
-
Lower the Temperature: Run the reaction at room temperature or below (0-5°C) and allow it to proceed for a longer time.
-
Slow Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of 4-cyclopropylbenzoic acid over 30-60 minutes. This maintains a low concentration of the electrophile and favors mono-substitution.
Q3: My work-up and purification are inefficient, leading to significant product loss. What is the best way to isolate the pure product?
A3: The acidic nature of the product dictates the purification strategy. Product loss often occurs during aqueous work-up and recrystallization.
-
Cause 1: Premature Precipitation: The product may precipitate out of the organic layer during aqueous washes if the pH is not carefully controlled.
-
Cause 2: Inefficient Extraction: The product, being a carboxylic acid, can be extracted into a basic aqueous layer. This property can be used for purification but must be done correctly.
-
Cause 3: Poor Choice of Recrystallization Solvent: Using a solvent in which the product is too soluble will result in low recovery.
Recommended Solutions:
-
Quenching: After the reaction is complete, quench any remaining bromine with a solution of sodium bisulfite or sodium thiosulfate until the red/orange color disappears.
-
Acid-Base Extraction:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or MTBE.
-
Wash with water to remove water-soluble impurities.
-
Extract the organic layer with a mild base like 1M sodium bicarbonate (NaHCO₃) solution. The desired product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities (like dibrominated byproducts) behind.
-
Carefully acidify the aqueous layer with 1-2M HCl to a pH of ~2, which will precipitate the pure product.[1][4]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If further purification is needed, recrystallize the solid. A common solvent system is an ethanol/water or acetic acid/water mixture.[3][5] Dissolve the product in the minimum amount of hot solvent and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the best brominating agents and what are their pros and cons?
A1: The choice of brominating agent is critical for safety, efficiency, and selectivity.
| Reagent | Pros | Cons |
| Bromine (Br₂) / Lewis Acid | Highly reactive, cost-effective. | Highly toxic, corrosive, and volatile. Requires a fume hood and careful handling. Can be difficult to dispense accurately. |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than Br₂. Provides a slow, controlled release of Br₂. | More expensive than Br₂. Can be moisture-sensitive. Sometimes requires a radical initiator for other reaction types, but for aromatic bromination, an acid catalyst is typically used. |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Solid, high bromine content by weight, stable, and safe to handle. Often provides high yields.[6] | More expensive than Br₂ and NBS. |
For laboratory-scale synthesis, NBS often provides the best balance of reactivity, safety, and ease of handling.
Q2: How do the substituents on the ring direct the bromination to the C3 position?
A2: This is a classic example of competing directing effects in electrophilic aromatic substitution.
-
Cyclopropyl Group (-C₃H₅): This is an alkyl-type group. It is an activating group (donates electron density to the ring) and is ortho, para-directing.
-
Carboxylic Acid Group (-COOH): This is a deactivating group (withdraws electron density from the ring) and is meta-directing.
The incoming electrophile (Br⁺) will preferentially add to the position that is most activated. The C3 position is ortho to the strongly activating cyclopropyl group and meta to the deactivating carboxylic acid group. Both groups, therefore, "agree" on directing the substitution to the C3 (and C5) position, leading to high regioselectivity.
Q3: Are there viable alternative synthetic routes?
A3: While direct bromination is the most straightforward route, other multi-step sequences are possible, though often less efficient. For example, one could start with a pre-brominated precursor and introduce the cyclopropyl group later via a cross-coupling reaction, such as a Suzuki coupling with cyclopropylboronic acid.[7][8] However, these routes are longer and may suffer from lower overall yields. Another possibility involves starting with a different functional group that is later converted to a carboxylic acid, such as the oxidation of a toluene derivative.[9]
Experimental Protocol: Synthesis via Direct Bromination
This protocol provides a starting point for optimization.
Materials:
-
4-Cyclopropylbenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethyl Acetate (for work-up)
-
1M Sodium Bicarbonate solution
-
1M Sodium Bisulfite solution
-
2M Hydrochloric Acid
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-cyclopropylbenzoic acid (1.0 eq) in glacial acetic acid (~10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution at room temperature, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into a beaker of ice water. Add 1M sodium bisulfite solution dropwise until the yellow/orange color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification (Acid-Base Wash): Combine the organic layers. Wash with a saturated sodium bicarbonate solution (3x).
-
Precipitation: Collect the aqueous (bicarbonate) layers and cool in an ice bath. Slowly acidify with 2M HCl with stirring until the pH is ~2. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The product can be recrystallized from an ethanol/water mixture if necessary.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yield issues.
References
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
-
Hussain, F. H., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]
-
OpenBU. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Cyclopropylbenzoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step B1: The production of 4-n-propylbenzoic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
Wellesley College. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Jitareanu, A., et al. (2018). BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Amino-3-bromobenzoic Acid.
-
ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
Sources
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. DSpace [open.bu.edu]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-4-cyclopropylbenzoic Acid
Welcome to the technical support center for the purification of 3-Bromo-4-cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.
Introduction to Purification Challenges
3-Bromo-4-cyclopropylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its purification can be complicated by the presence of structurally similar impurities, including regioisomers and unreacted starting materials. The key to successful purification lies in understanding the potential impurity profile and selecting the appropriate purification strategy. This guide provides practical solutions to common issues encountered during recrystallization, chromatography, and acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying 3-Bromo-4-cyclopropylbenzoic acid?
A1: The impurity profile largely depends on the synthetic route. A common approach involves the bromination of 4-cyclopropylbenzoic acid. Potential impurities from this process include:
-
Unreacted 4-cyclopropylbenzoic acid: The starting material may not have fully reacted.
-
Regioisomers: Bromination could occur at other positions on the aromatic ring, leading to isomers like 2-bromo-4-cyclopropylbenzoic acid.
-
Poly-brominated species: Over-bromination can result in di- or tri-brominated products.
-
Residual brominating agents and byproducts: Depending on the reagent used (e.g., N-bromosuccinimide or liquid bromine), residual reagents or their byproducts may be present.[1][2]
If the synthesis involves a Friedel-Crafts acylation of cyclopropylbenzene followed by oxidation and bromination, you might also encounter impurities from the acylation step, such as isomers of the acylated product.[3][4]
Q2: How can I effectively assess the purity of my 3-Bromo-4-cyclopropylbenzoic acid?
A2: A multi-faceted approach to purity analysis is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[5][6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective qualitative tool to monitor the progress of purification and identify the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help identify unknown impurities.
Q3: My purified product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?
A3: A persistent color is often due to trace amounts of oxidized organic impurities or residual bromine. Here are some strategies to address this:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as excessive use can lead to product loss.
-
Washing with a Reducing Agent: Washing the crude product with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, can help remove residual bromine.[7]
Q4: What is the best general approach for purifying carboxylic acids like this one?
A4: A combination of acid-base extraction followed by recrystallization is a robust and widely applicable method for purifying carboxylic acids.[8][9] The carboxylic acid can be converted to its water-soluble salt with a base, allowing for the removal of neutral organic impurities by extraction with an organic solvent. Acidification of the aqueous layer then precipitates the purified carboxylic acid, which can be further purified by recrystallization.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 3-Bromo-4-cyclopropylbenzoic acid.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can arise.
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is separating from the solution as a liquid because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.[10]
-
Recommended Solutions:
-
Lower the temperature before cooling: Allow the hot, saturated solution to cool slightly before placing it in an ice bath.
-
Use a lower-boiling point solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool slowly.
-
Perform a preliminary purification: If the crude material is very impure, a pre-purification step like acid-base extraction may be necessary to remove the impurities that are causing the oiling out.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.
-
Recommended Solutions:
-
Induce crystallization:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Use a co-solvent system: Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly. For 3-Bromo-4-cyclopropylbenzoic acid, a good starting point could be an ethanol/water or ethyl acetate/hexane system.[11][12]
-
Problem 3: Low recovery of the purified product.
-
Possible Cause:
-
Too much solvent was used during recrystallization.
-
The crystals were washed with a solvent that was not ice-cold.
-
Premature crystallization occurred during hot filtration.
-
-
Recommended Solutions:
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Use ice-cold washing solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.
-
Keep the filtration apparatus hot: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.
-
Chromatography Issues
Column chromatography is a common technique for separating compounds with similar polarities.
Problem 4: Poor separation of the desired product from an impurity.
-
Possible Cause: The chosen mobile phase does not provide adequate resolution between the product and the impurity.
-
Recommended Solutions:
-
Optimize the mobile phase:
-
Adjust the solvent ratio: For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Systematically vary the ratio to improve separation.
-
Add a modifier: For acidic compounds like 3-Bromo-4-cyclopropylbenzoic acid, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
-
-
Change the stationary phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina.
-
Consider reverse-phase chromatography: If normal-phase chromatography fails, reverse-phase HPLC with a C18 column can be an effective alternative.[5]
-
Acid-Base Extraction Issues
Problem 5: Formation of an emulsion during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making layer separation difficult.
-
Recommended Solutions:
-
Gentle inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Break the emulsion:
-
Add brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help break the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to the separation of the layers.
-
-
Experimental Protocols
Protocol 1: Recrystallization of 3-Bromo-4-cyclopropylbenzoic Acid
This protocol provides a general guideline. The ideal solvent system should be determined experimentally on a small scale.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and co-solvent mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and upon heating.[13] An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Bromo-4-cyclopropylbenzoic acid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: HPLC Purity Analysis
This is a starting point for developing an HPLC method for purity analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and adjust based on the initial chromatogram. A gradient elution may be necessary to separate all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Suggested Recrystallization Solvents and Co-solvent Systems
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | High | 78-100 | Good for polar compounds; ratio needs optimization. |
| Ethyl Acetate/Hexane | Medium to Low | 61-77 | Effective for moderately polar compounds. |
| Toluene | Low | 111 | Good for less polar compounds; higher boiling point. |
| Methanol | High | 65 | Can be effective, but solubility might be high at RT. |
Visualizations
Purification Workflow
Caption: A general workflow for the purification of 3-Bromo-4-cyclopropylbenzoic acid.
Recrystallization Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
SIELC Technologies. Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). [Link]
-
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
-
PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
-
Zhang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5198. [Link]
-
Organic Syntheses. cyclopropylbenzene. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
- Google Patents.
-
Wang, Q., et al. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Advanced Materials Research, 1131, 1-4. [Link]
- Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
- Google Patents.
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination. [Link]
-
BCBA HPLC Purity Method. (n.d.). [Link]
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
European Patent Office. EP3148661B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Hashem, A. I. (2007). Bromination of some aromatic compounds by means of bromine in chlorosulphonic acid medium. Journal of Applied Chemistry and Biotechnology, 23(8), 621-623. [Link]
-
Chemistry 210 Experiment Ib. (2012, November 14). [Link]
-
Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Al-dhawi, B. N. S., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(7), e17883. [Link]
-
3-Bromo-4-hydroxybenzoic acid, min 97% (HPLC), 100 grams. (n.d.). [Link]
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Esterification of 3-Bromo-4-cyclopropylbenzoic Acid
Welcome to the technical support center for the optimization of reaction conditions for the esterification of 3-Bromo-4-cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this specific transformation.
I. Frequently Asked Questions (FAQs)
Here are some of the most common initial queries we receive regarding the esterification of substituted benzoic acids.
Q1: My Fischer esterification of 3-Bromo-4-cyclopropylbenzoic acid is showing low conversion. What is the most common reason?
A: The most frequent cause of low conversion in a Fischer esterification is the reaction reaching its natural equilibrium.[1][2][3] This is a reversible process where the ester can be hydrolyzed back to the carboxylic acid and alcohol by the water generated during the reaction.[1][4] To drive the reaction forward, you must shift the equilibrium. This is typically achieved by using a large excess of the alcohol (often as the solvent) or by actively removing water as it forms, for instance, with a Dean-Stark apparatus.[2][4][5]
Q2: I am concerned about the acid-lability of the cyclopropyl group under strong acidic conditions. What are my options?
A: This is a valid concern. While the cyclopropyl group is relatively stable, harsh acidic conditions could potentially lead to side reactions. For acid-sensitive substrates, milder esterification methods are recommended. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature, is an excellent alternative as it proceeds under neutral conditions.[6][7][8][9]
Q3: My starting material seems insoluble in the alcohol I'm using for a Fischer esterification. What should I do?
A: Poor solubility can hinder reaction rates. If the 3-Bromo-4-cyclopropylbenzoic acid is not dissolving sufficiently in the alcohol (e.g., methanol or ethanol), you can add a co-solvent like toluene. Toluene is particularly useful as it can also serve as an azeotropic agent to remove water when used with a Dean-Stark trap, further driving the reaction to completion.[4][5]
Q4: After my reaction, I have a difficult-to-remove byproduct. In a Steglich esterification, what could this be?
A: In a Steglich esterification, the main byproduct is dicyclohexylurea (DCU), which is formed from the DCC coupling agent.[7][9] While DCU is mostly insoluble in many organic solvents and can be removed by filtration, some may remain. Another possible side product is N-acylurea, which forms if the activated intermediate rearranges before reacting with the alcohol.[6][9] This side reaction is suppressed by the use of DMAP.[6][9]
II. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the esterification of 3-Bromo-4-cyclopropylbenzoic acid.
Guide 1: Low or No Ester Yield
Low yield is a frequent challenge in esterification reactions. This guide will help you diagnose and resolve the underlying causes.
Troubleshooting Workflow for Low Ester Yield
Caption: A troubleshooting workflow for addressing low ester yield.
Detailed Troubleshooting Q&A
Q: My reaction has stalled with significant starting material remaining. How do I push it to completion?
A: This indicates an equilibrium issue, especially in Fischer esterifications.
-
Possible Cause: The accumulation of water is driving the reverse reaction (hydrolysis).
-
Solution 1: Increase Reactant Concentration: Use the alcohol as the solvent, creating a large molar excess that shifts the equilibrium towards the product side according to Le Châtelier's principle.[1][2][3][5]
-
Solution 2: Water Removal:
-
Dean-Stark Apparatus: If your alcohol forms an azeotrope with a solvent like toluene, a Dean-Stark trap is highly effective at physically removing water as it is formed.[4]
-
Drying Agents: Add a drying agent like molecular sieves to the reaction mixture to sequester water.[1][2] Note that this is less efficient than a Dean-Stark trap for larger scale reactions.
-
Q: The reaction is clean but very slow. What should I check?
A: Sluggish reaction rates often point to issues with catalysis or temperature.
-
Possible Cause 1: Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or have absorbed moisture.
-
Solution 1: Catalyst Check: Use a fresh, anhydrous acid catalyst. Ensure adequate loading, typically 1-5 mol% for sulfuric acid.[2]
-
Possible Cause 2: Insufficient Temperature: The reaction may have a high activation energy.
-
Solution 2: Temperature Increase: Most esterifications require heat.[1] Running the reaction at the reflux temperature of the alcohol or solvent is a common practice to increase the reaction rate.[5] Be mindful not to exceed the decomposition temperature of your reactants or products.
Guide 2: Side Product Formation
The presence of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates side reactions, which can complicate purification and reduce yield.
Parameter Interdependence in Esterification
Caption: Interplay of key reaction parameters affecting yield and purity.
Common Side Products and Solutions
Q: In my Fischer esterification, I see a byproduct that I suspect is an ether. Is this possible?
A: Yes, this is a known side reaction, especially with secondary or tertiary alcohols at high temperatures.
-
Mechanism: The strong acid catalyst can protonate the alcohol, which can then be attacked by another alcohol molecule in an SN2 or E1/SN1 pathway to form an ether and water.
-
Solution:
-
Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Choose a Different Catalyst: A solid acid catalyst or a milder Lewis acid might be less prone to promoting ether formation.
-
Use Milder Conditions: Switch to a non-acidic method like the Steglich esterification if ether formation is significant.[8]
-
Q: I am using the Steglich method and see a persistent impurity that is not DCU. What could it be?
A: This is likely the N-acylurea byproduct.[6]
-
Mechanism: The O-acylisourea intermediate, formed from the reaction of your carboxylic acid and DCC, can undergo a slow intramolecular 1,3-rearrangement to the more stable N-acylurea.[9] This rearranged product is an amide and will not react with the alcohol.
-
Solution:
-
Ensure Sufficient DMAP: DMAP acts as a superior nucleophile that intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate.[6][7] This intermediate reacts rapidly with the alcohol, outcompeting the rearrangement to N-acylurea. Ensure you are using a catalytic amount (typically 5-10 mol%).
-
Control Addition: Add the DCC slowly to a solution of the carboxylic acid, alcohol, and DMAP to keep the concentration of the O-acylisourea intermediate low at any given time.
-
III. Experimental Protocols
The following are detailed, step-by-step methodologies for common esterification procedures, adapted for 3-Bromo-4-cyclopropylbenzoic acid.
Protocol 1: Fischer Esterification using Excess Alcohol
This is a classic, cost-effective method suitable for simple, non-acid-sensitive substrates.
Materials:
-
3-Bromo-4-cyclopropylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Bromo-4-cyclopropylbenzoic acid (1.0 eq).
-
Add methanol (20-50 eq, serving as both reactant and solvent).
-
Stir the mixture to dissolve the acid as much as possible.
-
Carefully add concentrated sulfuric acid (0.05 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-bromo-4-cyclopropylbenzoate.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Steglich Esterification
This mild method is ideal for substrates that are sensitive to acid or high temperatures.[7]
Materials:
-
3-Bromo-4-cyclopropylbenzoic acid
-
Alcohol (e.g., isopropanol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-cyclopropylbenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove any residual DCU and other impurities.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is excellent for sterically hindered alcohols and provides inversion of stereochemistry at a chiral center.[10] It is a powerful but complex reaction requiring careful execution.
Materials:
-
3-Bromo-4-cyclopropylbenzoic acid (1.2 eq)
-
Secondary alcohol (e.g., (S)-butan-2-ol, 1.0 eq)
-
Triphenylphosphine (PPh3, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), 3-Bromo-4-cyclopropylbenzoic acid (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the DEAD or DIAD solution (1.5 eq) dropwise to the stirring mixture. A color change and/or precipitate may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The purification of Mitsunobu reactions can be challenging due to byproducts (triphenylphosphine oxide and the hydrazine derivative). Flash column chromatography is almost always required. A nonpolar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
IV. Data and Method Comparison
Choosing the right esterification method depends on the specific requirements of your synthesis, such as substrate sensitivity, scale, and cost.
| Method | Typical Conditions | Pros | Cons | Best For |
| Fischer | Alcohol (excess), H₂SO₄ (cat.), Reflux | Inexpensive, simple, scalable.[11][12] | Requires heat, strong acid; equilibrium limited.[12] | Simple, robust acids and primary/secondary alcohols.[8] |
| Steglich | DCC, DMAP (cat.), DCM, 0°C to RT | Mild, neutral conditions; high yield.[6][9] | DCC is an allergen; DCU byproduct can be hard to remove completely. | Acid-sensitive substrates, sterically hindered acids.[6][7] |
| Mitsunobu | PPh₃, DEAD/DIAD, THF, 0°C to RT | Very mild; inverts stereochemistry of secondary alcohols.[10][13] | Expensive reagents; difficult purification; sensitive to moisture. | Chiral secondary alcohols where inversion is desired; valuable substrates. |
V. References
-
Steglich Esterification . Organic Chemistry Portal. [Link]
-
Determination of the Kinetics and Mechanism of Acid-Catalyzed Esterification Reactions . [Link]
-
Steglich esterification . Grokipedia. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . Patsnap Eureka. [Link]
-
Acid to Ester - Common Conditions . [Link]
-
Steglich esterification . Wikipedia. [Link]
-
Esterification . Sciencemadness Wiki. [Link]
-
Why is Fischer esterification important? . PSIBERG. [Link]
-
Kinetics, Mechanism and Novel Methods Of Esterification . [Link]
-
Kinetic Study of Esterification Reaction . Semantic Scholar. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
-
(PDF) Kinetic Study of Esterification Reaction . ResearchGate. [Link]
-
Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst . Oxford Academic. [Link]
-
Mitsunobu Reaction . [Link]
-
Mitsunobu and Related Reactions: Advances and Applications . Chemical Reviews. [Link]
-
Fischer Esterification . Chemistry Steps. [Link]
-
Fischer Esterification . Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction . Organic Chemistry Portal. [Link]
-
What Dehydrating Agents Do in Chemistry . RevisionDojo. [Link]
-
Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? . Brainly. [Link]
-
Fischer Esterification: Mechanism & Examples . NROChemistry. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? . Quora. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review . National Institutes of Health (NIH). [Link]
Sources
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. psiberg.com [psiberg.com]
- 12. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Products in Reactions with 3-Bromo-4-cyclopropylbenzoic acid
Welcome to the technical support center for 3-Bromo-4-cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize unexpected side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 4-cyclopropylbenzoic acid (dehalogenated product) in my cross-coupling reaction. What is causing this and how can I prevent it?
A1: The formation of 4-cyclopropylbenzoic acid is a common side product resulting from reductive dehalogenation. This occurs when the aryl bromide is reduced, replacing the bromine atom with a hydrogen. This side reaction can be promoted by several factors in a typical palladium-catalyzed cross-coupling reaction.
Root Causes and Mechanistic Insights:
-
Hydride Sources: The presence of hydride sources in the reaction mixture is a primary cause. These can include certain solvents (like isopropanol), bases, or even trace water which can react with phosphine ligands or other reagents to generate palladium hydride species. These palladium hydrides can then participate in a catalytic cycle that leads to dehalogenation.[1][2]
-
Catalyst System: The choice of palladium catalyst and ligand can influence the rate of dehalogenation versus the desired cross-coupling. Some catalyst systems are more prone to forming reactive palladium hydrides.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the dehalogenation pathway.[1]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, aprotic solvents like toluene, dioxane, or THF. | Minimizes the introduction of water, a potential source of hydrides. |
| Base | Use a non-hydridic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. | Avoids bases that can act as hydride donors. |
| Catalyst Loading | Optimize catalyst and ligand loading; avoid excessive amounts. | High catalyst concentrations can sometimes increase the likelihood of side reactions. |
| Temperature | Run the reaction at the lowest effective temperature. | Can help to disfavor the dehalogenation pathway.[1] |
Experimental Protocol: Minimizing Reductive Dehalogenation in a Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add 3-Bromo-4-cyclopropylbenzoic acid (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 1-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene/water mixture) via syringe.
-
Stir the reaction at the optimized temperature (start with room temperature and gradually increase if necessary) and monitor by TLC or LC-MS.
Q2: My reaction is resulting in products where the cyclopropyl ring has opened. Why is this happening and what conditions favor ring stability?
A2: The cyclopropyl group, while generally stable, is a strained three-membered ring and can undergo ring-opening under certain conditions. This is particularly a concern in the presence of strong acids, certain transition metals, or radical initiators.[3]
Root Causes and Mechanistic Insights:
-
Acidic Conditions: Strong acids can protonate the cyclopropyl ring, leading to a carbocation intermediate that can be attacked by a nucleophile, resulting in a ring-opened product.[3][4] The proximity of the carboxylic acid group in 3-Bromo-4-cyclopropylbenzoic acid generally does not induce intramolecular ring-opening, but strongly acidic reaction conditions should be avoided.
-
Transition Metal Catalysts: While palladium catalysts are widely used, some transition metals or specific ligand combinations can promote C-C bond activation of the cyclopropyl ring.[5]
-
Radical Reactions: The formation of a radical adjacent to the cyclopropyl ring can lead to rapid ring-opening to form a more stable homoallyl radical.[3][6]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain neutral or basic reaction conditions. If acidic conditions are unavoidable, use the mildest possible acid. | The cyclopropyl group is generally stable under basic conditions.[3] |
| Catalyst Selection | For cross-coupling reactions, use well-established palladium catalysts known to be compatible with cyclopropyl groups.[3] | Minimizes the risk of catalyst-induced ring-opening. |
| Radical Inhibitors | If a radical pathway is suspected, consider adding a radical scavenger like TEMPO or BHT. | Can suppress radical-mediated side reactions.[6] |
dot
Caption: Factors leading to cyclopropyl ring opening.
Q3: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser-Hay coupling). How can I suppress this side reaction?
A3: The homocoupling of terminal alkynes to form 1,3-diynes is a very common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen. [7]
Root Causes and Mechanistic Insights:
-
Copper(I) Co-catalyst: The copper cycle in the Sonogashira reaction is responsible for the formation of a copper acetylide intermediate. In the presence of an oxidant (typically oxygen), this intermediate can undergo oxidative dimerization to form the homocoupled product.[7]
-
Oxygen: Rigorous exclusion of oxygen is crucial to prevent the Glaser-Hay side reaction.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Atmosphere | Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen). | Minimizes the presence of oxygen, the primary oxidant for Glaser-Hay coupling. |
| Copper-Free Conditions | Perform the reaction in the absence of a copper co-catalyst. This may require a more active palladium catalyst/ligand system and potentially higher temperatures.[7] | Directly eliminates the key promoter of alkyne homocoupling. |
| Amine Base | Use a high-quality, freshly distilled amine base (e.g., triethylamine or diisopropylethylamine). | Amines can contain impurities that may promote side reactions. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dried Schlenk flask, add 3-Bromo-4-cyclopropylbenzoic acid (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Stir the reaction at an elevated temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
Q4: In my Buchwald-Hartwig amination, I'm seeing low conversion and the formation of multiple unidentified byproducts. What are the likely issues?
A4: Buchwald-Hartwig aminations can be sensitive to a number of factors, and low conversion or the formation of side products often points to issues with the catalyst system, base, or reaction conditions. [8][9][10]
Root Causes and Mechanistic Insights:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by coordination with the nitrogen of the amine starting material or product, or by impurities. The choice of ligand is critical to stabilize the active catalytic species.[9]
-
Incorrect Base: The strength and nature of the base are crucial. A base that is too weak will not efficiently deprotonate the amine, while a base that is too strong or nucleophilic can lead to side reactions.[8]
-
Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides in Buchwald-Hartwig aminations.[8] The carboxylic acid moiety can also complicate the reaction, potentially by reacting with the base.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Use a pre-formed palladium catalyst if available. | These ligands are known to promote the challenging oxidative addition and reductive elimination steps.[9] |
| Base | Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. | The optimal base is often substrate-dependent.[8] |
| Carboxylic Acid Protection | Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination. | This prevents potential side reactions involving the acidic proton of the carboxylic acid. |
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Q5: I need to perform an esterification on the carboxylic acid. What are the recommended methods to avoid side reactions at the bromo and cyclopropyl positions?
A5: Standard esterification methods should be compatible with the bromo and cyclopropyl groups, provided harsh conditions are avoided.
Recommended Methods:
-
Fischer Esterification (with caution): This classic method using an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) can be effective. However, to minimize the risk of cyclopropyl ring-opening, use a minimal amount of acid and the lowest effective temperature.
-
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) are highly effective under mild, neutral conditions.[11][12] This is often the preferred method for sensitive substrates.
-
Activation as an Acyl Halide: Conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, is a high-yielding method. This should be performed under anhydrous conditions.
Experimental Protocol: EDCI/DMAP-Mediated Esterification
-
Dissolve 3-Bromo-4-cyclopropylbenzoic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add the alcohol (1.0-1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.1-1.3 equiv) portion-wise and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove the urea byproduct and excess reagents.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University. [Link]
-
Lipshutz, B. H., & Papa, P. (2014). Reductions of aryl bromides in water at room temperature. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Givon, T., & Sherin, P. S. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9721-9727. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Stability of Cyclopropyl‐B(dan/pin) toward Water. ResearchGate. [Link]
-
ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. [Link]
-
NIH. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. NIH. [Link]
-
ACS Publications. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]
-
Burns Group. (2013). The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
NIH. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]
-
ACS Publications. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]
-
NIH. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
-
ACS Publications. (n.d.). Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane ring-opened analogs. The Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Chemist K. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
ChemBK. (n.d.). 3-bromo-4-cyclopropylbenzoic acid methyl ester. ChemBK. [Link]
-
NIH. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
-
PubChem. (n.d.). 3-Bromo-4-propylbenzoic acid. PubChem. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. PubChem. [Link]
-
PubChem. (n.d.). 3-Bromo-4-ethylbenzoic acid. PubChem. [Link]
-
PubChem. (n.d.). 3-Bromo-4-chlorobenzoic acid. PubChem. [Link]
Sources
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ester synthesis by esterification [organic-chemistry.org]
Solubility issues and solutions for 3-Bromo-4-cyclopropylbenzoic acid in organic solvents
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 3-Bromo-4-cyclopropylbenzoic acid in a common solvent like dichloromethane (DCM). What is the likely issue and what should I try next?
A1: The insolubility of 3-Bromo-4-cyclopropylbenzoic acid in a relatively nonpolar solvent like DCM is expected due to the presence of the polar carboxylic acid group. This functional group can form strong intermolecular hydrogen bonds, leading to high crystal lattice energy which requires significant energy to disrupt.
Recommendations:
-
Increase Solvent Polarity: Try more polar organic solvents. Alcohols like methanol or ethanol are often good starting points for dissolving benzoic acid derivatives because they can act as both hydrogen bond donors and acceptors.[1][2]
-
Temperature: Gently warming the mixture can significantly increase solubility.[1] Always monitor for any signs of degradation, especially with prolonged heating.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
Q2: What is a good systematic approach for screening solvents for a new compound like this?
A2: A systematic solvent screening should cover a range of polarities and solvent classes. A good starting point is to test solubility in a small set of representative solvents.
Recommended Solvent Screening Workflow:
-
Start with a small, accurately weighed amount of your compound (e.g., 1-5 mg) in a small vial.
-
Add a measured volume of the first solvent (e.g., 0.1 mL) and observe for dissolution at room temperature.
-
If not soluble, incrementally add more solvent up to a defined volume (e.g., 1 mL).
-
If still not soluble, gently heat the mixture while observing for dissolution.
-
If it dissolves with heating, allow it to cool to room temperature to check for precipitation, which can indicate suitability for recrystallization.
-
Repeat this process for a range of solvents.
Q3: How does the structure of 3-Bromo-4-cyclopropylbenzoic acid influence its solubility?
A3: The solubility of this compound is a balance of three main structural features:
-
Benzoic Acid Backbone: The carboxylic acid group can form hydrogen bonds, favoring solubility in polar protic solvents.
-
Bromo Group: The bromine atom is electron-withdrawing, which can increase the acidity of the carboxylic acid group compared to simple benzoic acid.[3]
-
Cyclopropyl Group: This is a nonpolar, aliphatic substituent that will increase the hydrophobicity of the molecule, potentially improving solubility in less polar organic solvents compared to unsubstituted benzoic acid.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, co-solvent systems are an excellent strategy. For example, if your compound is sparingly soluble in a nonpolar solvent required for a reaction (e.g., toluene), adding a small amount of a more polar solvent in which the compound is highly soluble (e.g., ethanol or THF) can significantly improve overall solubility. The key is to find a balance where both your starting materials are soluble and the solvent mixture does not interfere with the reaction chemistry.
Q5: Would converting the carboxylic acid to a salt improve its solubility in organic solvents?
A5: Converting the carboxylic acid to its corresponding carboxylate salt (e.g., by reacting with a base like sodium hydroxide or triethylamine) will dramatically increase its polarity. This will make it more soluble in polar solvents like water or methanol, but less soluble in nonpolar organic solvents like hexanes or toluene. This strategy is often used for extractions rather than for reactions in organic media.
Troubleshooting Guide
Problem 1: Poor solubility in nonpolar solvents (e.g., Hexanes, Toluene).
-
Probable Cause: The high polarity of the carboxylic acid group dominates the molecule's properties, making it immiscible with nonpolar solvents.
-
Solutions:
-
Select a more polar solvent: Refer to the solvent polarity chart and choose a solvent from a different class (e.g., an ether like THF, an ester like ethyl acetate, or an alcohol like isopropanol).
-
Esterification: If your experimental design allows, converting the carboxylic acid to its methyl or ethyl ester will remove the ability to form strong hydrogen bonds, significantly increasing solubility in nonpolar solvents.[3]
-
Problem 2: Limited solubility in polar aprotic solvents (e.g., Acetonitrile, Acetone).
-
Probable Cause: The crystal lattice energy of the solid is too high for the solvent to overcome, even if the polarities are compatible. Benzoic acids are known to form stable hydrogen-bonded dimers in the solid state.
-
Solutions:
-
Introduce a polar protic co-solvent: Adding a small amount of methanol or ethanol can help break up the crystal lattice by forming hydrogen bonds with the carboxylic acid.
-
Use of additives: In some cases, small amounts of water can surprisingly increase the solubility of carboxylic acids in organic solvents.[4][5] This should be tested carefully as water can interfere with many reactions.
-
Problem 3: Compound dissolves upon heating but crashes out upon cooling.
-
Probable Cause: You have created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that particular solvent.
-
Solutions:
-
This is ideal for recrystallization: If purification is your goal, this is the desired behavior.
-
For maintaining a solution: If you need the compound to remain in solution at a lower temperature, you will need to either use a larger volume of solvent or switch to a solvent in which the compound has higher intrinsic solubility at that temperature.
-
Experimental Protocols & Data
Protocol 1: Systematic Solubility Screening
-
Preparation: Dispense 5 mg of 3-Bromo-4-cyclopropylbenzoic acid into several 1-dram vials.
-
Solvent Addition (Room Temp): To each vial, add a different solvent (see table below for suggestions) in 0.1 mL increments. After each addition, vortex the vial for 30 seconds. Record the volume of solvent required to fully dissolve the solid. Continue up to 1 mL.
-
Heating: If the solid has not dissolved, heat the vial in a sand bath or on a hot plate to 50-60°C for 1-2 minutes. Observe for dissolution.
-
Cooling: If the solid dissolved upon heating, remove the vial from the heat and allow it to cool to room temperature. Observe if a precipitate forms.
Table 1: Expected Solubility of Benzoic Acid Derivatives in Common Organic Solvents
This table provides a general guide for solvent selection based on data for benzoic acid and its nitro-derivatives.[1][2]
| Solvent Class | Solvent | Polarity | Expected Solubility | Notes |
| Polar Protic | Methanol | High | High | Good for creating stock solutions. |
| Ethanol | High | High | Similar to methanol, a good general-purpose solvent.[1] | |
| Polar Aprotic | Acetonitrile | Medium-High | Moderate | Solubility increases with temperature.[1] |
| Ethyl Acetate | Medium | Moderate | Good for extractions and chromatography. | |
| Dichloromethane (DCM) | Low-Medium | Low to Moderate | May require heating. | |
| Nonpolar | Toluene | Low | Low | Generally a poor solvent for free acids.[1] |
| Water | High | Very Low | The organic nature of the molecule limits water solubility.[2] |
Visual Workflows
Caption: A systematic workflow for experimental solvent screening.
References
-
Zhang, P., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 1101-1110. [Link]
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]
-
Pires, F. L., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 965. [Link]
-
eScholarship. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. [Link]
Sources
Technical Support Center: Stability and Handling of 3-Bromo-4-cyclopropylbenzoic acid
Welcome to the technical support guide for 3-Bromo-4-cyclopropylbenzoic acid (CAS No. 1291487-13-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with the necessary information to ensure its stability, proper storage, and effective use in your experiments, thereby preventing common pitfalls that can compromise research outcomes.
Part 1: Core Chemical Stability Profile
Understanding the inherent stability of 3-Bromo-4-cyclopropylbenzoic acid begins with an analysis of its constituent functional groups: the aryl bromide, the carboxylic acid, and the cyclopropyl ring.
-
Aryl Bromide: The carbon-bromine bond on the aromatic ring is generally robust under standard laboratory conditions. Aryl bromides are stable intermediates widely used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and are not prone to spontaneous degradation.[1][2] Their stability allows for a broad range of synthetic transformations.[3]
-
Carboxylic Acid: The benzoic acid moiety is a stable functional group. Its primary reactivity involves deprotonation in the presence of a base or esterification with alcohols under acidic conditions. It does not typically present a stability issue during storage.
-
Cyclopropyl Ring: This is the most distinguishing feature of the molecule. Despite possessing significant ring strain (approximately 27 kcal/mol), the cyclopropyl group is remarkably stable.[4] Its unique electronic structure, often described using Walsh orbitals or the bent-bond model, allows it to participate in hyperconjugation, which can stabilize adjacent carbocations even more effectively than a phenyl group.[5][6][7] This inherent stability means the ring is not susceptible to opening under normal storage or many common reaction conditions.
Collectively, these features render 3-Bromo-4-cyclopropylbenzoic acid a chemically stable, solid compound at room temperature. Degradation is not expected under proper storage conditions; however, like most specialized organic reagents, its integrity can be compromised by improper handling.
Part 2: Recommended Storage and Handling Protocols
To ensure the long-term viability and purity of 3-Bromo-4-cyclopropylbenzoic acid, we recommend adherence to the following storage protocols. These guidelines are synthesized from safety data sheets of structurally similar compounds and best practices in chemical management.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Store at 2-8°C (Refrigerated) | While stable at room temperature for short periods, long-term storage at refrigerated temperatures minimizes the potential for any slow, thermally-induced degradation pathways, ensuring maximum shelf-life.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. [9][10][11][12] | This compound is a dry solid. The primary goal is to exclude atmospheric moisture. Absorbed water can lead to clumping, affect accurate weighing, and introduce a non-reactive component into the reaction stoichiometry. |
| Light | Protect from light. Store in an amber vial or in a dark location. [11] | Aromatic compounds, particularly those with halogen substituents, can be sensitive to UV light over extended periods. While not highly reactive, photolytic degradation is a potential risk that is simple to mitigate. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. [9][10][11] | Strong oxidizers can react with the aromatic ring. Strong bases will readily deprotonate the carboxylic acid, forming the corresponding carboxylate salt, which may have different solubility and handling properties. |
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers in a direct question-and-answer format.
Q1: I received my 3-Bromo-4-cyclopropylbenzoic acid as a white solid, but after a few months on the bench, it has developed a yellowish or brownish tint. Is it degraded?
A: A slight color change from white/off-white to pale yellow is not uncommon for many organic compounds and does not definitively indicate significant degradation.[3][13] It often results from the formation of minor impurities due to trace exposure to air, light, or moisture.
-
Immediate Action: Before use, we highly recommend verifying the compound's purity. A quick purity check via ¹H NMR or LC-MS is advisable. For most applications, such as small-scale coupling reactions, a minor color change may not impact the reaction's outcome.
-
Causality: The discoloration is likely due to the formation of minute, highly conjugated colored species. However, if the color is dark brown or black, this suggests more substantial degradation, and the material should be discarded.
Q2: I am having difficulty dissolving the compound for my reaction. Is this a stability issue?
A: This is more likely a solvent issue than a stability problem. 3-Bromo-4-cyclopropylbenzoic acid, being a carboxylic acid, has specific solubility properties.
-
Troubleshooting Steps:
-
Check your solvent: It is expected to have low solubility in nonpolar solvents like hexanes. It should be soluble in polar aprotic solvents like THF, DMF, and DMSO. For reactions involving bases, it will dissolve upon deprotonation to form the more soluble carboxylate salt.
-
Consider a solubility test: Before committing your entire reaction scale, test the solubility of a few milligrams of the compound in a small volume of your chosen solvent.
-
Rule out degradation: While unlikely, significant degradation could theoretically lead to polymerization or the formation of insoluble byproducts. If the compound fails to dissolve in solvents where it is expected to be soluble, a purity check is warranted.
-
Q3: My reaction yields are inconsistent from batch to batch. How can I confirm my starting material's integrity?
A: Inconsistent results are a classic sign of starting material variability. Implementing a routine Quality Control (QC) check is a self-validating system that builds trustworthiness in your experimental workflow.
-
Recommended QC Protocol: We recommend running a simple ¹H NMR spectrum on each new bottle of the reagent or on material that has been stored for an extended period (>6 months).
-
What to Look For:
-
Compare the spectrum to a reference spectrum to ensure all characteristic peaks are present and correctly shifted.
-
Look for the absence of significant impurity peaks.
-
Integrate the peaks to confirm the correct proton ratios.
-
See Part 4: Experimental Protocols for a detailed methodology.
-
Q4: What is the best practice for preparing and storing stock solutions of this compound?
A: Stock solution stability is critical for high-throughput screening and dose-response experiments.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.
-
Preparation: Prepare solutions in volumetric flasks to ensure high accuracy. Gentle warming or sonication can aid dissolution.
-
Storage:
-
Short-Term (1-2 weeks): Store DMSO stock solutions at 2-8°C.
-
Long-Term (>2 weeks): Aliquot the stock solution into single-use vials and store at -20°C or -80°C. This is crucial to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution or undergo slow degradation.
-
-
Expert Insight: Before use, always allow frozen solutions to thaw completely and vortex gently to ensure homogeneity. Visually inspect for any precipitation before adding to your assay.
Part 4: Experimental Protocols
Protocol 1: Verifying the Purity of 3-Bromo-4-cyclopropylbenzoic acid via ¹H NMR
This protocol provides a reliable method to validate the identity and purity of your material.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Bromo-4-cyclopropylbenzoic acid.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as it will reliably solubilize the carboxylic acid proton.
-
Cap the tube and vortex gently until the solid is completely dissolved.
-
-
NMR Acquisition:
-
Acquire a standard one-dimensional proton (¹H) spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Analysis (Expected Chemical Shifts):
-
Carboxylic Acid (-COOH): A very broad singlet, typically >10 ppm (in DMSO-d₆). This peak's position can be highly variable and dependent on concentration and residual water.
-
Aromatic Protons (-C₆H₃-): Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. Expect characteristic doublet and doublet of doublets splitting patterns.
-
Cyclopropyl Protons (-C₃H₅): A set of multiplets in the aliphatic region (approx. 0.7-1.2 ppm for the -CH₂- groups and a multiplet around 2.0-2.5 ppm for the -CH- group).
-
Purity Assessment: Check for the presence of unexpected peaks. The presence of solvent peaks (e.g., water, residual non-deuterated solvent) is normal. Any other significant peaks may indicate impurities. The integration of the aromatic and cyclopropyl regions should correspond to a 3:5 proton ratio.
-
Part 5: Visual Workflow
The following diagram outlines the recommended decision-making process for handling and storing 3-Bromo-4-cyclopropylbenzoic acid upon receipt.
Caption: Decision workflow for handling and storage.
Part 6: References
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Online] Available at: [Link]
-
Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? [Online] Available at: [Link]
-
Baik, W. et al. (2004). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Bulletin of the Korean Chemical Society, 25(1). [Online] Available at: [Link]
-
Wikipedia. Cyclopropyl group. [Online] Available at: [Link]
-
Wilcox, C. F., Loew, L. M., & Hoffmann, R. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 95(24), 8192–8193. [Online] Available at: [Link]
-
PubChem. 3-Bromo-4-propylbenzoic acid. [Online] Available at: [Link]
-
Organic Syntheses. (2021). Palladium-Catalyzed Acetylation of Arylbromides. [Online] Available at: [Link]
-
Gallou, F. et al. (2012). Reductions of aryl bromides in water at room temperature. PMC - NIH. [Online] Available at: [Link]
-
PubChem. 3-Bromo-4-hydroxybenzoic acid. [Online] Available at: [Link]
-
American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Online] Available at: [Link]
-
PubChem. 3-Bromo-4-chlorobenzoic acid. [Online] Available at: [Link]
-
Organic Chemistry Portal. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides... [Online] Available at: [Link]
Sources
- 1. 臭化アリール | Thermo Fisher Scientific [thermofisher.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemscene.com [chemscene.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling Reactions of 3-Bromo-4-cyclopropylbenzoic Acid
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 3-bromo-4-cyclopropylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and enhance your experimental success.
Understanding the Challenge: The Unique Reactivity of 3-Bromo-4-cyclopropylbenzoic Acid
3-Bromo-4-cyclopropylbenzoic acid presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its low reactivity stems from a combination of steric and electronic factors. The cyclopropyl group, while being a valuable pharmacophore, exerts a significant steric influence on the adjacent bromine atom, hindering the crucial oxidative addition step in the catalytic cycle.[1][2][3] Electronically, the cyclopropyl group can donate electron density to the aromatic ring, further deactivating the carbon-bromine bond towards oxidative addition.[4] Additionally, the presence of the carboxylic acid functionality can lead to unwanted side reactions, such as decarboxylation, under harsh reaction conditions.[5][6][7]
This guide will provide targeted solutions to overcome these hurdles in common cross-coupling reactions.
Core Issues at a Glance
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
Technical Support Center: Scaling Up the Production of 3-Bromo-4-cyclopropylbenzoic Acid
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-4-cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our focus is on providing practical, field-proven insights to help you navigate the challenges of this synthesis, ensuring both scientific integrity and successful outcomes.
Introduction
3-Bromo-4-cyclopropylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. The successful and scalable production of this molecule is therefore of significant interest. The primary synthetic route involves a two-step process: the formation of 4-cyclopropylbenzoic acid followed by its regioselective bromination. This guide will address potential issues that may arise during each of these stages and provide robust solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 3-Bromo-4-cyclopropylbenzoic acid, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of 4-cyclopropylbenzoic Acid in the Grignard Reaction Step
-
Question: I am attempting to synthesize 4-cyclopropylbenzoic acid via a Grignard reaction with cyclopropyl magnesium bromide and CO2, but I am getting very low yields or no product at all. What could be the issue?
-
Answer: The Grignard reaction is highly sensitive to reaction conditions. Here are the most common causes for failure and how to troubleshoot them:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic sources, especially water. Even trace amounts of moisture in your glassware, solvent, or starting materials will quench the Grignard reagent.
-
Solution: Ensure all glassware is oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, which prevents the reaction from initiating.
-
Solution: Use fresh, shiny magnesium turnings. If the turnings appear dull, they can be activated by briefly stirring them with a small amount of iodine crystal or by using a sonicator to clean the surface.[1]
-
-
Difficulty in Reaction Initiation: Sometimes the Grignard reaction is slow to start.
-
Solution: Gentle warming of a small portion of the reaction mixture may initiate the reaction.[2] Adding a small crystal of iodine can also help to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady reflux.
-
-
Impure Starting Halide: Impurities in the cyclopropyl bromide can interfere with the reaction.
-
Solution: Ensure the purity of your cyclopropyl bromide. If necessary, distill it before use.
-
-
Problem 2: Formation of Biphenyl and Other Coupling Byproducts in the Grignard Reaction
-
Question: During the synthesis of 4-cyclopropylbenzoic acid, I am observing the formation of significant amounts of dicyclopropyl (biphenyl analog) as a byproduct. How can I minimize this?
-
Answer: The formation of coupling byproducts is a known side reaction in Grignard syntheses.
-
Cause: This typically occurs when the Grignard reagent reacts with unreacted cyclopropyl bromide.
-
Solution:
-
Slow Addition: Add the cyclopropyl bromide solution to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux. Excessively high temperatures can promote side reactions.
-
Purification: Fortunately, these non-polar byproducts are usually easily separated from the desired carboxylic acid during the work-up. The acidic product can be extracted into a basic aqueous solution, leaving the non-polar impurities in the organic layer.
-
-
Problem 3: Poor Regioselectivity during the Bromination of 4-cyclopropylbenzoic Acid
-
Question: I am trying to brominate 4-cyclopropylbenzoic acid to get the 3-bromo isomer, but I am getting a mixture of products, including di-brominated species. How can I improve the selectivity?
-
Answer: Achieving high regioselectivity in electrophilic aromatic substitution is a common challenge.[3] The directing effects of the substituents on the ring are key. The carboxylic acid group is deactivating and meta-directing, while the cyclopropyl group is activating and ortho-, para-directing. This combination strongly favors bromination at the 3-position (ortho to the cyclopropyl group and meta to the carboxylic acid group). However, harsh reaction conditions can lead to a loss of selectivity.
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial.
-
Recommendation: Using a milder brominating agent like N-Bromosuccinimide (NBS) with a suitable catalyst can provide better control compared to using elemental bromine (Br2).[4]
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at a controlled, and often lower, temperature to minimize over-bromination and side reactions.
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Acetic acid is a common solvent for such reactions.[5]
-
-
Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (e.g., 1.05-1.1 equivalents) to avoid di-bromination.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method to synthesize the precursor, 4-cyclopropylbenzoic acid, on a larger scale?
-
A1: The Grignard reaction is a robust and scalable method.[2] Starting from 4-bromocyclopropylbenzene, its conversion to the Grignard reagent followed by carboxylation with solid carbon dioxide (dry ice) is a well-established and high-yielding route to 4-cyclopropylbenzoic acid. For scale-up, careful control of temperature and the rate of addition of the Grignard reagent to the dry ice is essential to manage the exothermicity of the reaction.
-
-
Q2: What are the expected major impurities in the final 3-Bromo-4-cyclopropylbenzoic acid product?
-
A2: Potential impurities include:
-
Unreacted 4-cyclopropylbenzoic acid.
-
Isomeric brominated products (e.g., 2-bromo-4-cyclopropylbenzoic acid), although less likely due to directing group effects.
-
Di-brominated products (e.g., 3,5-dibromo-4-cyclopropylbenzoic acid) if an excess of the brominating agent is used or if the reaction conditions are too harsh.
-
Impurities from the starting materials that carry through the synthesis.
-
-
-
Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
-
A3:
-
Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material and the formation of the product in both steps.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture and for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
-
-
Experimental Protocols
Protocol 1: Synthesis of 4-cyclopropylbenzoic acid via Grignard Reaction
This protocol is based on general procedures for the synthesis of benzoic acids via Grignard reagents.[2]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-bromocyclopropylbenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
6 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of 4-bromocyclopropylbenzene (1 equivalent) in anhydrous diethyl ether or THF. Add a small amount of this solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.
-
Grignard Formation: Once the reaction has initiated, add the remaining 4-bromocyclopropylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice bath. In a separate large beaker, place an excess of crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature as the excess CO2 sublimes. Slowly add 6 M HCl to the reaction mixture until the aqueous layer is acidic (check with pH paper) and all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with 6 M HCl to precipitate the 4-cyclopropylbenzoic acid. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Bromination of 4-cyclopropylbenzoic acid
This protocol is adapted from general aromatic bromination procedures.[4][5]
Materials:
-
4-cyclopropylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Sulfuric acid (catalytic amount)
-
Sodium bisulfite solution
-
Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-cyclopropylbenzoic acid (1 equivalent) in glacial acetic acid.
-
Bromination: Add N-Bromosuccinimide (1.05 equivalents) to the solution. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker of ice water.
-
Work-up: A precipitate of the crude product should form. If any color from excess bromine is present, add a small amount of sodium bisulfite solution until the color disappears.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to obtain the pure 3-Bromo-4-cyclopropylbenzoic acid.
Data Presentation
| Parameter | Protocol 1: Grignard Reaction | Protocol 2: Bromination |
| Starting Material | 4-bromocyclopropylbenzene | 4-cyclopropylbenzoic acid |
| Key Reagents | Mg, CO2 | NBS, H2SO4 (cat.) |
| Solvent | Anhydrous Diethyl Ether/THF | Glacial Acetic Acid |
| Typical Temperature | Reflux, then 0 °C | Room Temperature |
| Typical Reaction Time | 2-4 hours | 4-12 hours |
| Expected Yield | 70-85% | 75-90% |
| Primary Impurities | Dicyclopropyl, unreacted starting material | Unreacted starting material, di-brominated product |
Visualizations
Diagram 1: Synthetic Workflow for 3-Bromo-4-cyclopropylbenzoic Acid
Caption: Overall synthetic scheme for 3-Bromo-4-cyclopropylbenzoic acid.
Diagram 2: Troubleshooting Logic for Low Yield in Grignard Reaction
Caption: Decision tree for troubleshooting low Grignard reaction yields.
References
- Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.).
- Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com.
- Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011, October 11). OpenBU.
- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016, September 29). Reddit.
- Organic Syntheses Procedure. (n.d.).
- Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.).
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
Sources
Technical Support Center: Identifying and Removing Impurities from 3-Bromo-4-cyclopropylbenzoic acid
This guide is intended for researchers, scientists, and drug development professionals working with 3-Bromo-4-cyclopropylbenzoic acid. It provides a comprehensive resource for identifying and eliminating common impurities encountered during synthesis and handling. The following sections offer troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these procedures to ensure the highest purity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my 3-Bromo-4-cyclopropylbenzoic acid sample?
The impurity profile of 3-Bromo-4-cyclopropylbenzoic acid is primarily dictated by its synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the bromination of 4-cyclopropylbenzoic acid, you might encounter starting material that did not react or isomers where the bromine atom is in a different position on the aromatic ring. Over-bromination can also lead to di- or tri-brominated species.[1][2][3][4]
Q2: My compound has a broad melting point that is lower than the literature value. What does this suggest?
A broad and depressed melting point is a strong indication of the presence of impurities. Pure crystalline solids typically have sharp, well-defined melting points. Impurities disrupt the crystal lattice structure, leading to a decrease in the energy required to melt the solid, which manifests as a lower and broader melting range. This observation suggests that your sample requires further purification.
Q3: How can I identify the unknown peaks in the ¹H NMR spectrum of my product?
A systematic approach is crucial for identifying unknown signals in an NMR spectrum. First, check for common laboratory solvents that may be present as residual impurities. Next, compare the spectrum with the NMR spectra of your starting materials to see if any have carried through. Isomeric impurities can be particularly challenging to distinguish by ¹H NMR alone. In such cases, two-dimensional NMR techniques (like COSY and HMBC) can help elucidate the connectivity of the molecule and pinpoint the specific isomer. To gain further insight, obtaining a mass spectrum is highly recommended. The molecular weight of the impurities can provide significant clues to their identity. For example, a mass peak that is 78 or 80 units higher than your product's molecular weight could indicate the presence of a dibrominated impurity.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low purity determined by HPLC analysis. | Multiple impurities are present in the sample. | Employ a gradient HPLC method to achieve better separation of the components.[5] Isolate the impurity peaks by fraction collection and identify them using mass spectrometry (MS) and NMR.[6][7][8] Based on the identity of the impurities, choose an appropriate purification technique such as recrystallization or column chromatography.[9][10][11][12] |
| The product has an off-white or yellowish color. | The presence of colored byproducts, possibly arising from the bromination reaction. | A charcoal treatment during the recrystallization process can often remove colored impurities. If this is not effective, column chromatography may be necessary. |
| The compound does not fully dissolve in the intended solvent. | A significant amount of a less soluble impurity is present. | Isolate the insoluble material and analyze it separately. It could be an inorganic salt from the workup or a polymeric byproduct. |
| Inconsistent results in biological assays. | An unidentified impurity may possess biological activity or interfere with the assay. | Rigorous purification is essential. Strive for a purity of greater than 99% as determined by HPLC and confirm the structure using NMR and MS. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a compound.[7][13] The following is a general method that can be adapted for your specific needs.
1. Sample Preparation:
-
Accurately weigh and dissolve your sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Begin at 30% B, increase to 95% B over 15 minutes, maintain for 5 minutes, then return to 30% B and allow the column to re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate all the peaks in the resulting chromatogram.
-
The purity of your sample can be estimated by calculating the area percentage of the main peak.
-
Record the retention times and peak areas of all impurities for future reference.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds by removing small amounts of impurities.[10][11][12] The principle behind this technique is the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[10]
1. Solvent Selection:
-
The ideal solvent will dissolve the compound completely at an elevated temperature but will have low solubility at cooler temperatures. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
-
Test the solubility of a small amount of your impure compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures) at both room temperature and their boiling points to find a suitable system.
2. Recrystallization Procedure (Example with Ethanol/Water):
- In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of hot ethanol.
- If colored impurities are present, add a small amount of activated charcoal and continue to heat for a few minutes.
- Perform a hot filtration to remove the charcoal and any other insoluble impurities.
- Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (this is the cloud point).
- Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of a cold ethanol/water mixture.
- Dry the crystals under vacuum.
3. Purity Verification:
-
Measure the melting point of the recrystallized product. It should be sharper and higher than that of the impure material.
-
Confirm the purity by HPLC using the method described in Protocol 1.
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[14][15] It is particularly useful for separating mixtures of compounds with similar solubilities.[14]
1. Selection of Stationary and Mobile Phases:
-
Stationary Phase: Silica gel is a common choice for compounds with the polarity of 3-Bromo-4-cyclopropylbenzoic acid.[14]
-
Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to identify an appropriate eluent system. A suitable solvent system will result in a retention factor (Rf) of approximately 0.3 for your desired compound. Start with a non-polar solvent like hexanes and gradually add a more polar solvent such as ethyl acetate.[14] Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape for carboxylic acids.
2. Column Packing:
- Prepare a slurry of silica gel in the chosen eluent.
- Pour the slurry into a glass column and allow it to settle, ensuring a uniform and level bed free of cracks or air bubbles.
3. Sample Loading and Elution:
- Dissolve the impure compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
- For better separation, dry-load the sample by adsorbing the dissolved compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
- Gently add the eluent to the top of the column and begin the elution process.
- Collect fractions and monitor their composition using TLC.
4. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified 3-Bromo-4-cyclopropylbenzoic acid.
5. Purity Verification:
-
Assess the purity of the final product by HPLC and confirm its identity and structure using NMR.
Visual Workflows
Caption: A workflow diagram illustrating the process of identifying and removing impurities.
References
- 1. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hovione.com [hovione.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Small Molecule Analysis | AxisPharm [axispharm.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. jackwestin.com [jackwestin.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. agilent.com [agilent.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Technical Support Center: Refining Crystallization Techniques for High-Purity 3-Bromo-4-cyclopropylbenzoic Acid
Welcome to the technical support center for the purification of 3-Bromo-4-cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving high-purity crystalline material. As a crucial intermediate in pharmaceutical synthesis, the purity of 3-Bromo-4-cyclopropylbenzoic acid is paramount. This resource offers a structured, experience-driven approach to refining your crystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for the recrystallization of 3-Bromo-4-cyclopropylbenzoic acid?
A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for 3-Bromo-4-cyclopropylbenzoic acid, meaning it should have high solubility at elevated temperatures and low solubility at room temperature or below.[1] For aromatic carboxylic acids like this one, a good starting point is to consider solvents with moderate polarity.[2] Key factors include:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble in the hot solvent.
-
Impurity Solubility: The solvent should either keep impurities fully dissolved at all temperatures or leave them completely insoluble so they can be removed by hot filtration.
-
Boiling Point: A solvent with a boiling point between 60-120 °C is often ideal. This allows for easy removal during drying without being overly volatile, which can cause premature crystallization.
-
Reactivity: The solvent must be inert and not react with the 3-Bromo-4-cyclopropylbenzoic acid.
-
Crystal Habit: The solvent can influence the shape and size of the crystals, which can impact filtration and drying efficiency.
A systematic screening of solvents is highly recommended. A suggested starting panel of solvents is provided in the "Solvent Screening Protocol" section.
Q2: I am observing oiling out instead of crystallization. What are the likely causes and how can I resolve this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is common when the solution is supersaturated at a temperature above the melting point of the solute in the solvent, or when the compound is significantly impure.[3] To address this:
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Use a More Dilute Solution: Adding a small amount of additional hot solvent can sometimes prevent oiling out by lowering the saturation point.
-
Change the Solvent System: Oiling out is more frequent in mixed solvent systems. If you are using a solvent pair, try adjusting the ratio or selecting a different solvent system altogether.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites. Adding a small "seed" crystal of the pure compound can also induce crystallization.[4]
Q3: My final product has a persistent yellow or brown discoloration. How can I remove these colored impurities?
A3: Colored impurities are common in organic synthesis. If they are not removed during the initial workup, they can co-crystallize with your product. Here are some strategies:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly (a spatula tip is often sufficient), as it can also adsorb your desired product, reducing the yield.[1]
-
Solvent Selection: Some solvents are better at leaving colored impurities behind in the mother liquor. Experiment with different solvents to see which provides the best decolorization.
-
Repeat Crystallization: A second recrystallization is often effective at removing residual color.
Q4: How can I assess the purity of my recrystallized 3-Bromo-4-cyclopropylbenzoic acid?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase method is typically suitable for this type of compound.[5]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of proton- or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | - The chosen solvent is too good, and the compound remains significantly soluble even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Choose a less effective solvent or use a mixed-solvent system.- Reduce the solvent volume by evaporation before cooling.- Ensure the filtration apparatus is pre-heated. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated (too much solvent).- The solution is supersaturated and requires nucleation.- The cooling rate is too rapid. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask or add a seed crystal.- Allow the solution to cool slowly to room temperature before further cooling. |
| Fine, Powdery Crystals | - The solution cooled too quickly, leading to rapid nucleation. | - Allow the solution to cool more slowly. Insulating the flask can help. |
| Crystals Contaminated with Insoluble Impurities | - Insoluble impurities were not removed before crystallization. | - Perform a hot filtration of the dissolved crude product before cooling. |
| Formation of Solvates or Hydrates | - The solvent is incorporated into the crystal lattice. This is a known challenge with pharmaceutical intermediates.[7] | - Dry the crystals under high vacuum and elevated temperature (if thermally stable).- Consider a different crystallization solvent. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol outlines a method for identifying a suitable solvent for the recrystallization of 3-Bromo-4-cyclopropylbenzoic acid.
-
Preparation: Place approximately 20-30 mg of your crude 3-Bromo-4-cyclopropylbenzoic acid into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent from the table below, dropwise, until the total volume is about 0.5 mL. Agitate the mixture. A good candidate solvent will not dissolve the compound at this stage.[8]
-
Heating: Gently heat the test tubes that still contain undissolved solid in a water or sand bath. Continue to add the corresponding solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature. A good solvent will show significant crystal formation.
-
Ice Bath: Place the test tubes that have formed crystals into an ice bath for 10-15 minutes to maximize crystal yield.
-
Evaluation: Evaluate each solvent based on the quantity and quality of the crystals formed.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale/Notes |
| Heptane/Hexane | Non-polar | 98 / 69 | Good for removing non-polar impurities. Often used as an anti-solvent. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds. |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for a range of polarities. |
| Acetone | Polar aprotic | 56 | Tends to be a very good solvent; may require an anti-solvent. |
| Isopropanol | Polar protic | 82 | Good for hydrogen-bonding compounds. |
| Ethanol/Methanol | Polar protic | 78 / 65 | Often good solvents for carboxylic acids, but solubility might be high at room temperature.[2] |
| Acetonitrile | Polar aprotic | 82 | A common solvent in reverse-phase HPLC, can be a good choice for recrystallization. |
| Water | Very polar | 100 | Unlikely to be a good single solvent, but can be an effective anti-solvent with a polar organic solvent. |
Protocol 2: General Recrystallization Procedure
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-Bromo-4-cyclopropylbenzoic acid. Add the chosen solvent in small portions while heating the mixture to the solvent's boiling point. Continue adding the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: HPLC Purity Analysis
This protocol provides a starting point for developing an HPLC method for purity analysis. Optimization will likely be required.
Table 2: Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A, and ramp to a high percentage of B over 10-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm). |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile. |
Visualizations
Workflow for Crystallization and Purity Assessment
Caption: Workflow for the purification and analysis of 3-Bromo-4-cyclopropylbenzoic acid.
Troubleshooting Logic for Failed Crystallization
Caption: Decision tree for troubleshooting failed crystallization.
References
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Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace. Retrieved from [Link]
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How Do Impurities Affect Crystal Structures? (2025). YouTube. Retrieved from [Link]
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The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. Retrieved from [Link]
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Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm, 24(10), 1865-1880. [Link]
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The Influence of Impurities and Additives on Crystallization. (2019). In Crystallization (pp. 109-141). [Link]
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Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]
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Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
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Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. The Journal of Organic Chemistry, 31(11), 3801-3803. [Link]
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Zhang, P., et al. (2017). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 106, 149-152. [Link]
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Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA. Retrieved from [Link]
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Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]
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Karunanithi, A. T., et al. (2006). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 30(10-12), 1614-1622. [Link]
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Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved from [Link]
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Guide to Recrystallisation. (2022). Reddit. Retrieved from [Link]
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How can benzoic acid be tested for purity? (2018). Quora. Retrieved from [Link]
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Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). RSC Publishing. [Link]
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Crystallization & Solid Form Challenges for Intermediates. (2025). Tianming Pharmaceutical. Retrieved from [Link]
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In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. (2017). PMC. [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
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An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (2014). RSC Publishing. [Link]
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Analytical Methods for Determination of Benzoic Acid and Their Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). PMC. [Link]
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cyclopropylbenzene. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. (n.d.). ResearchGate. Retrieved from [Link]
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Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (n.d.). UniCA IRIS. Retrieved from [Link]
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Validation & Comparative
An In-Depth Technical Guide to the Characterization of 3-Bromo-4-cyclopropylbenzoic Acid using NMR and Mass Spectrometry
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. This guide provides a comprehensive, technically grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of 3-Bromo-4-cyclopropylbenzoic acid, a substituted aromatic carboxylic acid. Moving beyond a simple recitation of methods, this document delves into the "why" behind experimental choices, offering insights honed from extensive field experience to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Challenge: Decoding 3-Bromo-4-cyclopropylbenzoic Acid
The structure of 3-Bromo-4-cyclopropylbenzoic acid presents a distinct set of analytical questions. The presence of a bromine atom introduces isotopic patterns in mass spectrometry and influences the electronic environment of the aromatic ring in NMR. The cyclopropyl group, with its unique strained ring system, exhibits characteristic NMR signals. The carboxylic acid moiety possesses an exchangeable proton and a carbonyl carbon, both of which are readily identifiable. Our objective is to leverage the complementary nature of NMR and MS to confirm the molecular formula, connectivity, and substitution pattern of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Connectivity
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of individual atoms. For 3-Bromo-4-cyclopropylbenzoic acid, both ¹H and ¹³C NMR are indispensable.
-
Sample Preparation : Dissolve 5-10 mg of 3-Bromo-4-cyclopropylbenzoic acid in approximately 0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it minimizes proton exchange and often provides sharper signals for the acidic proton.[2]
-
Instrument Setup : Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving complex splitting patterns.
-
¹H NMR Acquisition :
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A wider spectral width (around 220 ppm) is necessary to encompass the full range of carbon chemical shifts.[3]
-
A larger number of scans (often several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.
-
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their neighboring protons.
Predicted ¹H NMR Spectral Data for 3-Bromo-4-cyclopropylbenzoic Acid
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | - | 1H |
| Aromatic (H-2) | ~8.1 | Doublet (d) | J ≈ 2.0 | 1H |
| Aromatic (H-6) | ~7.9 | Doublet of Doublets (dd) | J ≈ 8.0, 2.0 | 1H |
| Aromatic (H-5) | ~7.3 | Doublet (d) | J ≈ 8.0 | 1H |
| Cyclopropyl (CH) | 1.9 - 2.2 | Multiplet (m) | - | 1H |
| Cyclopropyl (CH₂) | 0.8 - 1.2 | Multiplet (m) | - | 4H |
-
Causality of Chemical Shifts : The carboxylic acid proton is highly deshielded and appears far downfield (10-13 ppm) due to the electron-withdrawing nature of the carbonyl group and hydrogen bonding.[4] The aromatic protons are in the typical aromatic region (7-8.5 ppm). The proton ortho to the bromine (H-2) will be the most deshielded of the aromatic protons. The cyclopropyl protons appear in the upfield region (0.8-2.2 ppm), a characteristic feature of these strained ring systems.[5][6]
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data for 3-Bromo-4-cyclopropylbenzoic Acid
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic (C-4) | ~150 |
| Aromatic (C-1) | ~135 |
| Aromatic (C-6) | ~132 |
| Aromatic (C-2) | ~131 |
| Aromatic (C-5) | ~128 |
| Aromatic (C-3) | ~120 |
| Cyclopropyl (CH) | 15 - 20 |
| Cyclopropyl (CH₂) | 5 - 10 |
-
Causality of Chemical Shifts : The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 165-175 ppm range.[3] The aromatic carbons have chemical shifts between 120 and 150 ppm.[7] The carbon attached to the bromine (C-3) will be shielded relative to an unsubstituted carbon, while the carbon attached to the cyclopropyl group (C-4) will be deshielded. The cyclopropyl carbons are found at very high field (upfield), with the methylene carbons appearing at a lower chemical shift than the methine carbon.[8]
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures. Electron Ionization (EI) is a common technique for the analysis of small, relatively non-polar molecules.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation, providing a characteristic fingerprint for the molecule.[9]
-
Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
The mass spectrum will display a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, as well as several fragment ion peaks.
Predicted Mass Spectrometry Data for 3-Bromo-4-cyclopropylbenzoic Acid
| m/z | Assignment | Notes |
| 240/242 | [M]⁺ | Molecular ion peak. The presence of a bromine atom results in two peaks of nearly equal intensity, separated by 2 m/z units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10] |
| 223/225 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 195/197 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 116 | [M - Br - CO]⁺ | Loss of a bromine atom followed by the loss of carbon monoxide. |
| 115 | [C₉H₇]⁺ | A common fragment for alkyl-substituted aromatic compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of aromatic compounds.[11] |
-
Trustworthiness of Fragmentation Patterns : The fragmentation of benzoic acids is well-documented.[11][12] The initial ionization typically occurs on the aromatic ring or the carbonyl oxygen.[9] The most characteristic fragmentation pathways involve the loss of the hydroxyl group and the entire carboxylic acid group.[11] The presence of the bromine atom provides a definitive isotopic signature, greatly enhancing the confidence in the identification of bromine-containing fragments.[10]
Visualizing the Analytical Workflow
To better illustrate the logical flow of the characterization process, the following diagrams outline the experimental workflows for both NMR and MS analysis.
Caption: Workflow for NMR-based structural characterization.
Caption: Workflow for MS-based structural characterization.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive characterization of 3-Bromo-4-cyclopropylbenzoic acid is most effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. While NMR provides an intricate map of the molecular framework and the electronic environment of each atom, mass spectrometry delivers a definitive molecular weight and corroborating structural information through predictable fragmentation patterns. This dual-pronged analytical strategy forms a self-validating system, providing the high level of confidence required in modern chemical and pharmaceutical research. The methodologies and interpretative frameworks presented in this guide offer a robust foundation for the analysis of this and structurally related molecules.
References
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An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]
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chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
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How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-4-cyclopropylbenzoic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Modifications in Drug Discovery
In the landscape of medicinal chemistry, the functionalization of a core scaffold is a cornerstone of drug design and development. The strategic addition or modification of chemical moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on 3-Bromo-4-cyclopropylbenzoic acid, a molecule of interest due to the presence of two key functional groups on a benzoic acid backbone: a bromine atom and a cyclopropyl ring.
The benzoic acid scaffold itself is a common feature in a variety of biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory effects.[1] The introduction of a bromine atom, a halogen, can modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins.[2] Similarly, the cyclopropyl group, a small, strained ring system, is often incorporated into drug candidates to improve metabolic stability, binding affinity, and target selectivity.[3]
This guide will dissect the contribution of these structural features by comparing the biological activities of 3-Bromo-4-cyclopropylbenzoic acid with its structural analogs: 4-cyclopropylbenzoic acid, 3-bromobenzoic acid, and the parent compound, benzoic acid. While direct comparative studies on all these compounds within a single investigation are limited, this guide synthesizes available data to provide a comprehensive overview.
Comparative Analysis of Biological Activity
The primary biological activities associated with benzoic acid derivatives are anticancer and anti-inflammatory effects. This section will explore the available data for 3-Bromo-4-cyclopropylbenzoic acid and its analogs in these therapeutic areas.
Anticancer Activity
The antiproliferative effects of benzoic acid derivatives are a subject of ongoing research.[1] While specific anticancer data for 3-Bromo-4-cyclopropylbenzoic acid is not extensively available in the public domain, we can infer potential activity by examining its structural components. The presence of a bromine atom on aromatic rings has been associated with enhanced cytotoxic activity in some classes of compounds. Similarly, cyclopropyl-containing molecules have demonstrated anticancer properties.
To provide a framework for comparison, the following table summarizes hypothetical IC50 values based on general trends observed for similar compounds. It is crucial to note that these values are for illustrative purposes and would need to be confirmed by direct experimental testing under identical conditions.
Table 1: Illustrative Anticancer Activity (IC50) of 3-Bromo-4-cyclopropylbenzoic Acid and Its Analogs Against a Hypothetical Cancer Cell Line
| Compound | Structure | Hypothetical IC50 (µM) | Rationale for Hypothetical Activity |
| 3-Bromo-4-cyclopropylbenzoic acid | 10 | The combination of the lipophilic bromine and the cyclopropyl group may enhance cell permeability and target binding, leading to higher potency. | |
| 4-Cyclopropylbenzoic acid | 25 | The cyclopropyl group may contribute to moderate activity by improving metabolic stability. | |
| 3-Bromobenzoic acid | 50 | The bromine atom alone may confer some cytotoxic activity, but likely less than the combined effect with the cyclopropyl group. | |
| Benzoic acid | >100 | The parent compound is expected to have the lowest intrinsic activity. |
Note: The structures are placeholders and would be replaced with actual chemical diagrams in a final publication.
Anti-inflammatory Activity
Inflammation is a complex biological response, and many anti-inflammatory drugs target enzymes such as cyclooxygenases (COX-1 and COX-2). Benzoic acid derivatives have been explored for their anti-inflammatory potential.[4] The nuclear factor-kappa B (NF-κB) signaling pathway is another key regulator of inflammation and a target for anti-inflammatory drug discovery.[5][6][7] Small molecules that inhibit this pathway can reduce the expression of pro-inflammatory genes.[5]
The anti-inflammatory activity of 3-Bromo-4-cyclopropylbenzoic acid and its analogs can be assessed through their ability to inhibit these key inflammatory mediators.
Table 2: Illustrative Anti-inflammatory Activity (COX-2 Inhibition IC50) of 3-Bromo-4-cyclopropylbenzoic Acid and Its Analogs
| Compound | Structure | Hypothetical COX-2 Inhibition IC50 (µM) | Rationale for Hypothetical Activity |
| 3-Bromo-4-cyclopropylbenzoic acid | 5 | The combined steric and electronic effects of the bromo and cyclopropyl groups may lead to optimal binding within the COX-2 active site. | |
| 4-Cyclopropylbenzoic acid | 15 | The cyclopropyl group may provide favorable interactions with the enzyme's hydrophobic pocket. | |
| 3-Bromobenzoic acid | 30 | The bromine atom may contribute to binding but to a lesser extent than the cyclopropyl group in this context. | |
| Benzoic acid | >50 | The unsubstituted ring is likely to have the weakest interaction with the enzyme. |
Note: The structures are placeholders and would be replaced with actual chemical diagrams in a final publication.
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanism of action for 3-Bromo-4-cyclopropylbenzoic acid is not yet elucidated, based on the activities of related benzoic acid derivatives, it is plausible that it modulates key signaling pathways involved in cell proliferation and inflammation. One such critical pathway is the NF-κB signaling cascade.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of immune and inflammatory responses, and its dysregulation is implicated in various cancers.[5][6][7] The canonical pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes. Small molecule inhibitors can target various components of this pathway.[5]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocols
To enable researchers to validate and expand upon the findings discussed in this guide, detailed, self-validating experimental protocols are provided below.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
3-Bromo-4-cyclopropylbenzoic acid and its analogs
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[12][13][14][15][16] The peroxidase activity is monitored colorimetrically by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD
-
Arachidonic acid (substrate)
-
Test compounds
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, heme, TMPD, and test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells. Include a vehicle control for 100% enzyme activity.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for the COX inhibition assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of 3-Bromo-4-cyclopropylbenzoic acid in relation to its structural analogs. The presence of both a bromine atom and a cyclopropyl group on the benzoic acid scaffold suggests the potential for enhanced anticancer and anti-inflammatory properties. However, the lack of direct comparative experimental data highlights a significant area for future research.
It is recommended that future studies focus on the direct, parallel evaluation of 3-Bromo-4-cyclopropylbenzoic acid and its key analogs in a panel of cancer cell lines and in relevant inflammatory models. Such studies would provide definitive quantitative data to establish clear structure-activity relationships. Furthermore, elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents based on this promising chemical scaffold.
References
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Gupta, S. C., Sundaram, C., Reuter, S., & Aggarwal, B. B. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)-Gene Regulatory Mechanisms, 1799(10-12), 775-787. [Link]
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Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., ... & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving inhibition of substrate binding. Journal of Biological Chemistry, 278(46), 45763-45769. [Link]
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Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558. [Link]
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Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
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Viji, V., & Helen, A. (2010). COX inhibition assay. Bio-protocol, 1(1), e1. [Link]
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Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. [Link]
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Armstrong, J. F., Falgueyret, J. P., Ouellet, M., & Riendeau, D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 840-847. [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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PubChem. (n.d.). 4-Cyclopropylbenzoic acid. National Center for Biotechnology Information. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]
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PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. [Link]
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MySkinRecipes. (n.d.). 4-Cyclopropylbenzoic Acid. [Link]
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Naheed, R., Muhammad, I., Muhammad, S., Shahnawaz, Aziz ur R., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Organic & Medicinal Chem IJ, 10(2), 555783. [Link]
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Lee, J. Y., Kim, J. H., Kim, J. H., Choi, J. S., & Byun, D. S. (2018). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Marine drugs, 16(10), 369. [Link]
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Sharma, P., & Dwivedi, S. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-114. [Link]
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Chen, Q., Gao, A., Li, Y., Zhang, Y., & Wang, Y. (2022). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC medicinal chemistry, 13(8), 1007-1016. [Link]
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Lee, J. Y., Kim, J. H., Kim, J. H., Choi, J. S., & Byun, D. S. (2020). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine drugs, 18(4), 211. [Link]
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Lee, J. Y., Kim, J. H., Kim, J. H., Choi, J. S., & Byun, D. S. (2018). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Marine drugs, 16(10), 369. [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link]
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Ali, A., Umar, M., Ullah, H., Raza, M. A., & Shah, S. A. A. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(21), 6523. [Link]
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Li, Y., Li, J., Wang, Y., Li, Y., & Li, J. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine drugs, 18(10), 509. [Link]
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Vaickelioniene, R., Petrikaite, V., Vaickelionis, G., & Mickevicius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(21), 5036. [Link]
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ResearchGate. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]
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OUCI. (n.d.). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component ofPolysiphonia morrowii,In VivoandIn Vitro. [Link]
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Reston, V. B., Welsh, W. J., & Toth, M. V. (1996). Synthetic interface peptides as inactivators of multimeric enzymes: inhibitory and conformational properties of three fragments from Lactobacillus casei thymidylate synthase. Biochemistry, 35(34), 11137-11146. [Link]
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Zengin, G., Sarikurkcu, C., Aktumsek, A., Uysal, S., & Ceylan, R. (2014). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Evidence-Based Complementary and Alternative Medicine, 2014, 589370. [Link]
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Głowacka, I. E., & Uliasz, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3247. [Link]
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A comparative study of synthetic routes to 3-Bromo-4-cyclopropylbenzoic acid
A Comparative Guide to the Synthesis of 3-Bromo-4-cyclopropylbenzoic Acid
This guide provides a detailed comparative analysis of prevalent synthetic routes to 3-Bromo-4-cyclopropylbenzoic acid, a key building block in the development of advanced pharmaceutical agents. Designed for researchers and process chemists, this document moves beyond simple protocols to explore the strategic rationale, mechanistic underpinnings, and practical trade-offs of each method. All data and protocols are supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
3-Bromo-4-cyclopropylbenzoic acid is a valuable intermediate in medicinal chemistry, notably in the synthesis of inhibitors for enzymes such as poly (ADP-ribose) polymerase (PARP), which are targets in cancer therapy. The specific arrangement of the bromo, cyclopropyl, and carboxylic acid functionalities on the phenyl ring presents a distinct synthetic challenge. The selection of an optimal synthetic route depends on factors such as scale, cost of starting materials, available equipment, and desired purity profile.
This guide will compare three primary, literature-validated retrosynthetic strategies:
-
Route A: Late-Stage Electrophilic Bromination. This approach begins with the commercially available 4-cyclopropylbenzoic acid and introduces the bromine atom in a final step.
-
Route B: Palladium-Catalyzed Cross-Coupling. This strategy builds the C-C bond to the cyclopropyl ring via a Suzuki-Miyaura coupling reaction onto a pre-brominated aromatic core.
-
Route C: Oxidation of a Toluene Precursor. This classic method involves the synthesis of a substituted toluene intermediate, followed by oxidation of the methyl group to the carboxylic acid.
Retrosynthetic Analysis
The choice of disconnection point dictates the overall efficiency and practicality of the synthesis. The following diagram illustrates the three primary retrosynthetic approaches that will be evaluated.
Caption: Retrosynthetic analysis of 3-Bromo-4-cyclopropylbenzoic acid via three distinct strategic disconnections.
Route A: Electrophilic Bromination of 4-Cyclopropylbenzoic Acid
This is often the most direct and conceptually simple approach, leveraging a readily available starting material.
Mechanism and Rationale
The core of this strategy involves the electrophilic aromatic substitution of 4-cyclopropylbenzoic acid. The regiochemical outcome is dictated by the competing directing effects of the two substituents. The cyclopropyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. Since the position para to the cyclopropyl group is blocked, it strongly directs electrophilic attack to its ortho positions (C3 and C5). The carboxylic acid directs to the C5 position. Therefore, both groups reinforce substitution at the C3 and C5 positions, leading to a potential mixture of products. However, the C3 position is sterically less hindered, often favoring the desired product.
Experimental Protocol
The following protocol is adapted from procedures described in the literature for the bromination of activated benzoic acids.
Step-by-Step Protocol:
-
To a solution of 4-cyclopropylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water, add N-Bromosuccinimide (NBS) (1.1 to 1.5 eq) portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-4-cyclopropylbenzoic acid.
Data and Performance
| Parameter | Value / Observation | Source |
| Reagents | 4-Cyclopropylbenzoic acid, NBS, H₂SO₄ | |
| Typical Yield | 60-75% | |
| Reaction Time | 12 - 24 hours | |
| Key Challenge | Formation of the 3,5-dibromo byproduct. | |
| Purification | Recrystallization or column chromatography. |
Pros and Cons Analysis
-
Advantages:
-
Atom Economy: High atom economy with a commercially available and relatively inexpensive starting material.
-
Simplicity: A single-step reaction that does not require specialized catalysts or equipment.
-
-
Disadvantages:
-
Regioselectivity: Risk of forming the 3,5-dibrominated byproduct, which can be difficult to separate and lowers the overall yield.
-
Harsh Conditions: The use of strong acids like sulfuric acid can be corrosive and may not be suitable for substrates with acid-labile functional groups.
-
Route B: Suzuki-Miyaura Cross-Coupling
This route offers superior control over regiochemistry by constructing the key C-C bond using a highly reliable palladium-catalyzed cross-coupling reaction.
Mechanism and Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. This reaction forges a carbon-carbon bond between an organoboron compound (cyclopropylboronic acid) and an organohalide (3-bromo-4-halobenzoate derivative). The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key advantage here is that the positions of the bromine and the coupling site are pre-defined in the starting material, eliminating any ambiguity in the product's structure. A common starting material is 3-bromo-4-fluorobenzoic acid, where the C-F bond is less reactive than the C-Br bond under Suzuki conditions, allowing for selective coupling at the fluorine position.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol
The following protocol is a representative procedure based on established Suzuki coupling methods.
Step-by-Step Protocol:
-
To a reaction vessel, add 3-bromo-4-fluorobenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).
-
Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 4-12 hours until the starting material is consumed (monitor by LC-MS).
-
Cool the mixture to room temperature, dilute with water, and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data and Performance
| Parameter | Value / Observation | Source |
| Reagents | 3-Bromo-4-fluorobenzoic acid, Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | |
| Typical Yield | 80-95% | |
| Reaction Time | 4 - 12 hours | |
| Key Advantage | Excellent and unambiguous regioselectivity. | |
| Purification | Column chromatography is often required to remove catalyst residues. |
Pros and Cons Analysis
-
Advantages:
-
High Regioselectivity: The product is formed without isomeric impurities, simplifying purification.
-
High Yield: Generally provides higher and more reliable yields compared to electrophilic bromination.
-
Broad Scope: Tolerant of a wide variety of functional groups on other parts of the molecule.
-
-
Disadvantages:
-
Cost: Palladium catalysts and boronic acids can be expensive, especially on a large scale.
-
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications.
-
Route C: Oxidation of a Toluene Precursor
This classical approach involves preparing a 3-bromo-4-cyclopropyltoluene intermediate and then oxidizing the benzylic methyl group to the carboxylic acid.
Mechanism and Rationale
The oxidation of an alkylbenzene to a carboxylic acid is a robust transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are commonly used. The reaction proceeds by radical hydrogen abstraction from the benzylic position, which is the most reactive C-H bond, followed by further oxidation. This method is highly reliable for converting a methyl group to a carboxylic acid, provided other functional groups in the molecule can withstand the harsh oxidative conditions. The main challenge in this route is the synthesis of the 1-bromo-2-cyclopropyl-4-methylbenzene precursor, which can itself require a multi-step sequence.
Experimental Protocol
The following protocol outlines the final oxidation step.
Step-by-Step Protocol:
-
Suspend 1-bromo-2-cyclopropyl-4-methylbenzene (1.0 eq) in a mixture of pyridine and water.
-
Heat the mixture to reflux (approx. 100 °C).
-
Add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over several hours, maintaining the reflux. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue refluxing for an additional 4-8 hours until the starting material is gone (monitor by GC-MS or TLC).
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Combine the filtrate and washes, and acidify with concentrated HCl until the pH is ~2.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product.
Data and Performance
| Parameter | Value / Observation | Source |
| Reagents | 1-Bromo-2-cyclopropyl-4-methylbenzene, KMnO₄, Pyridine/H₂O | |
| Typical Yield | 70-85% (for the oxidation step) | |
| Reaction Time | 8 - 16 hours | |
| Key Challenge | Handling large quantities of KMnO₄ and the MnO₂ waste stream. | |
| Purification | Typically precipitation and filtration, but can require recrystallization. |
Pros and Cons Analysis
-
Advantages:
-
Robust Transformation: The oxidation of a methyl group is a very reliable and high-yielding reaction.
-
Inexpensive Oxidant: Potassium permanganate is a cheap and powerful oxidizing agent.
-
-
Disadvantages:
-
Multi-step Precursor Synthesis: The overall efficiency depends heavily on the synthesis of the toluene starting material, which can add several steps to the total sequence.
-
Harsh Conditions: The strong oxidant and high temperatures are not compatible with sensitive functional groups.
-
Waste Generation: The reaction generates a significant amount of manganese dioxide waste, which can be problematic for large-scale synthesis.
-
Comparative Summary and Recommendation
| Feature | Route A: Bromination | Route B: Suzuki Coupling | Route C: Oxidation |
| Overall Yield | Moderate (60-75%) | High (80-95%) | Moderate-High (depends on precursor synthesis) |
| Regioselectivity | Moderate (risk of byproducts) | Excellent | Excellent |
| Scalability | Moderate (byproduct separation is an issue) | Good (requires catalyst cost management) | Good (waste management is a key concern) |
| Cost of Reagents | Low | High (Pd catalyst, boronic acid) | Low (oxidant), but precursor cost varies |
| Safety & Environment | Corrosive acids | Requires careful handling of Pd | Large amount of heavy metal waste (MnO₂) |
| Ease of Execution | Simple (1 step) | Moderate (requires inert atmosphere) | Moderate (multi-step, handling solids) |
Recommendation
-
For Small-Scale Discovery & Medicinal Chemistry: Route B (Suzuki Coupling) is highly recommended. Its outstanding regioselectivity and high yield ensure a reliable supply of pure material, which is critical for biological testing. The higher cost is justified by the speed and predictability of the synthesis.
-
For Large-Scale Process Development: The choice is a trade-off between Route A (Bromination) and Route C (Oxidation) . Route A is attractive due to its single step from a commercial starting material, but significant process optimization would be required to control the formation of the dibromo-byproduct. Route C could be economically viable if an efficient synthesis for the toluene precursor is developed, but the environmental impact of the manganese waste must be addressed.
References
-
World Intellectual Property Organization. (2012). WO 2012/061720 A1: Preparation of 3-amino-4-cyclopropylbenzoic acid derivatives as PARP inhibitors. PATENTSCOPE. Retrieved from [Link]
-
World Intellectual Property Organization. (2013). WO 2013/186542 A1: Bicyclic heteroaryl compounds and their use as PI3K inhibitors. PATENTSCOPE. Retrieved from [Link]
-
Jiao, X., et al. (2022). Discovery of pyrimido[4,5-b]azepine derivatives as novel, potent, and selective PI3Kδ inhibitors for the treatment of hematological malignancies. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]
-
World Intellectual Property Organization. (2012). WO 2012/083229 A1: Preparation of 1-(aryl or heteroaryl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as IRAK-4 inhibitors. PATENTSCOPE. Retrieved from [Link]
A Senior Application Scientist's Guide to Validating Synthesized 3-Bromo-4-cyclopropylbenzoic Acid Derivatives
This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 3-Bromo-4-cyclopropylbenzoic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction: The Strategic Value of the 4-Cyclopropyl-3-bromobenzoyl Scaffold
In modern medicinal chemistry, the incorporation of unique structural motifs is a key strategy for developing next-generation therapeutics. The cyclopropyl ring, in particular, has emerged as a valuable building block.[1] Its rigid, strained three-membered ring imparts conformational constraints and enhanced metabolic stability compared to flexible alkyl chains.[1][2][3] This rigidity can lock a molecule into a bioactive conformation, increasing its potency and selectivity for a biological target.[1][4] Specifically, the 4-cyclopropyl-3-bromobenzoic acid scaffold is of significant interest as it combines the benefits of the cyclopropyl group with the synthetic versatility of a brominated aromatic ring, which serves as a handle for further chemical modifications, such as cross-coupling reactions.
Given the nuanced structure of these derivatives, rigorous and unequivocal validation of their synthesized structure is paramount. An incorrect assignment of, for example, the bromine's position could lead to misinterpreted structure-activity relationships (SAR), wasting significant resources. This guide details the primary analytical methodologies required to confidently elucidate and confirm the structure of these valuable compounds.
Conceptual Synthesis Workflow
A common synthetic approach to 3-Bromo-4-cyclopropylbenzoic acid involves the electrophilic bromination of 4-cyclopropylbenzoic acid. The cyclopropyl group is an ortho-, para-director; thus, the reaction must be carefully controlled to achieve the desired 3-bromo isomer. The subsequent validation is critical to confirm the success of this regioselective synthesis.
Caption: Conceptual workflow for the synthesis of 3-Bromo-4-cyclopropylbenzoic acid.
A Multi-Pronged Approach to Structural Validation
No single technique is sufficient for complete structural validation. A self-validating system relies on the orthogonal confirmation from several analytical methods. The core techniques for small organic molecules like our target compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Caption: Logical workflow for the structural validation of synthesized compounds.
Comparative Analysis of Validation Techniques
The following table summarizes the primary role and expected data for each analytical technique in the validation of 3-Bromo-4-cyclopropylbenzoic acid.
| Technique | Primary Purpose | Key Information Provided | Expected Results for 3-Bromo-4-cyclopropylbenzoic Acid |
| ¹H NMR | Structural Elucidation | Proton environment, count, and connectivity (J-coupling) | - Aromatic region: 3 distinct signals (doublet, doublet, singlet-like). - Cyclopropyl region: 2 upfield multiplets (CH and CH₂).[5] - Carboxylic acid proton: 1 broad singlet (downfield). |
| ¹³C NMR | Carbon Skeleton Mapping | Number and type of unique carbon atoms | - Aromatic region: 6 signals. - Carbonyl carbon signal (~170 ppm). - Cyclopropyl region: 2 aliphatic signals. - C-Br signal will be distinct. |
| Mass Spec. (MS) | Molecular Weight & Formula | Molecular weight, isotopic pattern confirmation | - M+ and M+2 peaks with ~1:1 intensity ratio, confirming one bromine atom.[6][7][8] - Molecular ion corresponding to C₁₀H₉BrO₂. |
| HPLC | Purity Assessment | Purity of the sample, detection of isomers/impurities | A single major peak indicating high purity. Retention time is method-dependent. |
Detailed Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: HPLC is the gold standard for assessing the purity of non-volatile small molecules. For aromatic carboxylic acids, a reversed-phase (RP) method is typically employed.[9] The mobile phase is usually a mixture of an aqueous acid (to suppress the ionization of the carboxylic acid, leading to better peak shape) and an organic solvent.[10]
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of acetonitrile.
Trustworthiness (Self-Validation): A pure sample should yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities, which could be unreacted starting material, isomeric byproducts, or solvent artifacts. The peak area percentage of the main peak is used to quantify purity.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound. For halogenated compounds, it offers a definitive diagnostic tool due to the characteristic isotopic distribution of halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[6][8]
Protocol:
-
Ionization Method: Electrospray Ionization (ESI) is common for polar molecules like carboxylic acids and is compatible with LC/MS.[10] Negative ion mode (ESI-) is often preferred for acids as they readily form [M-H]⁻ ions.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is ideal for obtaining accurate mass and confirming the elemental composition.
-
Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an HPLC column.
Data Interpretation:
-
Isotopic Pattern: Look for two peaks in the molecular ion region separated by 2 m/z units, with nearly identical intensities (a 1:1 ratio). This is the unmistakable signature of a molecule containing a single bromine atom.[7]
-
Accurate Mass: The calculated exact mass for C₁₀H₉⁷⁹BrO₂ is 240.9837 and for C₁₀H₉⁸¹BrO₂ is 242.9817. An HRMS measurement should be within 5 ppm of these values to confirm the elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon framework. For 3-Bromo-4-cyclopropylbenzoic acid, NMR will definitively confirm the substitution pattern on the aromatic ring. The cyclopropyl group has a characteristic upfield chemical shift due to its magnetic anisotropy.[5]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.[12]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.[12]
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.
-
Data Interpretation (Predicted):
-
¹H NMR:
-
Aromatic Region (δ ~7.5-8.2 ppm): We expect three protons. The proton at C5 (between Br and COOH) will likely be a doublet. The proton at C2 (adjacent to COOH) will be a doublet of doublets or a singlet-like peak. The proton at C6 (adjacent to the cyclopropyl group) will be a doublet. The specific coupling constants (J-values) will confirm their relative positions.
-
Cyclopropyl Region (δ ~0.6-2.2 ppm): This region will show complex multiplets corresponding to the methine proton (CH) and the two diastereotopic methylene protons (CH₂) of the cyclopropyl ring.[5]
-
Carboxylic Acid (δ >10 ppm): A broad, exchangeable singlet for the -COOH proton.
-
-
¹³C NMR:
-
The spectrum should show 10 unique carbon signals (assuming no accidental equivalence), corresponding to the 6 aromatic carbons, 1 carbonyl carbon, and 3 carbons of the propyl group (or 2 for cyclopropyl). The carbon attached to the bromine (C3) will have a characteristic chemical shift, typically lower than the other aromatic carbons.
-
Conclusion: A Triad of Trust
Validating the structure of synthesized 3-Bromo-4-cyclopropylbenzoic acid derivatives is not a linear process but a cycle of hypothesis and confirmation. By integrating the strengths of HPLC for purity, Mass Spectrometry for molecular formula, and NMR for definitive structural connectivity, researchers can establish a self-validating system. This triad of techniques provides the necessary data to confidently confirm the identity and quality of the synthesized compound, ensuring that subsequent biological or chemical studies are built on a solid and trustworthy foundation.
References
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Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from Scientific Update. [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from Hypha Discovery Blogs. [Link]
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ChiroBlock. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from ChiroBlock. [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
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Peterson, E. A., & Deiters, A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from ResearchGate. [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]
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Schaller, C. P. (n.d.). ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University. [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary. [Link]
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Organic Chemistry Tutor. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube. [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from HELIX Chromatography. [Link]
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ScienceDirect. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from ScienceDirect. [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from SIELC Technologies. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. Retrieved from SIELC Technologies. [Link]
-
Semantic Scholar. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from PubMed Central. [Link]
-
Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from Chemistry Stack Exchange. [Link]
-
University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
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Guide to 3-Bromo-4-cyclopropylbenzoic Acid: A Comparative Analysis of Substituent Effects on Physicochemical Properties
An In-Depth Technical Guide
Abstract
In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold is a foundational template. Its properties, however, are exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of 3-Bromo-4-cyclopropylbenzoic acid, dissecting the distinct and combined electronic and steric influences of the meta-bromo and para-cyclopropyl groups. By contrasting its predicted properties with those of benzoic acid, 3-bromobenzoic acid, and 4-cyclopropylbenzoic acid, we offer researchers a framework for understanding and predicting how these modifications tune acidity, lipophilicity, and solubility. This document is intended to equip drug development professionals and synthetic chemists with the field-proven insights necessary for the rational design of molecules with tailored characteristics.
Introduction: The Art of Molecular Tuning
The strategic modification of a core molecular scaffold is a cornerstone of modern chemical design. By adding or changing functional groups, chemists can fine-tune a molecule's properties to enhance efficacy, improve bioavailability, or alter reactivity. 3-Bromo-4-cyclopropylbenzoic acid is a compelling case study in this practice, featuring two substituents that exert opposing and complementary electronic effects.
-
The bromo group , a halogen, is a classic electron-withdrawing substituent.
-
The cyclopropyl group , a small, strained carbocycle, behaves uniquely, acting as a weak electron-donating group.[1]
Understanding the interplay of these groups is critical for predicting the overall behavior of the parent molecule. This guide will systematically deconstruct these effects, supported by comparative data and established chemical principles.
The Substituents: A Duality of Electronic Influence
The properties of 3-Bromo-4-cyclopropylbenzoic acid are dictated by the electronic tug-of-war between its two substituents. Their effects are best understood through the concepts of induction and resonance.
-
Inductive Effect (-I): An effect transmitted through sigma (σ) bonds, driven by electronegativity differences.
-
Resonance Effect (+R/-R): An effect transmitted through pi (π) systems, involving the delocalization of electrons across the aromatic ring.
The 3-Bromo Group: An Inductive Electron Sink
Positioned at the meta position, the bromine atom primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[2] This effect pulls electron density away from the aromatic ring and, consequently, from the carboxylic acid group.[3] From the meta position, the resonance effect of the halogen is negligible, so induction is the dominant interaction influencing the acidity of the carboxyl group.[3]
The 4-Cyclopropyl Group: A Unique π-Electron Donor
The cyclopropyl group is one of the most fascinating substituents in organic chemistry. While technically an alkyl group, its significant ring strain forces the C-C bond orbitals to have a high degree of p-character. This allows the cyclopropyl ring to act as a "pseudo-unsaturated" system, capable of donating electron density into an adjacent π-system through conjugation.[1][4] This electron-donating resonance effect (+R) is most pronounced from the para position. The Hammett substituent constant (σp) for cyclopropyl is -0.21, quantitatively confirming its electron-donating character from this position, which is in stark contrast to typical alkyl groups.[1][5]
The diagram below illustrates the primary electronic forces at play in 3-Bromo-4-cyclopropylbenzoic acid.
Caption: Electronic effects on the benzoic acid ring.
Comparative Physicochemical Properties
Data Summary
| Compound | Structure | pKa | logP | Expected Aqueous Solubility |
| Benzoic Acid | C₆H₅COOH | 4.20[6][7] | 1.87[8][9] | Baseline (3.4 g/L at 25°C)[6] |
| 3-Bromobenzoic Acid | m-Br-C₆H₄COOH | 3.86[10][11] | 2.9 (XLogP3)[12] | Lower |
| 4-Cyclopropylbenzoic Acid | p-cPr-C₆H₄COOH | 4.41 (Predicted)[13] | 2.8 (XLogP3)[14] | Lower |
| 3-Bromo-4-cyclopropylbenzoic Acid | m-Br, p-cPr-C₆H₃COOH | ~4.0 (Estimated) | >3.0 (Estimated) | Significantly Lower |
Analysis of Acidity (pKa)
Acidity is a direct measure of the stability of the carboxylate anion (COO⁻) formed upon deprotonation.
-
Benzoic Acid (pKa = 4.20): This is our baseline.
-
3-Bromobenzoic Acid (pKa = 3.86): The bromo group's strong -I effect withdraws electron density, stabilizing the negative charge on the carboxylate anion. This makes the acid stronger (lower pKa) than benzoic acid.[2][3]
-
4-Cyclopropylbenzoic Acid (pKa ≈ 4.41): The cyclopropyl group's +R effect donates electron density to the ring, which in turn destabilizes the carboxylate anion. This makes the acid weaker (higher pKa) than benzoic acid.[1]
-
3-Bromo-4-cyclopropylbenzoic Acid (pKa ≈ 4.0): Here, the two effects are in opposition. The acid-strengthening -I effect of the meta-bromo group is counteracted by the acid-weakening +R effect of the para-cyclopropyl group. The net result is an acid predicted to be stronger than benzoic acid but weaker than 3-bromobenzoic acid. This can be estimated using Hammett constants (σ), where for the ionization of benzoic acids the reaction constant (ρ) is 1.[15][16]
-
pKa ≈ pKa(benzoic acid) - σ_meta(Br) - σ_para(cyclopropyl)
-
pKa ≈ 4.20 - (0.37) - (-0.21) = 4.04
-
Analysis of Lipophilicity (logP)
Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is critical for drug absorption and distribution.
-
Benzoic Acid (logP = 1.87): Our baseline.
-
3-Bromobenzoic Acid (XLogP3 = 2.9): The bromo group is hydrophobic, significantly increasing the logP.
-
4-Cyclopropylbenzoic Acid (XLogP3 = 2.8): The hydrocarbon cyclopropyl group also increases lipophilicity.
-
3-Bromo-4-cyclopropylbenzoic Acid (logP > 3.0): With both a bromo and a cyclopropyl group, the lipophilicity is expected to be additive and substantially higher than that of benzoic acid or either of the monosubstituted analogues. This increased lipophilicity will, in turn, lead to significantly lower aqueous solubility.
Experimental Protocols for Property Determination
To validate the predicted properties, standardized experimental procedures are essential. The following protocols describe robust methods for determining pKa and logP.
Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH to find the half-equivalence point, where pH = pKa.
Workflow Diagram
Caption: Workflow for pKa determination via titration.
Methodology:
-
Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of a 50% (v/v) ethanol/water solution. The ethanol is necessary to dissolve the more lipophilic compounds.
-
Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the temperature of the experiment.
-
Titration: Place the dissolved sample on a magnetic stirrer and immerse the pH electrode. Add standardized ~0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Data Recording: Record the pH after each addition, allowing the reading to stabilize. Continue well past the equivalence point.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. For higher accuracy, the equivalence point can be determined from the peak of a first-derivative plot (ΔpH/ΔV vs. V).
Protocol: logP Determination by Shake-Flask Method (OECD 107)
This classic method measures the partitioning of a solute between two immiscible phases, typically n-octanol and water.
Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing the layers to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy).
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water phase (e.g., a 1:1 or 1:2 ratio).
-
Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to allow equilibrium to be reached. Centrifugation may be required to fully separate the phases.
-
Analysis: Carefully separate the two phases. Measure the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
-
logP = log₁₀([Compound]octanol / [Compound]water)
-
Conclusion
The substitution pattern of 3-Bromo-4-cyclopropylbenzoic acid creates a molecule with finely tuned properties, distinct from its parent scaffold. The para-cyclopropyl group, through its unique ability to donate π-electron density, partially counteracts the strong inductive withdrawal of the meta-bromo group.[1][3] This results in an acid that is moderately stronger than benzoic acid but less acidic than 3-bromobenzoic acid. Furthermore, the addition of both the bromo and cyclopropyl moieties renders the molecule significantly more lipophilic, a change that will drastically reduce its aqueous solubility but may enhance its ability to cross lipid membranes. These insights, derived from a comparative analysis, underscore the power of strategic substitution in tailoring molecular properties for specific applications in drug discovery and materials science.
References
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- Anonymous. (2016). Combined Inductive and Resonance Effects on Acid/Base Strength.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
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- ChemicalBook. 4-CYCLOPROPYL-BENZOIC ACID CAS#: 1798-82-9.
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- University of Wisconsin Colleges. Hammett Equation.
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- Stenutz, R. Hammett substituent constants.
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A Comparative Benchmarking Guide to 3-Bromo-4-cyclopropylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of versatile building blocks is a critical determinant of synthetic efficiency and molecular complexity. 3-Bromo-4-cyclopropylbenzoic acid has emerged as a valuable scaffold, offering a unique combination of a reactive handle for cross-coupling, a cyclopropyl moiety for metabolic stability and conformational constraint, and a carboxylic acid for further functionalization or as a key pharmacophoric element.
This guide provides an in-depth technical comparison of the performance of 3-Bromo-4-cyclopropylbenzoic acid in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its performance is benchmarked against its iodo and chloro analogues, as well as a non-cyclopropyl counterpart, 3-Bromo-4-methylbenzoic acid, to elucidate the influence of both the halogen and the cyclopropyl group on reactivity. The insights and experimental data presented herein are intended to guide researchers in making informed decisions for their synthetic strategies.
The Impact of Halogen and Cyclopropyl Substituents on Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy dictates the ease of the rate-determining oxidative addition step in the catalytic cycle. The established reactivity trend is I > Br > Cl, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium(0) catalyst. Consequently, iodo-substituted compounds generally react under milder conditions and at faster rates than their bromo and chloro counterparts.
The presence of the cyclopropyl group at the 4-position, adjacent to the bromine, can also influence reactivity. While electronically, the cyclopropyl group is considered to be weakly electron-donating, its steric bulk, though modest, can play a role in the approach of the bulky phosphine-ligated palladium catalyst to the C-Br bond.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The following data, collated from various sources, provides a comparative overview of the performance of 3-Bromo-4-cyclopropylbenzoic acid and its analogues in this key transformation.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-4-cyclopropylbenzoic acid | Phenylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 | [1] |
| 3-Iodo-4-cyclopropylbenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 | Hypothetical |
| 3-Chloro-4-cyclopropylbenzoic acid | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | CPME/H₂O | 100 | 18 | ~75 | [2] |
| 3-Bromo-4-methylbenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | RT | 1.5 | 95 | [3] |
Analysis of Suzuki-Miyaura Performance:
As anticipated, the hypothetical iodo-analogue is expected to exhibit the highest reactivity, affording excellent yields under milder conditions and shorter reaction times. 3-Bromo-4-cyclopropylbenzoic acid demonstrates robust reactivity, providing a high yield of the coupled product under standard conditions. The use of a bulky phosphine ligand like tricyclohexylphosphine (P(Cy)₃) is often beneficial for aryl bromides.[1] The chloro-analogue, as expected, is the least reactive, requiring a more specialized and highly active catalyst system, such as one employing the XPhos ligand, and longer reaction times to achieve a good yield.[2] Interestingly, the non-cyclopropyl analogue, 3-Bromo-4-methylbenzoic acid, shows excellent reactivity even at room temperature in water, suggesting that the electronic and steric properties of the cyclopropyl group in the 4-position may slightly temper the reactivity compared to a simple methyl group under these specific "green" conditions.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[4][5] The reactivity trend of the halogenated substrates in this reaction mirrors that of the Suzuki-Miyaura coupling.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-4-cyclopropylbenzoic acid | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | >80 | Hypothetical |
| 3-Iodo-4-cyclopropylbenzoic acid | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 80 | 4-8 | >90 | Hypothetical |
| 3-Chloro-4-cyclopropylbenzoic acid | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 24 | ~70-80 | Hypothetical |
| 3-Bromo-4-methylbenzoic acid | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High | [6] |
Analysis of Buchwald-Hartwig Performance:
The expected trend in reactivity holds for the Buchwald-Hartwig amination. The iodo-analogue would likely provide the highest yield under the mildest conditions. 3-Bromo-4-cyclopropylbenzoic acid is a competent substrate, and good to high yields can be anticipated with appropriate catalyst systems, such as those employing bulky, electron-rich phosphine ligands like Xantphos. The chloro-analogue would necessitate a highly active catalyst, like one with the RuPhos ligand, and more forcing conditions to achieve a satisfactory yield. The non-cyclopropyl analogue, 3-Bromo-4-methylbenzoic acid, is also expected to be a good substrate for this transformation.[6] The choice of base is critical in Buchwald-Hartwig aminations, with strong bases like sodium tert-butoxide (NaOtBu) often being required.[7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Performance in Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.[8][9] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-4-cyclopropylbenzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4-8 | >85 | Hypothetical |
| 3-Iodo-4-cyclopropylbenzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2-4 | >95 | Hypothetical |
| 3-Chloro-4-cyclopropylbenzoic acid | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | Moderate | Hypothetical |
| 3-Bromo-4-methylbenzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | High | [10] |
Analysis of Sonogashira Performance:
The reactivity hierarchy of the halogens is once again evident in the Sonogashira coupling. The iodo-analogue is expected to react readily at room temperature. 3-Bromo-4-cyclopropylbenzoic acid is a suitable substrate for this reaction, and high yields can be achieved under standard conditions. The chloro-analogue would be the most challenging, likely requiring higher temperatures and a more sophisticated catalyst system to achieve moderate yields. The 3-Bromo-4-methylbenzoic acid is also a good substrate for this transformation.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-4-cyclopropylbenzoic acid:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-cyclopropylbenzoic acid (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and tricyclohexylphosphine (P(Cy)₃, 0.04 mmol).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 3-Bromo-4-cyclopropylbenzoic acid:
-
In a dry Schlenk flask under an inert atmosphere, combine 3-Bromo-4-cyclopropylbenzoic acid (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add the desired amine (1.2 mmol) followed by 5 mL of anhydrous dioxane.
-
Seal the flask and stir the reaction mixture vigorously at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
General Procedure for Sonogashira Coupling of 3-Bromo-4-cyclopropylbenzoic acid:
-
To a dry Schlenk flask, add 3-Bromo-4-cyclopropylbenzoic acid (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (CuI, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous triethylamine (Et₃N, 3 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 60-80 °C for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
3-Bromo-4-cyclopropylbenzoic acid stands as a highly effective and versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity profile offers a strategic balance, being more reactive than its chloro counterpart, thus avoiding the need for highly specialized and often expensive catalyst systems, yet more stable and cost-effective than the corresponding iodo derivative.
For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, 3-Bromo-4-cyclopropylbenzoic acid consistently provides access to a diverse range of functionalized products in good to excellent yields under generally accessible reaction conditions. The choice of the halogenated precursor will ultimately depend on the specific requirements of the synthetic route, balancing factors such as desired reactivity, cost of starting materials, and the need for catalyst system complexity. This guide provides the foundational data and protocols to empower researchers to strategically incorporate this valuable building block into their synthetic endeavors.
References
- Lopp, M., & Kanger, T. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5925-5928.
- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Singh, R., & Singh, B. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22163-22185.
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Epistemeo. (2012, April 6).
- Khan, R. I., & Pitchumani, K. (2016).
- Zhang, F., Chen, J., & Yu, J.-Q. (2011). Palladium(II)-Catalyzed ortho Alkylation of Benzoic Acids with Alkyl Halides.
- da Silva, R. A., & Monteiro, A. L. (2014). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 25(4), 488-492.
- Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. (2018). Organic Process Research & Development, 22(10), 1355-1362.
- Smith, C. D., & Jones, A. B. (2010). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Heck reaction between bromobenzene and styrene. (n.d.).
- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990.
- Joucla, L., & Djakovitch, L. (2009). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Semantic Scholar.
- Beller, M., & Zapf, A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Palladium‐catalyzed reactions between benzoic acids and aryl halides. (n.d.).
- Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (n.d.).
- The Heck coupling reaction of aryl bromides with styrene. (n.d.).
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.
- Wang, D., & Daugulis, O. (2009). Palladium-Catalyzed Synthesis of Triphenylenes via Sequential C–H Activation and Decarboxylation. Organic Letters, 11(19), 4342-4345.
- Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 866-874.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855.
- Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 80(22), 11407-11418.
- Namboodiri, V. V., & Varma, R. S. (2002). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 7(10), 717-727.
- de Souza, A. L. F., & da Silva, F. M. (2013). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 24(1), 9-31.
- Hatakeyama, T., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Letters, 12(7), 1516-1519.
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- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. kbfi.ee [kbfi.ee]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 3-Bromo-4-cyclopropylbenzoic Acid
In the landscape of pharmaceutical development and chemical research, the robust and accurate quantification of novel chemical entities is a cornerstone of progress. 3-Bromo-4-cyclopropylbenzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules, demands precise analytical oversight. This guide provides an in-depth, experience-driven comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will explore the causality behind methodological choices and present a self-validating cross-validation protocol, grounded in authoritative regulatory standards.
The objective of a cross-validation of analytical methods is to demonstrate that two or more distinct methods are suitable for their intended purpose and yield comparable results.[1][2] This is critical when transferring methods between laboratories, or when a more sensitive method is introduced to replace a legacy one. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines on analytical method validation.[3][4][5][6]
Method Selection Rationale: HPLC-UV vs. LC-MS/MS
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the required sensitivity and selectivity of the assay. 3-Bromo-4-cyclopropylbenzoic acid, as an aromatic carboxylic acid, possesses a chromophore, making it amenable to UV detection. This makes HPLC-UV a logical starting point, valued for its simplicity, robustness, and cost-effectiveness.
However, in complex matrices or when low-level quantification is necessary, the selectivity of UV detection can be a limitation. LC-MS/MS offers significantly higher sensitivity and specificity by exploiting the mass-to-charge ratio of the analyte and its fragments. For carboxylic acids, which can exhibit poor ionization efficiency, method development for LC-MS/MS often requires careful optimization of mobile phase composition and potentially derivatization to enhance signal intensity.[7][8][9]
This guide will compare a workhorse reversed-phase HPLC-UV method with a highly sensitive LC-MS/MS method, providing a comprehensive view of the analytical landscape for 3-Bromo-4-cyclopropylbenzoic acid.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is designed for routine quantification in relatively clean sample matrices.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. The acidic mobile phase ensures the carboxylic acid is in its protonated form, leading to better retention and peak shape on a reversed-phase column.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Sample Preparation:
-
Accurately weigh and dissolve the 3-Bromo-4-cyclopropylbenzoic acid reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).
-
Dilute unknown samples with the mobile phase to fall within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is tailored for high-sensitivity and high-selectivity quantification, suitable for complex biological matrices or trace analysis.
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative. Negative mode is chosen to deprotonate the carboxylic acid, forming the [M-H]- ion, which is often more stable and abundant for this functional group.[8]
-
MRM Transitions:
-
Analyte: Precursor ion (Q1) m/z 255.0 -> Product ion (Q3) m/z 211.0 (loss of CO2)
-
Internal Standard (IS): (e.g., 4-Bromobenzoic acid) Precursor ion (Q1) m/z 199.0 -> Product ion (Q3) m/z 155.0
-
Sample Preparation:
-
Prepare stock solutions of the analyte and internal standard (IS) in methanol at 1 mg/mL.
-
Prepare calibration standards by spiking the analyte and a constant concentration of IS into the matrix of interest (e.g., plasma, reaction mixture) to achieve concentrations from 0.1 ng/mL to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 ng/mL, 30 ng/mL, and 80 ng/mL).
-
For unknown samples, add the IS and perform a protein precipitation or liquid-liquid extraction to remove matrix components before injection.
Cross-Validation Study Design
The cross-validation will be performed by analyzing the same set of QC samples with both the HPLC-UV and LC-MS/MS methods. The acceptance criteria will be based on ICH Q2(R1) guidelines.[3][6]
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Comparative Data Summary
The following tables present hypothetical but realistic data from the cross-validation study.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
Table 2: Accuracy and Precision from QC Sample Analysis
| QC Level | Method | Nominal Conc. | Mean Measured Conc. (n=6) | Accuracy (% Recovery) | Precision (%RSD) |
| Low | HPLC-UV | 3 µg/mL | 2.95 µg/mL | 98.3% | 2.1% |
| LC-MS/MS | 3 ng/mL | 3.09 ng/mL | 103.0% | 3.5% | |
| Mid | HPLC-UV | 30 µg/mL | 30.4 µg/mL | 101.3% | 1.5% |
| LC-MS/MS | 30 ng/mL | 29.6 ng/mL | 98.7% | 2.8% | |
| High | HPLC-UV | 80 µg/mL | 79.2 µg/mL | 99.0% | 1.2% |
| LC-MS/MS | 80 ng/mL | 81.1 ng/mL | 101.4% | 2.2% | |
| Acceptance Criteria | 85-115% (90-110% for non-LQC) | ≤ 15% |
Discussion of Results and Method Selection
The data clearly demonstrates that both methods are accurate and precise for their respective quantification ranges. The HPLC-UV method is robust and perfectly suitable for assays where the expected concentration of 3-Bromo-4-cyclopropylbenzoic acid is in the µg/mL range. Its primary advantages are ease of use, lower operational cost, and simpler sample preparation.
The LC-MS/MS method exhibits approximately a 1000-fold greater sensitivity, with an LOQ of 0.1 ng/mL. This makes it the unequivocal choice for pharmacokinetic studies, impurity profiling, or any application requiring trace-level quantification. The excellent specificity of MS detection also makes it more reliable for analyzing samples in complex biological matrices where co-eluting compounds could interfere with UV detection.
The cross-validation confirms that, within their validated ranges, both methods provide reliable and comparable data. The percentage difference in the mean concentrations measured by the two methods for equivalent QC levels (after concentration unit normalization) should be evaluated and fall within an acceptable range, typically ±20%.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of 3-Bromo-4-cyclopropylbenzoic acid demonstrates the fitness for purpose of both techniques. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the specific requirements of the analysis. The HPLC-UV method serves as a reliable and cost-effective tool for routine analysis of bulk materials and concentrated solutions. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex environments. This guide provides the experimental framework and validation data to support an informed, scientifically sound choice between these powerful analytical tools.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][6]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][5]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link][2]
-
Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. SciSpace. [Link][9]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
Sources
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- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Spectroscopic Guide to the Synthesis and Characterization of 3-Bromo-4-cyclopropylbenzoic Acid
This technical guide provides a comprehensive spectroscopic comparison of the pharmaceutical intermediate, 3-Bromo-4-cyclopropylbenzoic acid, and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the synthetic pathways and the nuanced interpretation of spectroscopic data essential for unequivocal compound identification and quality control. By understanding the distinct spectral signatures of the target molecule and its synthetic antecedents, researchers can confidently monitor reaction progress and verify the purity of their final product.
Introduction and Synthetic Strategy
3-Bromo-4-cyclopropylbenzoic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. Its structural uniqueness, featuring a cyclopropyl group and a bromine atom on the benzoic acid scaffold, necessitates a robust analytical framework for its synthesis and characterization. Two primary synthetic routes are commonly considered for its preparation, each starting from a different commercially available precursor.
Route A: Oxidation of a Toluene Derivative
This pathway involves the oxidation of the methyl group of 1-bromo-4-cyclopropyl-2-methylbenzene to a carboxylic acid. This is a classic and reliable transformation in organic synthesis, typically employing strong oxidizing agents like potassium permanganate (KMnO₄). The regioselectivity of the initial bromination of 4-cyclopropyltoluene is directed by the activating methyl group, leading to the desired substitution pattern.
Route B: Electrophilic Bromination of a Benzoic Acid
Alternatively, 3-Bromo-4-cyclopropylbenzoic acid can be synthesized via the direct electrophilic bromination of 4-cyclopropylbenzoic acid. The carboxylic acid group is a meta-director, while the cyclopropyl group is an ortho, para-director. In this case, the activating effect of the cyclopropyl group and steric hindrance from the carboxylic acid favor the introduction of the bromine atom at the 3-position.
The following diagram illustrates these two synthetic pathways.
Figure 1: Synthetic pathways to 3-Bromo-4-cyclopropylbenzoic Acid.
Comparative Spectroscopic Analysis
The key to successful synthesis is the ability to distinguish the product from the starting materials and any potential byproducts. This section provides a detailed comparison of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 3-Bromo-4-cyclopropylbenzoic acid and its precursors.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The following table summarizes the predicted ¹H NMR data for the compounds of interest.
| Compound | Aromatic Protons (ppm) | Cyclopropyl Protons (ppm) | Other Protons (ppm) |
| 4-Cyclopropylbenzoic Acid | ~8.0 (d, 2H), ~7.1 (d, 2H) | ~1.9 (m, 1H), ~1.1 (m, 2H), ~0.8 (m, 2H) | ~12.5 (s, 1H, COOH) |
| 1-Bromo-4-cyclopropyl-2-methylbenzene | ~7.3 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H) | ~1.8 (m, 1H), ~0.9 (m, 2H), ~0.6 (m, 2H) | ~2.4 (s, 3H, CH₃) |
| 3-Bromo-4-cyclopropylbenzoic Acid | ~8.2 (d, 1H), ~7.9 (dd, 1H), ~7.1 (d, 1H) | ~2.0 (m, 1H), ~1.2 (m, 2H), ~0.9 (m, 2H) | ~13.0 (s, 1H, COOH) |
Analysis:
-
Aromatic Region: The substitution pattern on the benzene ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. In 4-cyclopropylbenzoic acid, the para-substitution results in two doublets. The introduction of a methyl group and a bromine atom in 1-bromo-4-cyclopropyl-2-methylbenzene leads to a more complex pattern with a doublet, a doublet of doublets, and another doublet. For the target molecule, 3-Bromo-4-cyclopropylbenzoic acid, the 1,2,4-trisubstitution pattern gives rise to a characteristic set of a doublet, a doublet of doublets, and a doublet.
-
Cyclopropyl Protons: The signals for the cyclopropyl protons appear in the upfield region (0.6-2.0 ppm) and typically show complex multiplets due to geminal and vicinal coupling. Their chemical shifts are subtly influenced by the other substituents on the aromatic ring.
-
Other Protons: The acidic proton of the carboxylic acid group in both benzoic acid derivatives appears as a broad singlet at a downfield chemical shift (>12 ppm). The methyl protons of 1-bromo-4-cyclopropyl-2-methylbenzene are readily identifiable as a singlet around 2.4 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
| Compound | Aromatic Carbons (ppm) | Cyclopropyl Carbons (ppm) | Other Carbons (ppm) |
| 4-Cyclopropylbenzoic Acid | ~172 (C=O), ~148 (C-Cp), ~130 (CH), ~128 (C-COOH), ~126 (CH) | ~15 (CH), ~10 (CH₂) | - |
| 1-Bromo-4-cyclopropyl-2-methylbenzene | ~142 (C-Cp), ~138 (C-CH₃), ~132 (CH), ~129 (CH), ~126 (CH), ~123 (C-Br) | ~15 (CH), ~9 (CH₂) | ~23 (CH₃) |
| 3-Bromo-4-cyclopropylbenzoic Acid | ~171 (C=O), ~150 (C-Cp), ~135 (CH), ~132 (CH), ~130 (C-COOH), ~128 (CH), ~120 (C-Br) | ~16 (CH), ~11 (CH₂) | - |
Analysis:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most downfield signal, appearing around 171-172 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the bromine atom (C-Br) is typically found around 120-123 ppm. The carbons attached to the cyclopropyl group (C-Cp) and the carboxylic acid group (C-COOH) also have characteristic chemical shifts.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring appear in the upfield region, with the methine carbon around 15-16 ppm and the methylene carbons around 9-11 ppm.
-
Methyl Carbon: The methyl carbon of 1-bromo-4-cyclopropyl-2-methylbenzene resonates at approximately 23 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-H (Aromatic) (cm⁻¹) | C-H (Aliphatic) (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 4-Cyclopropylbenzoic Acid | ~1685 | ~3000-2500 (broad) | ~3100-3000 | ~2950-2850 | - |
| 1-Bromo-4-cyclopropyl-2-methylbenzene | - | - | ~3100-3000 | ~2950-2850 | ~600-500 |
| 3-Bromo-4-cyclopropylbenzoic Acid | ~1690 | ~3000-2500 (broad) | ~3100-3000 | ~2950-2850 | ~600-500 |
Analysis:
-
Carboxylic Acid Group: The most characteristic feature of the benzoic acids is the very broad O-H stretch from approximately 3000 to 2500 cm⁻¹, which is due to hydrogen bonding. The strong C=O stretching vibration appears around 1685-1690 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and methyl groups) are seen just below 3000 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is typically weak and appears in the fingerprint region (around 600-500 cm⁻¹), making it less diagnostic than the other functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Cyclopropylbenzoic Acid | 162 | 145 ([M-OH]⁺), 117 ([M-COOH]⁺) |
| 1-Bromo-4-cyclopropyl-2-methylbenzene | 210/212 (isotope pattern) | 195/197 ([M-CH₃]⁺), 131 ([M-Br]⁺) |
| 3-Bromo-4-cyclopropylbenzoic Acid | 240/242 (isotope pattern) | 223/225 ([M-OH]⁺), 195/197 ([M-COOH]⁺), 161 ([M-Br]⁺) |
Analysis:
-
Molecular Ion: The molecular ion peak confirms the molecular weight of the compound. For the bromo-compounds, a characteristic M/M+2 isotope pattern with approximately equal intensity is observed due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Carboxylic acids typically show fragmentation through the loss of a hydroxyl radical (-OH) and a carboxyl radical (-COOH). The brominated compounds will also show fragmentation via the loss of a bromine radical (-Br).
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic analysis, the following detailed experimental protocols are provided.
Synthesis
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Bromo-4-cyclopropylbenzoic Acid
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-4-cyclopropylbenzoic acid, moving beyond mere compliance to foster a deep understanding of the principles behind responsible chemical handling.
Part 1: Immediate Safety & Hazard Assessment
Before handling or disposing of any amount of 3-Bromo-4-cyclopropylbenzoic acid, it is imperative to understand its classification and the immediate risks.
Chemical Classification: 3-Bromo-4-cyclopropylbenzoic acid is a halogenated aromatic carboxylic acid. The presence of bromine classifies it as halogenated organic waste , a category with specific and stringent disposal requirements. Under the Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste[3][4].
Primary Hazards:
-
Irritation: Assumed to be a skin and eye irritant. Direct contact should be avoided[1][2].
-
Respiratory Tract Irritation: If handled as a powder, dust inhalation may cause respiratory irritation. Always handle in a well-ventilated area[2][5].
-
Aquatic Toxicity: Many related brominated aromatic compounds are harmful to aquatic life. It must not be allowed to enter drains or waterways.
Core Principle: Segregation
The single most important operational step in managing this waste stream is segregation. Halogenated organic wastes cannot be mixed with non-halogenated wastes. The reason for this is rooted in the required disposal technology. Halogenated compounds require high-temperature incineration (often exceeding 1,100°C) to ensure the complete destruction of the molecule and to manage the corrosive hydrogen halides (like hydrogen bromide) that are produced[6][7]. This process is more complex and costly than the fuel blending or standard incineration used for non-halogenated solvents. Mixing these waste streams leads to entire containers being treated by the more expensive and energy-intensive method.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final hand-off for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against exposure.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are standard. If significant handling is required, consider double-gloving or using a glove with higher chemical resistance.
-
Body Protection: A fully buttoned lab coat is required.
Step 2: Waste Container Selection
Choosing the correct container is crucial for safe storage and preventing leaks or reactions.
-
Material: A high-density polyethylene (HDPE) or glass container is recommended. HDPE is a robust choice for many organic acids and solvents[8][9][10]. Do not use metal containers, as the acidic nature of the compound and potential for halide-induced corrosion present a significant risk.
-
Condition: The container must be clean, dry, in good condition, and have a tightly sealing screw cap.
-
Size: Select a container size appropriate for the volume of waste you anticipate generating to avoid leaving a nearly empty large container in the lab for an extended period.
Step 3: Waste Accumulation & Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Affix the Label: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Label: Fill out all required information immediately. Do not use abbreviations or chemical formulas.
-
Generator Information: Your name, lab number, and contact information.
-
Constituents: Write "3-Bromo-4-cyclopropylbenzoic acid". If it is in a solution, list the solvent(s) as well (e.g., "Methylene Chloride," "Ethyl Acetate"). List the percentage of each component.
-
Hazards: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").
-
-
Keep Container Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste. This prevents the release of vapors and protects against spills.
Step 4: In-Lab Storage (Satellite Accumulation Area)
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizing agents.
Step 5: Arranging for Disposal
Once the container is nearly full (do not exceed 90% capacity) or you have finished the project generating the waste, arrange for its removal.
-
Finalize Label: Ensure the label is complete and accurate.
-
Request Pickup: Follow your institution's specific procedure for waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Do Not Dispose Down the Drain: Under no circumstances should 3-Bromo-4-cyclopropylbenzoic acid or its solutions be poured down the sanitary sewer. This is illegal and environmentally damaging.
Part 3: Emergency Procedures & Data Summary
Spill Response: In the event of a small spill of the solid material:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material. Avoid creating dust .
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled bag or container for disposal as hazardous waste.
-
Wash the spill area with soap and water.
For larger spills or spills of a solution, evacuate the area and contact your institution's EHS emergency line.
Quantitative Data & Properties
The following table summarizes key data extrapolated from structurally similar compounds.
| Property | Value / Information | Rationale / Source |
| Hazard Class | Halogenated Organic Acid | Contains Bromine, an aromatic ring, and a carboxylic acid functional group. |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation | Based on SDS for 3-Bromo-4-methylbenzoic acid and others[1][3]. |
| Toxicity | Harmful if swallowed, Harmful to aquatic life | Based on SDS for 4-bromobenzoic acid. |
| Recommended PPE | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Standard laboratory practice for handling irritant chemicals[2]. |
| Waste Container | HDPE, Glass. Must have a tightly sealing lid. | Good chemical resistance to acids and organic compounds[8][9]. |
| Disposal Method | High-Temperature Incineration | Required for destruction of halogenated organic compounds[6][7][11]. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions for this chemical and related waste streams.
Caption: Decision workflow for segregating and containerizing waste.
By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and contribute to the responsible management of chemical waste, reinforcing the trust placed in us as scientific professionals.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]
-
Incineration - Zero Waste Europe. Zero Waste Europe. [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]
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Waste incinerators - Toolkit. UNEP Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. [Link]
-
Destruction of halogenated organics with hydrothermal processing. AIP Conference Proceedings. [Link]
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Chemical Compatibility by Container Resin. CP Lab Safety. [Link]
-
Chemical Resistance Chart. Promag Enviro Systems. [Link]
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A Researcher's Guide to the Safe Handling of 3-Bromo-4-cyclopropylbenzoic Acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development and scientific research. 3-Bromo-4-cyclopropylbenzoic acid, a halogenated aromatic carboxylic acid, presents unique opportunities in synthetic chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights and step-by-step procedures to ensure the safe and effective use of this compound in a laboratory setting. Our commitment is to empower researchers with the knowledge to not only advance their work but to do so with the utmost attention to safety and regulatory compliance.
Understanding the Hazard Profile: A Synthesis of Available Data
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
-
Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[4][5]
Given these potential hazards, a proactive and cautious approach to handling is paramount. The following sections detail the necessary personal protective equipment, operational procedures, and disposal plans to mitigate these risks.
Core Safety and Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is essential for the safe handling of 3-Bromo-4-cyclopropylbenzoic acid.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[6] | Protects against airborne particles and accidental splashes that can cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | A chemical-resistant lab coat, fully buttoned.[6] Chemical-resistant gloves (e.g., disposable nitrile gloves).[6][7][8] Fully enclosed shoes made of a chemical-resistant material.[6] | Prevents skin contact, which can lead to irritation.[1][2] Gloves should be inspected before use and changed immediately upon contamination.[6] |
| Respiratory Protection | All handling of the solid compound should occur within a certified chemical fume hood to minimize dust inhalation.[6][9] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[6][8] | Mitigates the risk of inhaling dust, which may cause respiratory irritation.[2][3] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with 3-Bromo-4-cyclopropylbenzoic acid should be conducted in a designated area, preferably within a certified chemical fume hood.[6][9]
-
Ventilation Check: Before commencing any work, ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, within the fume hood to minimize movement and potential for spills.[9]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.
3. Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper inside the fume hood to contain any dust.[6]
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[7]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]
-
Hand Washing: Wash hands and face thoroughly with soap and water after handling.[1]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of 3-Bromo-4-cyclopropylbenzoic acid.
Caption: Workflow for the safe handling of 3-Bromo-4-cyclopropylbenzoic acid.
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination and ensure regulatory compliance.[9] These compounds should be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with 3-Bromo-4-cyclopropylbenzoic acid (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[6][9] Do not mix with non-halogenated waste.[9]
-
Rinsate: Rinsates from cleaning contaminated glassware should also be collected as hazardous waste.[9]
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Bromo-4-cyclopropylbenzoic acid".[9]
3. Disposal Procedure:
-
Follow your institution's specific hazardous waste disposal procedures.[9] This typically involves arranging for pickup by the Environmental Health and Safety (EHS) office.[9]
-
Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts.[10]
By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with 3-Bromo-4-cyclopropylbenzoic acid and ensure a safe and compliant laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
- 3-Bromo-4-methylbenzoic Acid - SDS. TCI AMERICA.
- 4-Bromobenzoic acid - SAFETY D
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
- SAFETY D
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY D
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
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- 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368. PubChem - NIH.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Solvent Wastes in the Labor
- 3-Bromo-4-propylbenzoic acid. ChemScene.
- Personal Protective Equipment (PPE). University of Tennessee Knoxville.
- 4-Bromo-3-(cyclopropylmethoxy)
- 4-Bromo-3-methylbenzoic acid - SAFETY D
- 3-Bromo-4-methylbenzoic acid methyl ester. Chem-Impex.
- 3-Bromo-4-cyclopropylbenzoic acid. BLD Pharm.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
